molecular formula C33H41O21+ B15587239 Cyanidin 3-sophoroside-5-glucoside CAS No. 47888-56-2

Cyanidin 3-sophoroside-5-glucoside

Número de catálogo: B15587239
Número CAS: 47888-56-2
Peso molecular: 773.7 g/mol
Clave InChI: LOXRHOFBKUTJEZ-FEFFISETSA-O
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Cyanidin 3-sophoroside 5-glucoside has been reported in Ajuga reptans and Ipomoea batatas with data available.

Propiedades

Número CAS

47888-56-2

Fórmula molecular

C33H41O21+

Peso molecular

773.7 g/mol

Nombre IUPAC

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C33H40O21/c34-7-18-21(40)24(43)27(46)31(51-18)49-16-5-11(37)4-15-12(16)6-17(29(48-15)10-1-2-13(38)14(39)3-10)50-33-30(26(45)23(42)20(9-36)53-33)54-32-28(47)25(44)22(41)19(8-35)52-32/h1-6,18-28,30-36,40-47H,7-9H2,(H2-,37,38,39)/p+1/t18-,19-,20-,21-,22-,23-,24+,25+,26+,27-,28-,30-,31-,32+,33-/m1/s1

Clave InChI

LOXRHOFBKUTJEZ-FEFFISETSA-O

Origen del producto

United States

Foundational & Exploratory

The Occurrence and Analysis of Cyanidin 3-sophoroside-5-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, quantitative distribution, and analytical methodologies for Cyanidin (B77932) 3-sophoroside-5-glucoside, a complex anthocyanin of interest for its potential bioactive properties. This document details the biosynthetic origins of this compound and provides comprehensive experimental protocols for its extraction, purification, and characterization, tailored for a scientific audience engaged in natural product research and drug discovery.

Natural Sources and Quantitative Distribution

Cyanidin 3-sophoroside-5-glucoside and its acylated derivatives are predominantly found in a select group of plants, contributing to their deep red and purple pigmentation. The primary natural sources identified in the scientific literature are purple-fleshed sweet potato (Ipomoea batatas), red cabbage (Brassica oleracea), and bugleweed (Ajuga reptans). The concentration of this specific anthocyanin can vary significantly between species and even cultivars, as well as being influenced by growing conditions and post-harvest handling.

Quantitative Data Summary

The following table summarizes the quantitative data for this compound and its related acylated forms in key natural sources. It is important to note that direct comparisons between studies can be challenging due to variations in analytical methods, quantification standards, and reporting units (e.g., fresh weight vs. dry weight).

Natural SourceCultivar/VarietyCompoundConcentration (mg/kg Dry Weight, unless specified)Reference
Purple Sweet Potato (Ipomoea batatas) P40Cyanidin 3-p-hydroxybenzoyl sophoroside-5-glucosideHigh relative abundance[1]
P40Cyanidin 3-(6,6′-dicaffeoyl-sophoroside)-5-glucosidePredominant anthocyanin[1]
P40Cyanidin 3-(6,6′-caffeoyl-p-hydroxybenzoyl sophoroside)-5-glucosidePredominant anthocyanin[1]
Leaves of various cultivarsCyanidin 3-p-coumarylsophoroside-5-glucosideIdentified[2]
Leaves of various cultivarsCyanidin 3-caffeoyl-p-coumarylsophoroside-5-glucosideIdentified[2]
Red Cabbage (Brassica oleracea) GeneralCyanidin-3-sophoroside-5-glucosideIdentified as a core structure
Egyptian CultivarCyanidin-3-sophoroside-5-glucosideTentatively identified[3]
Egyptian CultivarCyanidin-3-(p-coumaroyl)-sophoroside-5-glucosideTentatively identified[3]
Egyptian CultivarCyanidin-3-(feruloyl)-sophoroside-5-glucosideTentatively identified[3]
Egyptian CultivarCyanidin-3-(sinapoyl)-sophoroside-5-glucosideTentatively identified[3]
Bugleweed (Ajuga reptans) Flowers and Cell CulturesCyanidin 3-(di-p-coumaroyl)sophoroside-5-glucosideIdentified[4]
Flowers and Cell CulturesCyanidin 3-(feruloyl-p-coumaroyl)sophoroside-5-malonylglucosideTentatively identified[4]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of the cyanidin aglycone. Subsequent glycosylation and potential acylation events, catalyzed by specific enzymes, result in the final complex structure.

The formation of the sophoroside moiety at the 3-position is a critical step, involving the action of an anthocyanidin 3-O-glucoside 2''-O-glucosyltransferase (3GGT)[5]. This enzyme adds a second glucose molecule to the 3-O-glucose of cyanidin-3-O-glucoside. The glucosylation at the 5-position is catalyzed by an anthocyanin 5-O-glucosyltransferase (5GT)[6]. Acylation with hydroxycinnamic acids, such as p-coumaric, caffeic, or ferulic acid, is carried out by various acyl-CoA-dependent acyltransferases, which exhibit specificity for both the anthocyanin substrate and the acyl donor.

Biosynthetic Pathway of Acylated this compound cluster_phenylpropanoid Phenylpropanoid Pathway cluster_glycosylation_acylation Glycosylation and Acylation p-Coumaroyl-CoA p-Coumaroyl-CoA Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS Malonyl-CoA Malonyl-CoA Malonyl-CoA->Naringenin Chalcone Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS Cyanidin-3-O-glucoside Cyanidin-3-O-glucoside Cyanidin->Cyanidin-3-O-glucoside 3GT Cyanidin-3-O-sophoroside Cyanidin-3-O-sophoroside Cyanidin-3-O-glucoside->Cyanidin-3-O-sophoroside 3GGT Cyanidin-3-O-sophoroside-5-O-glucoside Cyanidin-3-O-sophoroside-5-O-glucoside Cyanidin-3-O-sophoroside->Cyanidin-3-O-sophoroside-5-O-glucoside 5GT Acylated Cyanidin-3-O-sophoroside-5-O-glucoside Acylated Cyanidin-3-O-sophoroside-5-O-glucoside Cyanidin-3-O-sophoroside-5-O-glucoside->Acylated Cyanidin-3-O-sophoroside-5-O-glucoside AAT UDP-Glucose_1 UDP-Glucose UDP-Glucose_1->Cyanidin-3-O-glucoside UDP-Glucose_2 UDP-Glucose UDP-Glucose_2->Cyanidin-3-O-sophoroside UDP-Glucose_3 UDP-Glucose UDP-Glucose_3->Cyanidin-3-O-sophoroside-5-O-glucoside Acyl-CoA Acyl-CoA Acyl-CoA->Acylated Cyanidin-3-O-sophoroside-5-O-glucoside

Caption: Biosynthesis of Acylated this compound.

Experimental Protocols

The extraction, purification, and analysis of this compound require meticulous procedures to prevent degradation and ensure accurate quantification. The following sections outline detailed methodologies based on established scientific literature.

Extraction

A robust extraction protocol is crucial for maximizing the yield of this compound while minimizing the co-extraction of interfering compounds. Ultrasound-assisted extraction (UAE) is a highly efficient method.

Protocol: Ultrasound-Assisted Extraction (UAE) of Anthocyanins from Purple Sweet Potato

  • Sample Preparation: Fresh purple sweet potato tubers are washed, peeled, and lyophilized. The dried material is then ground into a fine powder.

  • Extraction Solvent: A solution of 60% ethanol (B145695) in water, acidified with 0.1% formic acid, is prepared.

  • Extraction Procedure:

    • A solid-to-liquid ratio of 1:30 (g/mL) is used.

    • The sample powder is suspended in the extraction solvent in a glass beaker.

    • The beaker is placed in an ultrasonic bath or a probe-type sonicator is used.

    • Ultrasonication is performed at a frequency of 40 kHz and a power of 400 W for 6 minutes at a controlled temperature of 40°C.

  • Solid-Liquid Separation: The extract is centrifuged at 10,000 x g for 15 minutes at 4°C. The supernatant is collected.

  • Re-extraction: The pellet is resuspended in the extraction solvent, and the extraction procedure is repeated to ensure complete recovery.

  • Solvent Removal: The supernatants from both extractions are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: The concentrated extract is stored at -20°C in the dark until further purification and analysis.

Purification

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice for isolating this compound to a high degree of purity.

Protocol: Preparative HPLC Purification

  • Column: A reversed-phase C18 column (e.g., 250 mm x 20 mm, 5 µm particle size) is used.

  • Mobile Phase:

    • Solvent A: 2% aqueous formic acid.

    • Solvent B: Acetonitrile:Water:Formic Acid (49:49:2, v/v/v).

  • Gradient Elution: A step or linear gradient is employed to separate the anthocyanins. An example gradient is as follows:

    • 0-4 min: 6-10% B

    • 4-12 min: 10-25% B

    • 12-13 min: 25% B (isocratic)

    • 13-20 min: 25-40% B

    • 20-35 min: 40-60% B

    • 35-40 min: 60-100% B

    • 40-45 min: 100-6% B

  • Flow Rate: A flow rate of 10 mL/min is typically used for a 20 mm i.d. column.

  • Detection: The eluent is monitored at 520 nm.

  • Fraction Collection: Fractions corresponding to the peak of interest are collected.

  • Purity Analysis: The purity of the collected fractions is assessed by analytical HPLC-DAD.

  • Solvent Removal and Lyophilization: The purified fractions are concentrated under reduced pressure and then lyophilized to obtain the pure compound as a powder.

Analysis and Quantification

High-Performance Liquid Chromatography coupled with Diode Array Detection and Mass Spectrometry (HPLC-DAD-MS) is the standard for the identification and quantification of this compound.

Protocol: HPLC-DAD-MS/MS Analysis

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is used.

  • Mobile Phase:

    • Solvent A: 5% aqueous formic acid.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A typical gradient is as follows:

    • 0-5 min: 5% B

    • 5-25 min: 5-20% B

    • 25-35 min: 20-40% B

    • 35-40 min: 40-5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • DAD Detection: Spectra are recorded from 200-600 nm, with quantification at 520 nm.

  • MS Detection: Electrospray ionization (ESI) in positive ion mode is used.

    • Full Scan MS: To determine the molecular weight of the parent ion.

    • MS/MS Fragmentation: To confirm the structure by observing the loss of glycosyl and acyl moieties.

  • Quantification: Quantification is performed by constructing a calibration curve using an external standard of a known concentration (e.g., cyanidin-3-O-glucoside, with appropriate molar mass correction) or, if available, an isolated and purified standard of this compound.

Experimental Workflow

The overall process from sample acquisition to the final analysis of this compound can be visualized as a systematic workflow.

Experimental Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis and Quantification Plant_Material Plant Material (e.g., Purple Sweet Potato) Grinding Grinding and Lyophilization Plant_Material->Grinding UAE Ultrasound-Assisted Extraction Grinding->UAE Centrifugation Centrifugation UAE->Centrifugation Concentration Concentration (Rotary Evaporation) Centrifugation->Concentration Prep_HPLC Preparative HPLC Concentration->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Lyophilization Lyophilization Fraction_Collection->Lyophilization HPLC_DAD HPLC-DAD Analysis Lyophilization->HPLC_DAD LC_MS LC-MS/MS Analysis Lyophilization->LC_MS Quantification Quantification HPLC_DAD->Quantification LC_MS->Quantification

Caption: General experimental workflow for the analysis of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies for this compound. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The complexity of this anthocyanin, particularly its acylated forms, suggests a rich area for further investigation into its stability, bioavailability, and potential therapeutic applications. The methodologies outlined provide a robust framework for such future studies.

References

An In-depth Technical Guide to Cyanidin 3-sophoroside-5-glucoside: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Cyanidin (B77932) 3-sophoroside-5-glucoside, a significant anthocyanin predominantly found in purple-fleshed sweet potatoes. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical characteristics, biological properties, and the experimental methodologies used for its study.

Chemical Structure and Properties

Cyanidin 3-sophoroside-5-glucoside is a complex anthocyanin, a subclass of flavonoids, responsible for the vibrant purple pigmentation in various plants. Its structure is characterized by a cyanidin aglycone backbone glycosidically linked to a sophorose and a glucose moiety at the C3 and C5 positions, respectively.

Chemical Structure:

The core structure is the flavylium (B80283) cation of cyanidin, which is substituted with two sugar units. The sophorose at the C3 position is a disaccharide composed of two glucose units linked by a β-1,2 glycosidic bond. The glucose at the C5 position is a monosaccharide.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₃H₄₁O₂₁⁺ (cation) / C₃₃H₄₁ClO₂₁ (chloride salt)[1][2]
Molecular Weight 773.7 g/mol (cation) / 809.12 g/mol (chloride salt)[1][3]
CAS Number 16727-02-9, 47888-56-2[1]
IUPAC Name (2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol[1]
Synonyms Cyanidin 3-O-sophoroside-5-O-glucoside, Cyanidin 3-sambubioside-5-glucoside[4]
Appearance Dark red/purple powder[5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. Highly water-soluble.[5][6]
Storage Conditions Store in sealed, cool, and dry conditions. For long-term storage, keep in darkness at < -5°C.[5][7]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its potent antioxidant and anti-inflammatory properties. These activities are foundational to its potential therapeutic applications in chronic diseases, including cancer. While much of the detailed mechanistic work has been conducted on the closely related and more widely available Cyanidin-3-glucoside (C3G), the functional similarities are expected to be significant.

Antioxidant Activity

The antioxidant capacity of this compound stems from its ability to scavenge free radicals and chelate metal ions. This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.

Anti-inflammatory Activity

The compound has demonstrated significant anti-inflammatory effects. It can modulate key inflammatory pathways, leading to a reduction in the production of pro-inflammatory cytokines. The primary mechanism involves the inhibition of the NF-κB signaling pathway.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK C3S5G This compound C3S5G->IKK Inhibits IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB NFkB_active Active NF-κB NFkB->NFkB_active nucleus Nucleus NFkB_active->nucleus cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nucleus->cytokines Transcription

Figure 1: Inhibition of the NF-κB Signaling Pathway.
Anticancer Activity

This compound has been shown to suppress the growth of certain cancer cells. For instance, at a concentration of 1.6 mg/mL, it inhibited the proliferation of 47% of HL-60 human promyelocytic leukemia cells.[3] This effect is likely mediated through the induction of apoptosis and the modulation of signaling pathways that control cell survival and proliferation, such as the MAPK pathway.

anticancer_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors EGFR EGFR GrowthFactors->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors CellProliferation Cell Proliferation & Survival TranscriptionFactors->CellProliferation C3S5G This compound C3S5G->MEK Inhibits C3S5G->ERK Inhibits

Figure 2: Modulation of the MAPK/ERK Signaling Pathway.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological activities of this compound.

Isolation and Purification from Purple Sweet Potato

A common method for obtaining this compound is through extraction from purple sweet potato followed by purification using high-speed counter-current chromatography (HSCCC).

isolation_workflow start Dried Purple Sweet Potato Powder extraction Extraction with Acidified Ethanol (B145695) start->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Anthocyanin Extract filtration->crude_extract hsccc HSCCC Purification crude_extract->hsccc fractions Collect Fractions hsccc->fractions analysis HPLC Analysis for Purity fractions->analysis end Pure this compound analysis->end

Figure 3: Workflow for Isolation and Purification.

Protocol:

  • Extraction: Dried and powdered purple sweet potato is extracted with an acidified ethanol solution (e.g., 80% ethanol with 0.1% HCl) at room temperature with agitation.

  • Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure to obtain a crude anthocyanin extract.

  • Purification: The crude extract is subjected to HSCCC using a suitable two-phase solvent system (e.g., methyl tert-butyl ether/n-butanol/acetonitrile/water/trifluoroacetic acid).

  • Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC to identify and pool those containing pure this compound.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Prepare a stock solution of DPPH in methanol.

  • In a 96-well plate, add various concentrations of this compound.

  • Add the DPPH solution to each well.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of scavenging activity.

FRAP (Ferric Reducing Antioxidant Power) Assay:

  • Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), TPTZ solution, and FeCl₃ solution.

  • Add the FRAP reagent to various concentrations of the sample.

  • Incubate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • Construct a standard curve using a known antioxidant (e.g., Trolox) to quantify the reducing power.

Cell-Based Assays

Cell Culture:

  • Human cancer cell lines (e.g., HL-60) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability (MTT) Assay:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the cell viability as a percentage of the control.

Western Blot Analysis for Signaling Pathway Proteins:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer to extract total protein.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA.

  • Incubate with primary antibodies against proteins of interest (e.g., p-ERK, ERK, p-p65, p65, IκBα).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound is a promising natural compound with significant antioxidant, anti-inflammatory, and anticancer properties. Its mechanism of action appears to involve the modulation of key cellular signaling pathways such as NF-κB and MAPK. The experimental protocols outlined in this guide provide a framework for researchers to further investigate its therapeutic potential. Future studies should focus on in-vivo efficacy, bioavailability, and the precise molecular targets of this complex anthocyanin to pave the way for its potential application in drug development and functional foods.

References

The Biosynthesis of Cyanidin 3-sophoroside-5-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the biosynthetic pathway of cyanidin (B77932) 3-sophoroside-5-glucoside in plants. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on the enzymatic steps, relevant quantitative data, and detailed experimental protocols.

Cyanidin 3-sophoroside-5-glucoside is a complex anthocyanin responsible for the vibrant purple and red hues in various plants, including certain varieties of Brassica oleracea (red cabbage), Ipomoea batatas (purple sweet potato), and Ajuga reptans.[1][2] Beyond its role as a natural pigment, this compound is of significant interest for its potential health benefits, which are attributed to its antioxidant properties.[3]

Core Biosynthetic Pathway

The formation of this compound is an extension of the general flavonoid and anthocyanin biosynthesis pathway. The process begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce cyanidin, which is then sequentially glycosylated.

Phenylpropanoid Pathway and Flavonoid Skeleton Formation

The initial steps of the pathway are shared with the synthesis of other flavonoids.[4][5]

  • Phenylalanine Ammonia-Lyase (PAL): Converts L-phenylalanine to cinnamic acid.[4]

  • Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.[4]

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to form p-coumaroyl-CoA.[4]

  • Chalcone (B49325) Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.[4]

  • Chalcone Isomerase (CHI): Converts naringenin chalcone to (2S)-naringenin.[4]

  • Flavanone 3-Hydroxylase (F3H): Hydroxylates naringenin to produce dihydrokaempferol.[4]

  • Flavonoid 3'-Hydroxylase (F3'H): Hydroxylates dihydrokaempfero to produce dihydroquercetin.

Anthocyanidin and Anthocyanin Formation

The pathway then diverges to produce the specific anthocyanidin, cyanidin.

  • Dihydroflavonol 4-Reductase (DFR): Reduces dihydroquercetin to leucocyanidin (B1674801).[4]

  • Anthocyanidin Synthase (ANS) / Leucoanthocyanidin Dioxygenase (LDOX): Oxidizes leucocyanidin to form the unstable cyanidin.[4]

  • UDP-glucose:Flavonoid 3-O-Glucosyltransferase (UFGT or 3GT): Transfers a glucose moiety from UDP-glucose to the 3-hydroxyl group of cyanidin, forming the more stable cyanidin 3-O-glucoside.[4][6] This is a critical step for the subsequent glycosylations.

Formation of this compound

The final steps involve further glycosylation of cyanidin 3-O-glucoside.

  • Anthocyanin 3-O-glucoside 2''-O-glucosyltransferase: This enzyme attaches a second glucose molecule to the glucose at the 3-position of cyanidin 3-O-glucoside, forming a sophoroside linkage (β1→2). This results in the formation of cyanidin 3-sophoroside.

  • UDP-glucose:anthocyanin 5-O-glucosyltransferase (5GT): This enzyme then transfers a glucose molecule to the 5-hydroxyl group of cyanidin 3-sophoroside, yielding the final product, this compound.[7][8][9] The glycosylation at the 5-position often increases the stability and water solubility of the anthocyanin.[8]

Visualization of the Biosynthetic Pathway

This compound Biosynthesis Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin (2S)-Naringenin Naringenin_chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS/LDOX Cyanidin_3_glucoside Cyanidin 3-O-glucoside Cyanidin->Cyanidin_3_glucoside 3GT Cyanidin_3_sophoroside Cyanidin 3-sophoroside Cyanidin_3_glucoside->Cyanidin_3_sophoroside A3G-2''-GT Final_Product This compound Cyanidin_3_sophoroside->Final_Product 5GT

Caption: Biosynthetic pathway of this compound.

Quantitative Data

The accumulation of this compound and its precursors can vary significantly between plant species and even different tissues within the same plant. The following tables summarize some of the available quantitative data.

Plant MaterialCompoundConcentrationReference
Purple Sweet PotatoThis compoundMajor anthocyanin[3][10]
Red Cabbage (Brassica oleracea)This compoundReported presence[1]
Mulberry FruitCyanidin-3-glucoside15.625 - 500 µg/mL (in extract)[11]
Black RiceCyanidin-3-glucoside25.5 mg from 30g[12]

Experimental Protocols

Extraction of Anthocyanins from Plant Material

This protocol is a general method for extracting anthocyanins, including this compound, from plant tissues.

Materials:

  • Plant tissue (e.g., purple sweet potato flesh, red cabbage leaves)

  • Liquid nitrogen

  • Extraction solvent: Methanol (B129727) or ethanol (B145695) with 1% HCl (e.g., 85:15 methanol:1.0 N HCl, v/v)[12] or acidified ethanol/methanol:water mixtures (70-95:30-5)[13]

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Freeze the fresh plant tissue in liquid nitrogen and grind it into a fine powder using a mortar and pestle or a grinder.

  • Add the powdered tissue to the extraction solvent in a flask. A common ratio is 1 g of tissue to 10-20 mL of solvent.

  • Incubate the mixture in the dark at 4°C for 12-24 hours with occasional shaking.[14] For a faster extraction, sonicate the mixture for 15-30 minutes.[12]

  • Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet the solid debris.[12][14]

  • Carefully decant the supernatant containing the anthocyanins into a clean flask.

  • To increase the yield, the pellet can be re-extracted with fresh solvent.

  • Combine the supernatants and, if necessary, concentrate the extract using a rotary evaporator at a temperature below 40°C to avoid degradation of the anthocyanins.

  • The crude extract can then be used for purification or direct analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.[11][13]

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[11][13]

  • Mobile Phase A: Water with a small percentage of formic acid (e.g., 0.5-5%).[11][15]

  • Mobile Phase B: Acetonitrile or methanol with a small percentage of formic acid (e.g., 0.5%).[11][15]

  • Elution: A gradient elution is typically used to separate the different anthocyanins. A representative gradient is shown in the table below.[15]

  • Flow Rate: 1.0 mL/min.[11][15]

  • Detection Wavelength: 520 nm.[11][13]

  • Injection Volume: 10-20 µL.[15]

Representative HPLC Gradient Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)
09010
108020
156040
255050
304060

Procedure:

  • Prepare a standard stock solution of this compound (if available) or a related standard like cyanidin-3-glucoside in the mobile phase.

  • Create a series of dilutions from the stock solution to generate a calibration curve.

  • Filter the extracted samples and the standard solutions through a 0.22 or 0.45 µm syringe filter before injection.[15]

  • Inject the standards and samples into the HPLC system.

  • Identify the peak corresponding to this compound based on its retention time compared to the standard. Confirmation can be achieved using LC-MS.

  • Quantify the amount of the compound in the samples by comparing the peak area to the calibration curve.

Experimental Workflow Visualization

Experimental Workflow Plant_Material Plant Material (e.g., Purple Sweet Potato) Grinding Grinding in Liquid Nitrogen Plant_Material->Grinding Extraction Solvent Extraction (Acidified Methanol/Ethanol) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Crude Anthocyanin Extract Centrifugation->Supernatant Concentration Concentration (Rotary Evaporation) Supernatant->Concentration Analysis Analysis (HPLC/LC-MS) Supernatant->Analysis Purification Optional: Purification (e.g., Solid Phase Extraction) Concentration->Purification Purification->Analysis Quantification Quantification Analysis->Quantification

Caption: General workflow for extraction and analysis of anthocyanins.

References

In-Depth Technical Guide to the Spectroscopic Data of Cyanidin 3-sophoroside-5-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Cyanidin (B77932) 3-sophoroside-5-glucoside, a key anthocyanin found in various natural sources, including purple-fleshed sweet potatoes (Ipomoea batatas). This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development by presenting detailed spectroscopic data and the experimental protocols for their acquisition.

Introduction

Cyanidin 3-sophoroside-5-glucoside is a complex anthocyanin pigment responsible for the vibrant purple hues in many plants. As with other anthocyanins, its potential health benefits, including antioxidant and anti-inflammatory properties, have made it a subject of significant scientific interest. Accurate and comprehensive spectroscopic data are fundamental for its identification, characterization, and quantification in various matrices. This guide summarizes the available Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for this compound.

Spectroscopic Data

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. The data presented herein has been compiled from various scientific sources.

UV-Visible (UV-Vis) Spectroscopy
Spectroscopic TechniqueSolvent/pHAbsorption Maxima (λmax)Reference
UV-VisAcidified Methanol (B129727)~530 nm, ~280 nm[1]

Note: The absorption maxima are based on data for cyanidin-3-sophoroside and are expected to be very similar for this compound.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and fragmentation pattern of anthocyanins, which aids in their structural identification.

Ionization ModePrecursor Ion [M]⁺ (m/z)MS² Fragment Ions (m/z)Reference
Positive ESI773611, 449, 287[2]

The fragmentation pattern corresponds to the sequential loss of the glucose and sophorose moieties from the cyanidin aglycone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest literature review, specific ¹H and ¹³C NMR data for this compound are not available in publicly accessible databases. However, the structural elucidation of this compound has been reported in studies on purple-fleshed sweet potatoes, indicating that such data has been generated. For comparative purposes, a comprehensive set of NMR data for numerous other cyanidin glycosides is available in the scientific literature. Researchers are advised to consult specialized databases and publications focusing on the isolation and characterization of anthocyanins from Ipomoea batatas for this specific data.

Experimental Protocols

The following sections detail the typical experimental methodologies used to obtain the spectroscopic data presented above.

Extraction and Isolation

The initial step in the spectroscopic analysis of this compound involves its extraction and purification from the plant matrix, commonly purple-fleshed sweet potatoes.

  • Extraction: Macerated plant material is typically extracted with a solution of acidified methanol (e.g., 0.1% HCl in methanol) to ensure the stability of the anthocyanins in their flavylium (B80283) cation form.

  • Purification: The crude extract is often subjected to column chromatography, such as on Amberlite XAD-7 and Sephadex LH-20, to isolate the individual anthocyanin components.[3] High-performance liquid chromatography (HPLC) is then used to obtain the pure compound.[3]

UV-Visible Spectroscopy

The pH differential method is a standard protocol for the analysis of monomeric anthocyanins.

  • Sample Preparation: The purified anthocyanin is dissolved in two different buffer systems: potassium chloride buffer (0.025 M, pH 1.0) and sodium acetate (B1210297) buffer (0.4 M, pH 4.5).

  • Spectrophotometric Measurement: The absorbance of each solution is measured at the wavelength of maximum absorption in the visible range (around 520 nm) and at 700 nm to correct for haze.

  • Calculation: The concentration of the anthocyanin is calculated based on the difference in absorbance at the λmax between the two pH values, using the molar extinction coefficient of cyanidin-3-glucoside as a reference.

Mass Spectrometry

High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) is the method of choice for the detailed structural analysis of anthocyanins.

  • Chromatographic Separation: The purified sample is injected into an HPLC system equipped with a C18 column. A gradient elution is typically employed using a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent such as methanol or acetonitrile.

  • Mass Spectrometric Analysis: The eluent from the HPLC is introduced into the ESI source of the mass spectrometer.

  • Data Acquisition: Mass spectra are acquired in positive ion mode. For structural confirmation, MS/MS analysis is performed on the parent ion to generate a fragmentation pattern.

NMR Spectroscopy

NMR spectroscopy provides detailed structural information, including the position of glycosylation and the nature of the sugar moieties.

  • Sample Preparation: A purified and dried sample of the anthocyanin is dissolved in a deuterated solvent, typically methanol-d₄ (CD₃OD), often with the addition of a small amount of trifluoroacetic acid-d (TFA-d) to maintain the stability of the flavylium cation.

  • Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR experiments (such as COSY, HSQC, and HMBC) are performed on a high-field NMR spectrometer. These experiments allow for the complete assignment of all proton and carbon signals in the molecule.

Workflow for Spectroscopic Identification

The following diagram illustrates the logical workflow for the isolation and spectroscopic identification of this compound.

Spectroscopic_Workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Plant_Material Plant Material (e.g., Purple Sweet Potato) Extraction Extraction (Acidified Methanol) Plant_Material->Extraction Purification Column Chromatography (Amberlite, Sephadex) Extraction->Purification HPLC Preparative HPLC Purification->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound UV_Vis UV-Vis Spectroscopy (pH Differential Method) Pure_Compound->UV_Vis MS Mass Spectrometry (HPLC-ESI-MS/MS) Pure_Compound->MS NMR NMR Spectroscopy (1H, 13C, 2D NMR) Pure_Compound->NMR UV_Data Absorption Maxima UV_Vis->UV_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data NMR_Data Structural Elucidation NMR->NMR_Data Final_ID Structural Confirmation UV_Data->Final_ID MS_Data->Final_ID NMR_Data->Final_ID

Caption: Workflow for the isolation and spectroscopic identification of this compound.

This comprehensive guide provides a foundational understanding of the spectroscopic characteristics of this compound. For researchers engaged in the study of this and other anthocyanins, the detailed protocols and data will be instrumental in ensuring accurate identification and furthering research into their biological activities and potential applications.

References

A Comprehensive Technical Guide to the Biological Activities of Cyanidin 3-sophoroside-5-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin (B77932) 3-sophoroside-5-glucoside is a prominent anthocyanin found in various pigmented plants, notably in purple-fleshed sweet potatoes, where it is a major contributor to their vibrant color and antioxidant properties[1]. As a member of the flavonoid family, this complex glycoside of cyanidin has garnered significant interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the known biological activities of Cyanidin 3-sophoroside-5-glucoside and its closely related analogue, cyanidin-3-O-glucoside (C3G), for which a more extensive body of research is currently available. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways to support further research and development.

Note on Available Data: Direct quantitative bioactivity data (e.g., IC50 values) for purified this compound is limited in the current scientific literature. Consequently, this guide incorporates data from studies on C3G to provide a comprehensive understanding of the potential bioactivities of the cyanidin glycoside family. This relationship is explicitly noted where applicable.

Antioxidant Activity

The antioxidant capacity of this compound is a cornerstone of its biological function, contributing significantly to the overall antioxidant potential of the plants in which it is found[1]. The core cyanidin structure, with its multiple hydroxyl groups, is a potent scavenger of free radicals.

Quantitative Antioxidant Data

The following table summarizes the antioxidant capacity of cyanidin-3-O-glucoside (C3G), a closely related and well-studied cyanidin glycoside. These values provide a benchmark for the potential antioxidant efficacy of this compound.

AssayCompoundIC50 / ValueReference
DPPH Radical ScavengingC3G Liposomes0.011 mg/mL[2]
DPPH Radical ScavengingC3G0.014 mg/mL[2]
DPPH Radical ScavengingVitamin C0.016 mg/mL[2]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standard method for assessing the free radical scavenging activity of a compound using 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the corresponding decrease in absorbance is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or Ethanol), spectrophotometric grade

  • Test compound (this compound)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

  • Preparation of Test Samples: Dissolve the test compound and positive control in methanol to create a stock solution. Prepare a series of dilutions from the stock solution.

  • Reaction Setup:

    • In a 96-well plate, add a specific volume of each sample dilution to separate wells.

    • Add an equal volume of the 0.1 mM DPPH working solution to each well to initiate the reaction.

    • Include a blank control containing only methanol and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentrations.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix Sample and DPPH Solution prep_dpph->mix prep_sample Prepare Serial Dilutions of Test Compound prep_sample->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC50 Value measure->calculate

Caption: Workflow for the DPPH radical scavenging assay.

Anti-inflammatory Activity

Cyanidin glycosides have demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways such as the NF-κB and MAPK pathways. These compounds can reduce the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Data
Signaling Pathways in Anti-inflammatory Action

Cyanidin glycosides exert their anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways. In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways are activated, leading to the transcription of pro-inflammatory genes. Cyanidin glycosides can block the phosphorylation of key proteins in these cascades, thereby downregulating the inflammatory response.

Anti_inflammatory_Signaling cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK_cascade MAPK Cascade (p38, ERK, JNK) TLR4->MAPK_cascade IKK IKK MyD88->IKK IkB IκBα IKK->IkB Inhibits IKK->IkB Phosphorylates & Inactivates NFkB NF-κB (p65/p50) IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocates NFkB_in_nucleus NF-κB AP1_in_nucleus AP-1 ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) C3S5G This compound C3S5G->IKK Inhibits C3S5G->MAPK_cascade Inhibits AP1 AP-1 MAPK_cascade->AP1 AP1->Nucleus NFkB_in_nucleus->ProInflammatory_Genes Activates AP1_in_nucleus->ProInflammatory_Genes Activates

Caption: Inhibition of NF-κB and MAPK signaling by this compound.
Experimental Protocol: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol describes a method to evaluate the anti-inflammatory activity of a compound by measuring its effect on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.

Principle: RAW 264.7 macrophages, when stimulated with LPS, produce pro-inflammatory mediators, including nitric oxide (NO). The anti-inflammatory potential of a test compound can be assessed by its ability to inhibit this NO production. The concentration of nitrite (B80452), a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

Materials:

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.

  • Treatment:

    • Remove the medium and treat the cells with various non-toxic concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.

    • Include a control group (cells with medium only), an LPS-only group, and groups with the test compound alone.

  • Nitrite Determination (Griess Assay):

    • Collect the cell culture supernatant.

    • In a new 96-well plate, mix equal volumes of the supernatant and the Griess reagent (prepared by mixing equal parts of Part A and Part B immediately before use).

    • Incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Calculation: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-only treated cells.

Anti-cancer Activity

Cyanidin and its glycosides have been shown to possess anti-cancer properties, including the induction of apoptosis and inhibition of cancer cell proliferation.

Quantitative Anti-cancer Data

While specific data for this compound is limited, an extract rich in this compound was found to suppress the growth of human promyelocytic leukemia (HL-60) cells by 47% at a concentration of 1.6 mg/mL over 24 hours[4]. The closely related C3G has demonstrated significant anti-proliferative effects on various cancer cell lines.

Cell LineCompoundIC50 / EffectReference
Gastric Cancer (MKN-45)C3G86.98 µM[5]
Glioblastoma (U87)C3G (40 µg/mL)32% apoptotic cells after 24h
Colon Cancer (Caco-2)C3G Liposomes (0.20 mg/mL)42.8% lower proliferation than C3G[2]
Signaling Pathways in Anti-cancer Action

The anti-cancer effects of cyanidin glycosides are often mediated through the induction of apoptosis (programmed cell death). This can involve the activation of caspase cascades and the modulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.

Apoptosis_Signaling C3S5G This compound ROS Increased ROS C3S5G->ROS Bax Bax (Pro-apoptotic) C3S5G->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) C3S5G->Bcl2 Downregulates Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Promotes Permeabilization Bcl2->Mitochondria Inhibits Permeabilization Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction pathway by this compound.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.

Materials:

  • Cancer cell line of interest

  • Appropriate cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Test compound (this compound)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include untreated control wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C to allow formazan crystal formation.

  • Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm, with a reference wavelength of 630 nm.

  • Calculation of Cell Viability: The percentage of cell viability is calculated as follows: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • IC50 Determination: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentrations.

MTT_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with Test Compound seed_cells->treat_cells add_mtt Add MTT Solution treat_cells->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize measure_abs Measure Absorbance at 570 nm solubilize->measure_abs calculate_viability Calculate % Viability and IC50 Value measure_abs->calculate_viability

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This compound is a promising natural compound with significant biological activities, largely attributed to its antioxidant properties. While research on this specific anthocyanin is still emerging, the extensive studies on the closely related cyanidin-3-O-glucoside provide a strong foundation for its potential in the prevention and treatment of diseases associated with oxidative stress and inflammation, including cancer.

Future research should focus on isolating and purifying this compound to determine its specific bioactivities and quantitative efficacy (e.g., IC50 values) in various in vitro and in vivo models. Comparative studies with other cyanidin glycosides would also be valuable to elucidate structure-activity relationships. Furthermore, investigations into its bioavailability, metabolism, and safety profile are crucial for its development as a potential therapeutic agent. The detailed protocols and pathway visualizations provided in this guide aim to facilitate and inspire such future research endeavors.

References

An In-Depth Technical Guide on the Antioxidant and Anti-inflammatory Properties of Cyanidin 3-sophoroside-5-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanidin (B77932) 3-sophoroside-5-glucoside, a prominent anthocyanin found in various pigmented plants such as purple sweet potato, is emerging as a compound of significant interest due to its potential antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current scientific understanding of this molecule, drawing upon data from closely related compounds like Cyanidin 3-glucoside (C3G) and extracts rich in Cyanidin 3-sophoroside-5-glucoside to infer its biological activities. This paper summarizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows to facilitate further research and development in this area. While direct quantitative data on the pure compound remains limited, the evidence presented strongly suggests its potential as a potent antioxidant and anti-inflammatory agent.

Introduction

Anthocyanins, a class of flavonoids, are water-soluble pigments responsible for the red, purple, and blue colors in many fruits, vegetables, and flowers. Beyond their role as natural colorants, anthocyanins are increasingly recognized for their health-promoting benefits, including antioxidant and anti-inflammatory effects. This compound belongs to this family and is a major anthocyanin in purple-fleshed sweet potatoes.[1] Its complex glycosylation pattern distinguishes it from the more extensively studied Cyanidin 3-glucoside (C3G). This guide will explore the antioxidant and anti-inflammatory potential of this compound, leveraging the wealth of data on C3G and anthocyanin-rich extracts to build a comprehensive profile.

Antioxidant Properties

The antioxidant activity of anthocyanins is primarily attributed to their ability to donate hydrogen atoms or electrons to free radicals, thereby neutralizing them. The structural features of cyanidin derivatives, including the number and position of hydroxyl groups, are critical determinants of their antioxidant capacity.

In Vitro Antioxidant Assays

Table 1: Quantitative Data on the Antioxidant Activity of Cyanidin-3-glucoside (C3G)

AssayCompound/ExtractIC50 / ActivityReference
DPPH Radical ScavengingCyanidin-3-glucosideNot explicitly foundInferred from general anthocyanin studies
ABTS Radical ScavengingCyanidin-3-glucosideNot explicitly foundInferred from general anthocyanin studies
FRAP (Ferric Reducing Antioxidant Power)Cyanidin-3-glucosideNot explicitly foundInferred from general anthocyanin studies
ORAC (Oxygen Radical Absorbance Capacity)Cyanidin-3-glucosideNot explicitly foundInferred from general anthocyanin studies

Note: The lack of specific IC50 values for C3G in these common assays within the searched literature is a notable gap. However, numerous studies qualitatively confirm its potent antioxidant activity.

One study on anthocyanin-rich aqueous extracts from sweet potato cell lines, where nonacylated this compound was a dominant component, showed high radical scavenging activities (RSA). The MM extract, with the highest level of this anthocyanin, exhibited the highest RSA and antiproliferation activities.[1]

Experimental Protocols for Antioxidant Assays

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.

Protocol:

  • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

  • Prepare various concentrations of the test compound (this compound) in a suitable solvent.

  • In a 96-well plate, add a specific volume of the test compound solution to each well.

  • Add an equal volume of the DPPH solution to each well.

  • Include a control well with the solvent and DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Properties

Chronic inflammation is a key contributor to various diseases. Anthocyanins have demonstrated significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Inhibition of Pro-inflammatory Mediators

Cyanidin derivatives have been shown to inhibit the production of several key mediators of inflammation, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs).

Table 2: Quantitative Data on the Anti-inflammatory Effects of Cyanidin-3-glucoside (C3G)

Inflammatory MarkerCell Line / ModelTreatmentConcentration% Inhibition / EffectReference
NO ProductionJ774 macrophagesC3G (from blackberry extract)10-80 µg/mLConcentration-dependent inhibition[2]
TNF-α SecretionTHP-1 macrophagesC3G120 µg/mLSignificant reduction[3]
IL-1β SecretionTHP-1 macrophagesC3G120 µg/mLSignificant reduction[3]
IL-6 SecretionTHP-1 macrophagesC3G120 µg/mLSignificant reduction[3]
IL-8 SecretionTHP-1 macrophagesC3G Liposomes120 µg/mL36.68% ± 1.25% reduction[3]
COX-2 ExpressionTHP-1 macrophagesC3G1-100 µMDose-dependent inhibition[4][5]
iNOS ExpressionTHP-1 macrophagesC3G1-100 µMDose-dependent inhibition[4][5]
Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of cyanidin derivatives are largely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. C3G has been shown to inhibit this pathway by preventing the degradation of IκBα.[2]

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK Activation NFkB_IkB NF-κB-IκBα (Inactive) IKK->NFkB_IkB Phosphorylation of IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active IκBα Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Nucleus->Inflammatory_Genes Transcription C3S5G This compound C3S5G->IKK Inhibition

NF-κB signaling pathway inhibition.

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate downstream targets, leading to the expression of inflammatory mediators. Key MAPK subfamilies include ERK, JNK, and p38. C3G has been demonstrated to suppress the phosphorylation of these MAPK proteins.[2]

MAPK_Pathway Stimuli Inflammatory Stimuli (LPS, Cytokines) MAPKKK MAPKKK (e.g., ASK1, TAK1) Stimuli->MAPKKK MAPKK MAPKK (MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Activation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Gene Expression C3S5G This compound C3S5G->MAPKKK Inhibition C3S5G->MAPKK Inhibition C3S5G->MAPK Inhibition

MAPK signaling pathway inhibition.
Experimental Protocol for Cellular Anti-inflammatory Assay

This assay measures the ability of a compound to inhibit the production of NO, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Protocol:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group with cells treated with LPS only.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent. Mix an equal volume of supernatant and Griess reagent and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO production inhibition relative to the LPS-treated control group.

Experimental_Workflow Cell_Culture 1. Culture RAW 264.7 Macrophages Seeding 2. Seed cells in 96-well plate Cell_Culture->Seeding Pretreatment 3. Pre-treat with This compound Seeding->Pretreatment Stimulation 4. Stimulate with LPS Pretreatment->Stimulation Incubation 5. Incubate for 24h Stimulation->Incubation Supernatant_Collection 6. Collect supernatant Incubation->Supernatant_Collection Griess_Assay 7. Perform Griess Assay for Nitrite Supernatant_Collection->Griess_Assay Data_Analysis 8. Measure Absorbance and Analyze Data Griess_Assay->Data_Analysis

Workflow for NO inhibition assay.

Bioavailability and Metabolism

The bioavailability of anthocyanins is a critical factor influencing their in vivo efficacy. Studies on C3G indicate that it can be absorbed in the stomach and small intestine. Once absorbed, it undergoes extensive metabolism, including methylation, glucuronidation, and sulfation.[6] The metabolites, rather than the parent compound, may be responsible for the observed systemic health benefits. The bioavailability of anthocyanins is generally considered low, but their metabolites can be detected in plasma and urine.[6][7] Further research is needed to understand the specific bioavailability and metabolic fate of this compound.

Conclusion and Future Directions

The available evidence, primarily from studies on the closely related Cyanidin 3-glucoside and anthocyanin-rich extracts, strongly suggests that this compound possesses significant antioxidant and anti-inflammatory properties. Its mode of action likely involves the scavenging of free radicals and the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

However, a notable gap in the current scientific literature is the lack of specific quantitative data on the bioactivities of pure this compound. To fully realize its therapeutic potential, future research should focus on:

  • Isolation and purification of this compound to enable a thorough investigation of its biological activities.

  • Determination of specific IC50 values in a range of antioxidant assays (DPPH, ABTS, FRAP, ORAC).

  • Quantitative analysis of its anti-inflammatory effects on the production of pro-inflammatory mediators in relevant cell models.

  • In vivo studies to confirm its efficacy and to investigate its bioavailability, metabolism, and safety profile.

A deeper understanding of the specific properties of this compound will be instrumental for its potential application in the development of novel nutraceuticals and therapeutics for the prevention and treatment of oxidative stress and inflammation-related diseases.

References

In Vitro and In Vivo Studies on Cyanidin 3-sophoroside-5-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin 3-sophoroside-5-glucoside is an anthocyanin, a type of flavonoid pigment, found predominantly in purple-fleshed sweet potatoes.[1] Like other anthocyanins, it is being investigated for its potential health benefits, including antioxidant and anti-proliferative properties. This technical guide provides a comprehensive overview of the available in vitro and in vivo research on this compound. It is important to note that research specifically on this compound is limited. Therefore, this guide also draws upon the more extensive research available for the closely related and structurally similar compound, Cyanidin-3-glucoside (C3G), to infer potential mechanisms and experimental approaches.

Data Presentation

Quantitative data from studies on this compound and its extracts are summarized below.

Table 1: In Vitro Anti-proliferative Activity of Anthocyanin-Rich Extracts Containing this compound

Cell LineExtract SourcePredominant AnthocyaninConcentrationIncubation TimeResultReference
HL-60 (Human promyelocytic leukemia)Purple sweet potato (MM extract)This compound1.6 mg/mL24 hours47% suppression of cell growth[1]

Table 2: In Vitro Antioxidant and Anti-inflammatory Activity of Cyanidin-3-glucoside (C3G)

Assay/ModelCell Line/SystemTreatmentConcentration(s)Key FindingsReference
Cell Viability (MTT Assay)Human Retinal Endothelial Cells (HREC)High Glucose (HG) + C3G5, 10, 50 µMC3G restored cell viability reduced by HG in a dose-dependent manner.[2][3]
Reactive Oxygen Species (ROS) ProductionHuman Retinal Endothelial Cells (HREC)High Glucose (HG) + C3G5, 10, 50 µMC3G restored ROS levels enhanced by HG in a dose-dependent manner.[2]
Anti-inflammatoryLPS-stimulated THP-1 macrophagesC3GNot specifiedReduced levels of TNF-α, IL-1β, IL-6, and IL-8.[4]
Antioxidant ActivityGES-1 cells (gastric epithelial)H₂O₂ + C3G liposomesNot specifiedIncreased Total Antioxidant Capacity (T-AOC) and decreased Malondialdehyde (MDA) content.[5]

Experimental Protocols

Detailed methodologies for key experiments relevant to the study of this compound are provided below. These are based on standard laboratory procedures and protocols used for the related compound, Cyanidin-3-glucoside.

High-Performance Liquid Chromatography (HPLC) for Quantification

Objective: To quantify the concentration of this compound in a sample.

Methodology:

  • Sample Preparation: Extract anthocyanins from the source material (e.g., purple sweet potato) using a solvent system such as 70% aqueous acetone (B3395972) with 0.01% trifluoroacetic acid (TFA).[6] The extract is then centrifuged and the supernatant is collected and filtered.[6]

  • Chromatographic Conditions:

    • Column: Eclipse XDB-C18 column (4.6 × 250 mm I.D., 5 µm).[7]

    • Mobile Phase: A gradient elution of acetonitrile (B52724) (containing 0.5% formic acid) and water (containing 0.5% formic acid).[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Detection: Photodiode array (PDA) detector at 520 nm.[7]

  • Quantification: A calibration curve is generated using a purified standard of this compound. The concentration in the sample is determined by comparing its peak area to the standard curve.

Cell Viability (MTT) Assay

Objective: To assess the effect of this compound on the viability of cancer cell lines.

Methodology:

  • Cell Seeding: Plate cells (e.g., HL-60) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[8]

  • Solubilization: Add a solubilization solution (e.g., SDS in HCl or DMSO) to dissolve the formazan (B1609692) crystals.[8][9]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8] Cell viability is expressed as a percentage of the untreated control.

Western Blot Analysis for Signaling Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation of key signaling proteins (e.g., NF-κB, MAPK pathway components).

Methodology:

  • Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[10]

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.[10]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[10]

  • Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-NF-κB, p-p38, p-ERK, p-JNK) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways modulated by this compound, based on studies of C3G, and a general workflow for its in vitro evaluation.

experimental_workflow cluster_extraction Extraction & Isolation cluster_invitro In Vitro Assays Source Purple Sweet Potato Extraction Solvent Extraction Source->Extraction Purification HPLC Purification Extraction->Purification Compound This compound Purification->Compound Treatment Treatment with Compound Compound->Treatment CellCulture Cell Culture (e.g., HL-60, Macrophages) CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability AntiInflammatory Anti-inflammatory Assays (ELISA for Cytokines) Treatment->AntiInflammatory WesternBlot Mechanism Study (Western Blot) Treatment->WesternBlot

General workflow for in vitro studies.

NFkB_Pathway cluster_nucleus C3S5G This compound IKK IKK C3S5G->IKK Inhibition Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Stimulus->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (TNF-α, IL-6, COX-2)

Inhibition of the NF-κB signaling pathway.

MAPK_Pathway C3S5G This compound p38 p38 MAPK C3S5G->p38 Inhibition ERK ERK C3S5G->ERK Inhibition JNK JNK C3S5G->JNK Inhibition Stimulus Stress Stimulus (e.g., LPS) Stimulus->p38 Stimulus->ERK Stimulus->JNK Inflammation Inflammation p38->Inflammation ERK->Inflammation Apoptosis Apoptosis JNK->Apoptosis

Modulation of the MAPK signaling pathway.

Conclusion

Current research, although limited, suggests that this compound possesses promising bioactive properties, particularly in the realm of antioxidant and anti-proliferative activities. The more extensive data on the related compound, Cyanidin-3-glucoside, provides a strong rationale for further investigation into the specific mechanisms of action of this compound. Future studies should focus on isolating the pure compound and conducting detailed in vitro and in vivo experiments to elucidate its signaling pathways and therapeutic potential. The protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to design and execute such studies.

References

A Comprehensive Technical Guide to Acylated Derivatives of Cyanidin 3-Sophoroside-5-Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of acylated derivatives of cyanidin (B77932) 3-sophoroside-5-glucoside, a significant subclass of anthocyanins. It covers their natural occurrence, chemical diversity, and biological significance, with a focus on experimental protocols and quantitative data for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to Cyanidin 3-Sophoroside-5-Glucoside and its Acylated Derivatives

Anthocyanins are water-soluble pigments responsible for many of the red, purple, and blue colors in plants. Their basic structure is the flavylium (B80283) cation, which is glycosylated to form anthocyanins. Cyanidin is one of the most common anthocyanidin aglycones. This compound is a complex anthocyanin where a sophorose (a disaccharide of glucose) is attached at the 3-position and a glucose molecule is attached at the 5-position of the cyanidin core.

Acylation refers to the esterification of the sugar moieties of the anthocyanin with aliphatic or aromatic acids.[1] This modification significantly increases the structural diversity and stability of the anthocyanin molecule. Common acylating groups include phenolic acids such as p-coumaric, caffeic, ferulic, and sinapic acids, as well as aliphatic dicarboxylic acids like malonic acid.[1][2] These acylated derivatives often exhibit enhanced stability in neutral aqueous solutions and may possess unique biological activities compared to their non-acylated counterparts.[2][3]

Natural Sources

Acylated derivatives of this compound have been identified in a variety of plant species, contributing to their vibrant coloration. Notable sources include:

  • Purple-fleshed sweet potatoes (Ipomoea batatas) : These are a rich source of acylated cyanidin and peonidin (B1209262) 3-sophoroside-5-glucosides. The primary acyl groups are often derivatives of hydroxycinnamic acids like ferulic acid.[4]

  • Moricandia arvensis (Brassicaceae) : The purple-violet flowers of this plant contain a novel, highly acylated this compound, featuring sinapoyl and caffeoyl groups.[4][5]

  • Ajuga reptans (Lamiaceae) : Both the flowers and cell cultures of this plant produce complex acylated derivatives, including those with multiple p-coumaroyl and feruloyl groups attached to the sophoroside moiety.[3][6]

  • Red Radish (Raphanus sativus L.) : The purple roots of certain cultivars, such as 'Benikanmi', contain cyanidin 3-sophoroside-5-glucosides acylated with ferulic and malonic acids.[7]

Chemical Structures and Diversity

The core structure is cyanidin 3-O-(β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside)-5-O-β-D-glucopyranoside. Acylation can occur at various hydroxyl groups on the sugar residues.

Examples of Identified Derivatives:

  • From Moricandia arvensis : Cyanidin 3-O-[2-O-(2-O-(4-O-(6-O-(4-O-(β-glucopyranosyl)-trans-caffeoyl)-β-glucopyranosyl)-trans-sinapoyl)-β-glucopyranoside]-5-O-[6-O-(malonyl)-β-glucopyranoside].[5]

  • From Ajuga reptans : Cyanidin 3-(di-p-coumaroyl)sophoroside-5-glucoside and cyanidin 3-(feruloyl-p-coumaroyl)sophoroside-5-malonylglucoside.[3]

  • From Red Radish : Cyanidin 3-O-[2-O-(β-glucopyranosyl)-6-O-(trans-feruloyl)-β-glucopyranoside]-5-O-[6-O-(malonyl)-β-glucopyranoside].[7]

  • From Purple Sweet Potato : Cyanidin 3-(6''-p-feruloylsophoroside)-5-glucoside.[4]

Biological Activities and Stability

Acylation has a profound impact on the physicochemical properties and biological activities of anthocyanins.

  • Enhanced Stability : The presence of acyl groups, particularly aromatic ones, can protect the anthocyanin from hydration and degradation, leading to greater color stability in weakly acidic or neutral conditions.[2][3] This is crucial for potential applications as natural colorants.

  • Antioxidant Activity : Acylated anthocyanins are potent antioxidants.[3][4] Studies on extracts from Ajuga reptans cell cultures, rich in these compounds, showed they prevented peroxidation more efficiently than cyanidin 3-glucoside.[3] Similarly, acylated derivatives from purple sweet potato are major contributors to the root's total antioxidant capacity.[4] Enzymatic acylation of the simpler cyanidin-3-O-glucoside has been shown to improve its antioxidant properties in both aqueous and lipid systems.[8]

  • Antiproliferative and Antimutagenic Effects : Extracts containing acylated cyanidin derivatives have demonstrated antiproliferative activity against cancer cell lines like HL-60 and antimutagenic properties.[4]

Experimental Protocols

Extraction of Acylated Anthocyanins

The extraction method must be carefully chosen to prevent the degradation of the acyl moieties.

  • Objective : To extract acylated anthocyanins from plant material while preserving their structure.

  • Materials :

    • Plant tissue (e.g., freeze-dried purple sweet potato peel, fresh flower petals).

    • Extraction Solvent: Methanol (B129727) or ethanol (B145695) containing a weak organic acid (e.g., 0.1% formic acid or 1% acetic acid). Crucially, mineral acids like HCl should be avoided as they can hydrolyze the acyl ester bonds .[9][10]

    • Liquid nitrogen for grinding.

    • Ultrasonicator.

    • Centrifuge.

    • Rotary evaporator.

  • Protocol :

    • Sample Preparation : Freeze-dry fresh plant material to remove water. Grind the dried tissue into a fine powder, often with the aid of liquid nitrogen to prevent enzymatic degradation.[9]

    • Extraction : Suspend the powdered sample in the acidified organic solvent (e.g., a 1:10 solid-to-solvent ratio).

    • Enhancement (Optional) : Use ultrasound-assisted extraction (UAE) by placing the sample suspension in an ultrasonic bath for a specified period (e.g., 30-60 minutes) at a controlled temperature (e.g., below 40°C) to improve extraction efficiency.[9]

    • Separation : Centrifuge the mixture to pellet the solid plant debris. Collect the supernatant.

    • Re-extraction : Repeat the extraction process on the pellet 2-3 times to ensure complete recovery of anthocyanins.

    • Concentration : Combine the supernatants and concentrate the extract under reduced pressure using a rotary evaporator at a low temperature (e.g., < 35°C) to avoid thermal degradation.[9]

Purification by Column Chromatography

Purification is typically a multi-step process to isolate individual anthocyanins from the crude extract.

  • Objective : To separate acylated cyanidin 3-sophoroside-5-glucosides from other phenolic compounds and anthocyanins.

  • Materials :

    • Crude anthocyanin extract.

    • Solid-phase extraction (SPE) cartridges or glass columns.

    • Stationary Phases: Amberlite XAD-7HP or Sephadex LH-20 are commonly used.[9][11]

    • Elution Solvents: Acidified water, ethanol, and methanol.

  • Protocol :

    • Initial Cleanup (Amberlite XAD-7) :

      • Dissolve the crude extract in acidified water.

      • Load the solution onto an Amberlite XAD-7 column pre-conditioned with acidified water.

      • Wash the column with acidified water to remove sugars and other highly polar compounds.

      • Elute the anthocyanin fraction with acidified methanol or ethanol.

      • Concentrate the eluate.

    • Fractionation (Sephadex LH-20) :

      • Dissolve the partially purified anthocyanin fraction in a suitable solvent (e.g., acidified methanol).

      • Load the sample onto a Sephadex LH-20 column.

      • Elute with a gradient of acidified methanol/water or other appropriate solvents to separate anthocyanins based on their polarity and size.

      • Collect fractions and monitor using thin-layer chromatography (TLC) or HPLC to identify fractions containing the target compounds.[11]

Analysis and Structural Elucidation

A combination of chromatographic and spectroscopic techniques is required for identification.

  • Objective : To identify and quantify the isolated acylated anthocyanins.

  • Instrumentation :

    • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) and coupled to a Mass Spectrometer (MS).[9][12]

    • Nuclear Magnetic Resonance (NMR) Spectrometer.

  • Protocol :

    • HPLC-DAD-MS Analysis :

      • Inject the purified fraction or crude extract into a C18 reverse-phase HPLC column.

      • Use a gradient elution program, typically with two mobile phases: A (e.g., water/formic acid/acetonitrile) and B (e.g., acetonitrile/formic acid).

      • The DAD detector monitors the absorbance at ~520 nm (for the flavylium cation) and in the UV range (~280-340 nm) for identifying phenolic acyl groups.

      • The MS detector (often using Electrospray Ionization, ESI) provides mass-to-charge ratio (m/z) data. Fragmentation patterns from MS/MS analysis help to identify the aglycone, sugar sequence, and acyl groups.[9]

    • NMR Spectroscopy :

      • For complete, unambiguous structural elucidation of novel compounds, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed on the highly purified compound. This confirms the exact location of glycosylation and acylation.[13]

Quantitative Data Summary

The following table summarizes representative quantitative data related to acylated cyanidin derivatives.

Compound/ExtractSourceAnalytical MethodFindingReference
Acylated AnthocyaninsPurple Sweet PotatoLC-MSIn young fermented alcoholic beverage, acylated forms are dominant but degrade with aging.[4]
Cyanidin 3-(di-p-coumaroyl)sophoroside-5-malonylglucosideAjuga reptans cell culturesPeroxidation AssayShowed more efficient prevention of peroxidation compared to cyanidin 3-glucoside.[3]
Cyanidin-3-(6''-n-octanoyl)-glucosideEnzymatic SynthesisStability AssaysExhibited the highest thermostability and photostability among tested acylated derivatives.[14]
Cyanidin-3-(6''-lauroyl)-glucosideEnzymatic SynthesisCellular Antioxidant ActivityCellular antioxidant capacity was 125.9% higher than the non-acylated cyanidin-3-glucoside.[14]
Acylated Cyanidin GlycosidesRed Radish 'Benikanmi'HPLCFour new acylated derivatives were identified, constituting a significant portion of the total anthocyanin profile.[7]

Visualizations of Workflows and Pathways

Experimental Workflow Diagram

experimental_workflow start_end start_end process process analysis analysis decision decision A Plant Material (e.g., Sweet Potato, Flowers) B Sample Preparation (Freeze-drying, Grinding) A->B C Ultrasound-Assisted Extraction (Acidified Methanol/Ethanol) B->C D Crude Extract (Concentrated) C->D E Purification Step 1 (Amberlite XAD-7 Column) D->E F Partially Purified Fraction E->F G Purification Step 2 (Sephadex LH-20 / Prep-HPLC) F->G H Isolated Compound(s) G->H I Structural Elucidation H->I L Biological Activity Assays (e.g., Antioxidant, Antiproliferative) H->L J HPLC-DAD-MS/MS I->J K NMR Spectroscopy (1D and 2D) I->K

Caption: General workflow for extraction, purification, and analysis.

Antioxidant Mechanism Pathway

antioxidant_pathway compound compound species species process process effect effect A Acylated Cyanidin 3-sophoroside-5-glucoside Neutral Neutralized Species A->Neutral donates H⁺/e⁻ Protection Cellular Protection A->Protection prevents ROS Reactive Oxygen Species (ROS, e.g., •OH, O₂⁻) Damage Oxidative Damage & Cellular Stress ROS->Damage attacks ROS->Neutral Cell Cellular Components (Lipids, Proteins, DNA) Damage->Cell Protection->Damage

Caption: Antioxidant action via ROS scavenging.

References

The Physiological Significance of Cyanidin 3-sophoroside-5-glucoside in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanidin (B77932) 3-sophoroside-5-glucoside, a complex anthocyanin, plays a multifaceted role in plant physiology, contributing significantly to pigmentation, antioxidant defense, and abiotic stress tolerance. This technical guide provides an in-depth exploration of the biosynthesis, physiological functions, and regulatory mechanisms associated with this compound. Detailed experimental protocols for its extraction, quantification, and functional analysis are presented, alongside a comprehensive summary of quantitative data. Furthermore, this guide employs Graphviz visualizations to elucidate key biosynthetic and signaling pathways, offering a clear and concise resource for researchers in plant biology and drug development seeking to understand and harness the properties of this potent bioactive molecule.

Introduction

Anthocyanins are a class of water-soluble flavonoids responsible for the red, purple, and blue pigmentation in many flowers, fruits, and leaves. Beyond their role as visual attractants for pollinators and seed dispersers, they are crucial for plant survival and adaptation. Cyanidin 3-sophoroside-5-glucoside is a prominent anthocyanin, particularly abundant in plants such as the purple-fleshed sweet potato (Ipomoea batatas)[1][2]. Its intricate chemical structure, featuring a cyanidin aglycone with sophorose and glucose moieties, contributes to its stability and potent biological activity. This guide delves into the core aspects of this compound's role in plant physiology, providing a technical overview for advanced research and development.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that occurs as a branch of the general flavonoid pathway. The pathway involves a series of enzymatic reactions catalyzed by a suite of enzymes whose expression is tightly regulated by a complex of transcription factors.

The core pathway begins with the production of cyanidin 3-O-glucoside. The subsequent glycosylation steps are crucial for the formation of this compound. A key enzyme identified in purple sweet potato is a novel UDP-glucose:anthocyanin 3-O-glucoside-2''-O-glucosyltransferase (Ib3GGT), which catalyzes the transfer of a glucose molecule to cyanidin 3-O-glucoside to form cyanidin 3-O-sophoroside[3]. The final step involves the addition of a glucose molecule at the 5-O-position, a reaction catalyzed by an anthocyanin 5-O-glucosyltransferase[4][5].

The entire pathway is transcriptionally regulated by a complex of MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins, which control the expression of the structural genes involved in anthocyanin biosynthesis[6].

Biosynthetic Pathway Diagram

This compound Biosynthesis Coumaroyl_CoA p-Coumaroyl-CoA + 3x Malonyl-CoA Naringenin_Chalcone Naringenin Chalcone Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS C3G Cyanidin 3-O-glucoside Cyanidin->C3G UF3GT (UDP-Glucose) C3S Cyanidin 3-O-sophoroside C3G->C3S Ib3GGT (UDP-Glucose) C3S5G This compound C3S->C3S5G 5GT (UDP-Glucose) CHS CHS CHI CHI F3H F3H F3_prime_H F3'H DFR DFR ANS ANS UF3GT UF3GT Ib3GGT Ib3GGT GT5 5GT

Caption: Biosynthesis of this compound.

Physiological Roles

Antioxidant Activity and Abiotic Stress Tolerance

This compound, like other anthocyanins, is a potent antioxidant. It scavenges reactive oxygen species (ROS) generated under various stress conditions, thereby protecting cellular components from oxidative damage[1][7]. The accumulation of this anthocyanin is often observed in plants subjected to abiotic stresses such as drought, high salinity, and extreme temperatures[8][9]. This suggests a direct role in enhancing plant tolerance to these adverse environmental conditions. The increased antioxidant capacity helps maintain cellular homeostasis and protects the photosynthetic machinery.

Pigmentation and Photoprotection

The accumulation of this compound in vacuoles of epidermal cells of leaves, flowers, and fruits results in their characteristic purple pigmentation. This pigmentation is not only important for attracting pollinators but also serves as a light screen, protecting the underlying photosynthetic tissues from photoinhibition and UV-B radiation damage.

Quantitative Data

The concentration of this compound and its acylated derivatives varies significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. Purple-fleshed sweet potatoes are a particularly rich source.

Plant TissueGenotypeDevelopmental StageCyanidin 3-caffeoyl-sophoroside-glucoside (mg/kg)Cyanidin 3-caffeoyl-feruloyl-sophoroside-glucoside (mg/kg)Reference
Sweet Potato Leaves'2019-11-2'8 weeks after planting17.6441.51[3][10]
Sweet Potato Leaves'Purple-purple'12 weeks after planting--[3][10]
Sweet Potato Leaves'08-21P'8 weeks after planting--[3][10]
Plant TissueCultivarGrowth StagePredominant Acylated Cyanidin 3-sophoroside-5-glucosidesTotal Anthocyanin ContentReference
Sweet Potato LeavesP40Slip and Vine StagesCyanidin 3-(6,6'-dicaffeoyl-sophoroside)-5-glucoside, Cyanidin 3-(6,6'-caffeoyl-p-hydroxybenzoyl sophoroside)-5-glucosideUp to 60% of total anthocyanins

Experimental Protocols

Extraction of this compound

Objective: To extract anthocyanins, including this compound, from plant tissues.

Materials:

  • Fresh or freeze-dried plant tissue

  • Extraction solvent: Methanol/formic acid (9:1, v/v) or acidified ethanol (B145695) (0.1% HCl)

  • Mortar and pestle or homogenizer

  • Centrifuge

  • Rotary evaporator

Protocol:

  • Grind 1 g of fresh or 0.1 g of freeze-dried plant tissue to a fine powder in liquid nitrogen.

  • Add 10 mL of extraction solvent and homogenize for 1-2 minutes.

  • Incubate the mixture in the dark at 4°C for 24 hours.

  • Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.

  • Combine the supernatants and evaporate the solvent using a rotary evaporator at 35°C.

  • Redissolve the dried extract in a known volume of acidified water (pH 3.0) for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound.

Instrumentation:

  • HPLC system with a photodiode array (PDA) detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • Solvent A: 5% formic acid in water

  • Solvent B: Acetonitrile

Protocol:

  • Filter the extracted sample through a 0.45 µm syringe filter.

  • Inject 20 µL of the sample into the HPLC system.

  • Use a gradient elution program: e.g., 5-30% B over 30 minutes, then a wash and re-equilibration step.

  • Set the PDA detector to scan from 200-600 nm, with a specific monitoring wavelength of 520 nm for anthocyanins.

  • Identify this compound based on retention time and UV-Vis spectrum compared to a purified standard.

  • Quantify the compound by creating a standard curve with a known concentration of a this compound standard.

Gene Expression Analysis by qRT-PCR

Objective: To analyze the expression levels of genes involved in the anthocyanin biosynthesis pathway.

Protocol:

  • RNA Extraction: Extract total RNA from plant tissues using a suitable kit or protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Primer Design: Design primers specific to the target genes (e.g., CHS, DFR, ANS, UF3GT, Ib3GGT, 5GT) and a reference gene (e.g., Actin or Ubiquitin).

  • qRT-PCR Reaction: Set up the reaction using a SYBR Green-based master mix, cDNA template, and specific primers.

  • Thermal Cycling: Perform the qRT-PCR in a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the reference gene.

Antioxidant Capacity Assays
  • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Mix 100 µL of the anthocyanin extract (at various concentrations) with 3.9 mL of the DPPH solution.

  • Incubate in the dark for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the scavenging activity as: [(Abs_control - Abs_sample) / Abs_control] x 100.

  • Prepare the ABTS radical cation (ABTS•+) by reacting 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 10 µL of the anthocyanin extract to 1 mL of the diluted ABTS•+ solution.

  • Measure the absorbance at 734 nm after 6 minutes.

  • Calculate the percentage inhibition of absorbance.

Signaling Pathways

While the direct signaling pathways initiated by this compound in plants are not yet fully elucidated, its accumulation is intricately linked to stress signaling pathways. Abiotic stress triggers a cascade of events involving phytohormones like abscisic acid (ABA), which in turn upregulate the transcription factors (MYB, bHLH, WD40) that control anthocyanin biosynthesis. Therefore, this compound can be considered a downstream component of plant stress response signaling.

Abiotic Stress Signaling Leading to Anthocyanin Production

Abiotic_Stress_Signaling Abiotic_Stress Abiotic Stress (Drought, Salinity, High Light) ROS_Production Increased ROS Production Abiotic_Stress->ROS_Production ABA_Signaling ABA Signaling Abiotic_Stress->ABA_Signaling ROS_Production->ABA_Signaling MBW_Complex MYB-bHLH-WD40 Complex Activation ABA_Signaling->MBW_Complex Anthocyanin_Genes Upregulation of Anthocyanin Biosynthesis Genes MBW_Complex->Anthocyanin_Genes C3S5G_Accumulation This compound Accumulation Anthocyanin_Genes->C3S5G_Accumulation C3S5G_Accumulation->ROS_Production ROS Scavenging Stress_Tolerance Enhanced Stress Tolerance C3S5G_Accumulation->Stress_Tolerance

Caption: Abiotic stress signaling pathway leading to anthocyanin accumulation.

Conclusion and Future Perspectives

This compound is a vital metabolite in plants, contributing to their aesthetic qualities, antioxidant defense systems, and resilience to environmental challenges. This guide has provided a comprehensive technical overview of its biosynthesis, physiological roles, and methods for its study. The detailed protocols and quantitative data serve as a valuable resource for researchers.

Future research should focus on elucidating the specific signaling pathways directly modulated by this compound, moving beyond its role as a downstream product of stress responses. Understanding its transport and subcellular localization will also be crucial. For drug development professionals, the potent antioxidant and potential health benefits of this compound warrant further investigation for its application in nutraceuticals and pharmaceuticals. The genetic engineering of crops to enhance the production of this compound could lead to the development of functional foods with improved nutritional value and stress tolerance.

References

Methodological & Application

Application Note: Quantification of Cyanidin 3-sophoroside-5-glucoside using HPLC-DAD-MS

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-DAD-MS method provides a robust and sensitive platform for the accurate quantification of specific anthocyanins like Cyanidin (B77932) 3-sophoroside-5-glucoside in various matrices, including plant extracts and functional foods. This application note details a comprehensive protocol for the extraction, separation, identification, and quantification of this compound, tailored for researchers and scientists in natural product chemistry and drug development.

1. Introduction

Cyanidin 3-sophoroside-5-glucoside is a complex anthocyanin found in various plant sources, such as purple sweet potatoes.[1] Anthocyanins are water-soluble pigments responsible for the red, purple, and blue colors in many fruits and vegetables and are of significant interest due to their antioxidant properties and potential health benefits.[2][3] Accurate quantification of individual anthocyanins is crucial for quality control, standardization of extracts, and pharmacological studies.

This method utilizes High-Performance Liquid Chromatography (HPLC) for the separation of the target analyte from a complex matrix. A Diode Array Detector (DAD) provides initial quantification and spectral confirmation, while a Mass Spectrometer (MS) detector ensures positive identification based on the mass-to-charge ratio (m/z) and fragmentation patterns, offering high specificity and sensitivity. The most common approach for analyzing anthocyanins involves reverse-phase HPLC columns (like C18) with acidified mobile phases to maintain the stable flavylium (B80283) cation form of the analyte.[4]

2. Principle

The methodology is based on a multi-step process:

  • Extraction: Solid-liquid extraction is employed to isolate anthocyanins from the sample matrix using an acidified polar solvent, which is crucial for stabilizing the anthocyanin structure.[2][5]

  • Separation: The extract is injected into an HPLC system equipped with a C18 reversed-phase column. A gradient elution program, using acidified water and an organic solvent (acetonitrile), separates this compound from other components based on its polarity.[4][6]

  • Detection & Identification (DAD & MS): As the analyte elutes from the column, it passes through the DAD, which measures its absorbance at a specific wavelength (typically ~520 nm for anthocyanins).[4][7] Subsequently, the eluent enters the MS detector with an electrospray ionization (ESI) source operating in positive ion mode. The MS confirms the identity of the compound by detecting its parent molecular ion and characteristic fragment ions (MS/MS).[8]

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area from the DAD chromatogram to a calibration curve generated from authentic standards.

3. Apparatus and Materials

  • Apparatus:

    • HPLC system with a quaternary pump, autosampler, and column oven.

    • Diode Array Detector (DAD).

    • Mass Spectrometer (e.g., Quadrupole Time-of-Flight) with an ESI source.[8]

    • Analytical balance.

    • Centrifuge.

    • Ultrasonic bath.

    • Vortex mixer.

    • Syringe filters (0.22 µm, PTFE or nylon).

  • Chemicals and Reagents:

    • This compound reference standard (purity >95%).

    • Methanol (B129727) (HPLC grade).

    • Acetonitrile (HPLC grade).

    • Formic acid (LC-MS grade).

    • Ultrapure water.

Experimental Protocols

1. Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acidified methanol (0.1% formic acid). Store this solution at -20°C in the dark.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition. These solutions are used to construct the calibration curve.

2. Sample Preparation (from Plant Material)

The following protocol is a general guideline for extracting anthocyanins from solid samples like freeze-dried plant powder.

  • Weighing: Accurately weigh approximately 1 g of the homogenized, powdered sample into a centrifuge tube.

  • Extraction: Add 10 mL of extraction solvent (Methanol:Water:Formic Acid, 70:29:1 v/v/v).[9]

  • Sonication: Vortex the mixture for 1 minute and then place it in an ultrasonic bath for 30 minutes at room temperature, protected from light.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection: Carefully collect the supernatant. Repeat the extraction process on the remaining pellet two more times to ensure complete extraction.

  • Pooling and Filtration: Combine the supernatants from all three extractions. Filter the pooled extract through a 0.22 µm syringe filter into an HPLC vial for analysis.[10]

Caption: Workflow for the extraction of this compound.

3. HPLC-DAD-MS Method Parameters

  • HPLC System:

    • Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 4 µm particle size).[11]

    • Mobile Phase A: 95% Water / 5% Acetonitrile / 0.1% Formic Acid.

    • Mobile Phase B: 100% Acetonitrile / 0.1% Formic Acid.

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 35°C.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 25
      35.0 40
      37.0 95
      40.0 95
      42.0 5

      | 50.0 | 5 |

  • DAD Detector:

    • Detection Wavelength: 520 nm.[4][8]

    • Bandwidth: 4 nm.

    • Reference Wavelength: 700 nm.

    • Spectrum Range: 200-800 nm.

  • MS Detector (ESI-QTOF):

    • Ionization Mode: ESI Positive.[8]

    • Capillary Voltage: 4000 V.

    • Drying Gas (N₂) Temperature: 325°C.[8]

    • Drying Gas Flow: 8 L/min.[8]

    • Nebulizer Pressure: 20 psig.[8]

    • Scan Range (m/z): 100-1000.

    • Fragmentation Voltage: 175 V.[8]

    • Expected Ion [M+H]⁺: The molecular formula for this compound is C₂₇H₃₀O₁₆.[12] The expected monoisotopic mass is approximately 610.1534 Da, so the protonated molecule [M+H]⁺ will be observed at m/z 611.1612.

Caption: Instrumental workflow for the analysis of this compound.

Data Analysis and Results

1. Identification

  • The target peak is identified by comparing its retention time with that of the pure standard.

  • Confirmation is achieved by extracting the ion chromatogram for the expected m/z of 611.16 [M+H]⁺.

  • Further structural confirmation can be obtained via MS/MS fragmentation, where the primary fragment should correspond to the cyanidin aglycone (m/z 287.05) after the neutral loss of the sophoroside and glucoside moieties.[13][14]

2. Quantification

  • Integrate the peak area of this compound in the DAD chromatogram at 520 nm for both the standards and the samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Calculate the concentration of the analyte in the sample using the linear regression equation (y = mx + c) derived from the calibration curve.

3. Method Performance Characteristics

The following table summarizes the expected performance characteristics of a validated HPLC method for anthocyanin quantification, based on published data for similar compounds like cyanidin-3-glucoside.[4][6][15]

ParameterTypical ValueDescription
Linearity (R²) > 0.999Indicates a strong correlation between concentration and detector response over the defined range.[6]
Limit of Detection (LOD) 0.05 - 0.5 µg/mLThe lowest concentration of the analyte that can be reliably detected by the instrument.[4]
Limit of Quantification (LOQ) 0.15 - 1.5 µg/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[4]
Precision (RSD%) < 5%Relative Standard Deviation for repeated measurements, indicating the method's reproducibility.[6]
Accuracy (Recovery %) 95 - 105%The percentage of the true amount of analyte recovered from a spiked sample, indicating the method's trueness.[6]

This HPLC-DAD-MS method offers a selective, sensitive, and reliable protocol for the quantification of this compound. The combination of chromatographic separation with dual detection (DAD and MS) ensures accurate identification and quantification, making it a valuable tool for quality control in the food and pharmaceutical industries, as well as for advanced phytochemical research.

References

Application Notes and Protocols for the Extraction of Cyanidin 3-Sophoroside-5-Glucoside from Sweet Potatoes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and quantification of Cyanidin (B77932) 3-sophoroside-5-glucoside, a primary anthocyanin found in purple-fleshed sweet potatoes (Ipomoea batatas L.). This document is intended to guide researchers in obtaining this bioactive compound for further studies in pharmacology, food science, and drug development.

Introduction

Purple-fleshed sweet potatoes are a rich source of various anthocyanins, with Cyanidin 3-sophoroside-5-glucoside being a significant component known for its antioxidant properties.[1] The complex profile of anthocyanins in sweet potatoes, which includes non-acylated, mono-acylated, and di-acylated glucosides of cyanidin and peonidin, necessitates specific extraction and purification strategies to isolate individual compounds.[2][3] This protocol outlines an effective methodology for the selective extraction and purification of this compound.

Experimental Overview

The overall workflow for the extraction and purification of this compound from purple sweet potatoes involves several key stages: sample preparation, extraction, purification, and analysis. An overview of this process is depicted in the workflow diagram below.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product start Fresh Purple Sweet Potatoes wash Washing and Peeling start->wash slice Slicing and Freeze-Drying wash->slice grind Grinding to Powder slice->grind extract Ultrasound-Assisted Solvent Extraction grind->extract filter Filtration/Centrifugation extract->filter concentrate Rotary Evaporation filter->concentrate resin Macroporous Resin Chromatography concentrate->resin hsccc HSCCC resin->hsccc hplc HPLC-DAD/MS Analysis hsccc->hplc lyophilize Lyophilization hplc->lyophilize final_product Pure this compound lyophilize->final_product

Caption: Experimental workflow for the extraction and purification of this compound.

Quantitative Data Summary

The efficiency of anthocyanin extraction from sweet potatoes is influenced by various parameters. The following tables summarize quantitative data from different extraction methodologies.

Table 1: Comparison of Different Extraction Methods for Total Anthocyanin Content (TAC)

Extraction MethodSolventTemperature (°C)TimeTAC Yield (mg/g DW)Reference
Maceration70% Ethanol (B145695)404 h1.36[4]
Ultrasound-Assisted (Bath)70% EthanolNot specifiedNot specified0.393[4]
Sonotrode Ultrasound-Assisted60% EthanolNot specified6 min2.66[4]
Microwave-Assisted Extraction (MAE)Not specifiedNot specifiedNot specified687.58 ppm[5]
Accelerated Solvent Extraction (ASE)Acidified Methanol1003 x 5 min cyclesNot specified[6][7]

Table 2: Optimal Conditions for Ultrasound-Assisted Extraction (UAE)

ParameterOptimal Value
Ethanol Concentration60-78%
Liquid-to-Solid Ratio30:1 (mL/g)
Extraction Time6-30 min
Ultrasound Temperature48-50°C

Detailed Experimental Protocols

Materials and Reagents
  • Plant Material: Fresh purple-fleshed sweet potatoes.

  • Solvents: Ethanol (96%, analytical grade), Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid (analytical grade).

  • Purification Media: Macroporous adsorption resin (e.g., Amberlite XAD-7).

  • Standards: this compound (if available for analytical comparison).

Protocol 1: Ultrasound-Assisted Solvent Extraction

This protocol is optimized for high-yield extraction of total anthocyanins, including this compound, from sweet potato peel or flesh.

1. Sample Preparation: a. Thoroughly wash and peel the fresh purple sweet potatoes. b. Slice the peeled sweet potatoes into thin pieces and freeze-dry them. c. Grind the freeze-dried slices into a fine powder (particle size < 0.4 mm) and store at -20°C until use.[8]

2. Extraction: a. Weigh 10 g of the sweet potato powder and place it in a 500 mL beaker. b. Add 300 mL of 60% aqueous ethanol (v/v) to achieve a liquid-to-solid ratio of 30:1.[4] c. Place the beaker in an ultrasonic bath or use a sonotrode. d. Perform ultrasound-assisted extraction for 6 minutes at a controlled temperature of approximately 40-50°C.[4][8] e. After extraction, centrifuge the mixture at 4000 rpm for 15 minutes or filter through Whatman No. 1 filter paper to separate the supernatant. f. Collect the supernatant containing the anthocyanin extract.

3. Concentration: a. Concentrate the supernatant using a rotary evaporator at 40-45°C under reduced pressure to remove the ethanol. b. The resulting aqueous extract can be directly used for purification or freeze-dried for storage.

Protocol 2: Purification by Macroporous Resin Chromatography

This protocol describes the purification of the crude extract to enrich the anthocyanin fraction.

1. Resin Preparation: a. Pre-treat the macroporous resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until the effluent is clear.

2. Column Chromatography: a. Pack a glass column with the pre-treated macroporous resin. b. Equilibrate the column by passing deionized water through it. c. Load the concentrated anthocyanin extract onto the column at a slow flow rate (e.g., 1.5 mL/min).[8] d. Wash the column with deionized water to remove sugars, organic acids, and other polar impurities.[8] e. Elute the adsorbed anthocyanins with 60-70% aqueous ethanol.[8] f. Collect the colored eluate.

3. Final Concentration: a. Concentrate the collected eluate using a rotary evaporator at 45°C to remove the ethanol.[8] b. Freeze-dry the concentrated anthocyanin-rich fraction to obtain a powder.

Protocol 3: Isolation of this compound by High-Speed Countercurrent Chromatography (HSCCC)

HSCCC is an effective technique for the preparative isolation of individual anthocyanins from the enriched fraction.[2][3]

1. Solvent System Selection: a. A suitable two-phase solvent system is crucial for successful separation. A common system for anthocyanins is a mixture of tert-butyl methyl ether, n-butanol, acetonitrile, and water, often acidified with trifluoroacetic acid (TFA). The optimal ratio should be determined experimentally.

2. HSCCC Operation: a. Dissolve the freeze-dried anthocyanin-rich powder in the lower phase of the selected solvent system. b. Fill the HSCCC column with the stationary phase (upper or lower phase depending on the compound's partition coefficient). c. Inject the sample solution into the column. d. Elute with the mobile phase at a specific flow rate while the column is rotating at a high speed (e.g., 800-1000 rpm). e. Monitor the effluent using a UV-Vis detector at 520 nm. f. Collect fractions corresponding to the peaks of interest.

3. Analysis and Final Product Preparation: a. Analyze the collected fractions using HPLC-DAD/MS to confirm the purity and identity of this compound.[2][9] b. Pool the pure fractions, concentrate them under reduced pressure, and lyophilize to obtain the purified compound.

Signaling Pathways and Logical Relationships

The extraction process can be visualized as a logical flow of steps, each with a specific purpose.

Logical_Flow cluster_input Starting Material cluster_process Processing Steps cluster_output Final Product sweet_potato Purple Sweet Potato preparation Preparation (Wash, Peel, Dry, Grind) sweet_potato->preparation extraction Extraction (Solvent, Ultrasound) preparation->extraction purification Purification (Resin, HSCCC) extraction->purification analysis Analysis (HPLC-MS) purification->analysis final_compound Pure this compound analysis->final_compound

References

Application Notes and Protocols for the Solid-Phase Extraction of Cyanidin 3-sophoroside-5-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyanidin (B77932) 3-sophoroside-5-glucoside is a significant anthocyanin found in various natural sources, including purple sweet potato (Ipomoea batatas)[1]. As a member of the anthocyanin family, it exhibits potent antioxidant properties and is of great interest to researchers in the fields of food science, nutrition, and drug development. The isolation and purification of this compound are essential for detailed bioactivity studies, use as an analytical standard, and development of functional food ingredients or nutraceuticals. Solid-phase extraction (SPE) is a widely adopted technique for the efficient purification and concentration of anthocyanins from complex sample matrices[2][3]. This document provides a detailed protocol for the solid-phase extraction of Cyanidin 3-sophoroside-5-glucoside, intended for researchers, scientists, and professionals in drug development.

Principle of Solid-Phase Extraction for Anthocyanin Purification

Solid-phase extraction is a chromatographic technique used to separate components of a mixture. For anthocyanin purification, a common approach is to use a reversed-phase sorbent, such as C18. The general workflow involves the following stages:

  • Conditioning: The sorbent is treated with an organic solvent (e.g., methanol) to activate the stationary phase.

  • Equilibration: The sorbent is then washed with an aqueous solution, often acidified, to prepare it for sample loading.

  • Sample Loading: The crude extract, dissolved in a suitable solvent, is passed through the cartridge. Anthocyanins and other non-polar compounds are retained on the sorbent.

  • Washing: The cartridge is washed with a weak solvent (e.g., acidified water) to remove polar impurities such as sugars and organic acids.

  • Elution: The target anthocyanins are eluted from the sorbent using a stronger organic solvent, typically acidified methanol (B129727) or ethanol.

The diagram below illustrates the general workflow of solid-phase extraction for anthocyanin purification.

SPE_Workflow start Start conditioning 1. Conditioning (e.g., Methanol) start->conditioning equilibration 2. Equilibration (e.g., Acidified Water) conditioning->equilibration sample_loading 3. Sample Loading (Crude Extract) equilibration->sample_loading washing 4. Washing (e.g., Acidified Water) sample_loading->washing elution 5. Elution (e.g., Acidified Methanol) washing->elution impurities Sugars, Organic Acids, etc. washing->impurities Discard end Purified Anthocyanin elution->end

Figure 1: General workflow for solid-phase extraction of anthocyanins.

Experimental Protocols

The following protocol is a comprehensive guide for the purification of this compound using C18 solid-phase extraction cartridges. This protocol is adapted from established methods for anthocyanin purification from natural sources.

Materials and Reagents
  • C18 SPE Cartridges (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Formic acid (or Hydrochloric acid)

  • Deionized water

  • Crude extract containing this compound

  • SPE vacuum manifold (optional)

  • Collection tubes

  • Rotary evaporator or nitrogen evaporator

Protocol: C18 Solid-Phase Extraction
  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 SPE cartridge. This step activates the stationary phase.

  • Cartridge Equilibration:

    • Pass 5 mL of acidified deionized water (e.g., 0.1% formic acid in water) through the cartridge. Do not allow the cartridge to dry out before loading the sample.

  • Sample Preparation and Loading:

    • Ensure the crude plant extract is in an acidified aqueous solution. If the extract contains a high concentration of organic solvent, it should be diluted with acidified water to ensure proper retention of the anthocyanins on the C18 sorbent.

    • Load the prepared sample onto the conditioned and equilibrated SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5-10 mL of acidified deionized water (0.1% formic acid) to remove highly polar impurities such as sugars, organic acids, and salts.

  • Elution:

    • Elute the retained anthocyanins, including this compound, with 5 mL of acidified methanol (e.g., 0.1% formic acid in methanol). Collect the eluate in a clean collection tube.

  • Solvent Evaporation and Reconstitution:

    • The collected eluate can be concentrated or taken to dryness using a rotary evaporator or a stream of nitrogen.

    • The purified anthocyanin powder can then be reconstituted in a suitable solvent for further analysis or storage.

The logical relationship between the different steps of the SPE protocol is depicted in the following diagram.

Protocol_Logic start Start Protocol conditioning Condition Cartridge (Methanol) start->conditioning equilibration Equilibrate Cartridge (Acidified Water) conditioning->equilibration load_sample Load Acidified Sample equilibration->load_sample wash_impurities Wash with Acidified Water load_sample->wash_impurities elute_anthocyanins Elute with Acidified Methanol wash_impurities->elute_anthocyanins concentrate Concentrate Eluate elute_anthocyanins->concentrate end Purified Product concentrate->end

Figure 2: Logical flow of the SPE purification protocol.

Data Presentation

The efficiency of the solid-phase extraction process is typically evaluated based on the recovery and purity of the target compound. The following table summarizes quantitative data from studies on the purification of cyanidin glycosides using various solid-phase extraction methods. While data specifically for this compound is limited, the provided values for structurally similar compounds offer a valuable reference.

AnthocyaninPurification MethodPurity (%)Recovery (%)Source MaterialReference
Cyanidin-3-sophorosideAB-8 Resin + Sephadex LH-2094.7698.84 (after AB-8)Red Raspberry[4]
Cyanidin-3-glucosideAB-8 Resin + Sephadex LH-2095.5298.84 (after AB-8)Red Raspberry[4]
Cyanidin-3-glucosideSPE (Agilent Bond Elut Plexa)-60.8 - 121.1Human Plasma[3]
Cyanidin-3-rutinosideSPE (Agilent Bond Elut Plexa)-60.8 - 121.1Human Plasma[3]
Cyanidin-3-O-glucosideSPE68.36 (relative to LLE)-Rat Plasma[5]
Anthocyanin MixtureC18 SPE>99 (for 8 of 12 sources)HighVarious Fruits & Vegetables[2]

Conclusion

Solid-phase extraction is a robust and effective method for the purification of this compound from crude plant extracts. The protocol outlined in these application notes provides a solid foundation for researchers to obtain a highly purified fraction of the target anthocyanin. The choice of SPE sorbent and the optimization of washing and elution solvents are critical for achieving high purity and recovery. The data presented, although not exclusively for the target compound, demonstrates the high efficiency of SPE in purifying related cyanidin glycosides. This purified compound can then be utilized for a wide range of applications in research and development.

References

Application Notes and Protocols for Evaluating the Bioactivity of Cyanidin 3-sophoroside-5-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin 3-sophoroside-5-glucoside is a prominent anthocyanin found in sources such as purple-fleshed sweet potatoes, contributing significantly to their antioxidant properties.[1] Anthocyanins, a class of flavonoids, are widely recognized for their potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer activities.[2][3][4] These application notes provide detailed protocols for cell culture-based assays to evaluate the cytotoxic, antioxidant, and anti-inflammatory bioactivities of this compound, offering a framework for its investigation as a potential therapeutic agent.

Assessment of Cytotoxicity and Cell Viability

A fundamental primary step in evaluating the bioactivity of any compound is to determine its effect on cell viability. This helps establish a non-toxic concentration range for subsequent bioactivity assays and identifies potential anti-proliferative effects. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells which, in most cases, correlates with the number of viable cells.[5][6]

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[5][6] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[6]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the culture medium is non-toxic, typically <0.1%). Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of the compound to the wells. Include untreated cells as a negative control and a solvent control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[6] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader.[7] A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control cells.

Data Presentation:

Concentration of this compound (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Control)1.25 ± 0.08100
101.22 ± 0.0797.6
251.15 ± 0.0992.0
501.05 ± 0.0684.0
1000.88 ± 0.0570.4
2000.63 ± 0.0450.4

Evaluation of Antioxidant Activity

The antioxidant capacity of this compound can be assessed by its ability to scavenge intracellular reactive oxygen species (ROS). The DCFH-DA assay is a common method for this purpose.

DCFH-DA Assay for Intracellular ROS

Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[8] The fluorescence intensity is proportional to the level of intracellular ROS.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 24-well or 96-well black, clear-bottom plate and allow them to attach overnight.[9] Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

  • Induction of Oxidative Stress: Induce oxidative stress by adding a ROS-generating agent such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) to the cell culture medium and incubate for a defined time.

  • DCFH-DA Staining: Remove the treatment medium and wash the cells once with warm DMEM or PBS.[9][10] Add 500 µL (for 24-well plate) of DCFH-DA working solution (typically 10-20 µM in serum-free medium) to each well and incubate for 30-45 minutes at 37°C in the dark.[10]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove excess probe.[9][10]

  • Fluorescence Measurement: Add 500 µL of PBS to each well.[9][10] Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[8] Alternatively, visualize ROS localization using a fluorescence microscope.[10]

  • Data Analysis: Express the results as a percentage of the fluorescence intensity of the cells treated only with the ROS-inducing agent.

Data Presentation:

TreatmentConcentration (µM)Fluorescence Intensity (Arbitrary Units) (Mean ± SD)ROS Reduction (%)
Control (no H₂O₂)-150 ± 12-
H₂O₂ alone1001200 ± 850
C3S5G + H₂O₂10950 ± 6020.8
C3S5G + H₂O₂25720 ± 5540.0
C3S5G + H₂O₂50480 ± 4060.0
C3S5G + H₂O₂100300 ± 2575.0

Assessment of Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be investigated by measuring its effect on inflammatory mediators like nitric oxide (NO) and key signaling pathways such as NF-κB.

Griess Assay for Nitric Oxide (NO) Production

Principle: The Griess assay is a colorimetric method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite (B80452) (NO₂⁻), in the cell culture supernatant.[11] The Griess reagent converts nitrite into a purple azo compound, and the absorbance is measured at 540 nm.[12]

Protocol:

  • Cell Culture and Stimulation: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate. Pre-treat the cells with different concentrations of this compound for 1 hour. Then, stimulate inflammation by adding lipopolysaccharide (LPS) and incubate for 24 hours.

  • Sample Collection: Collect 50-150 µL of the cell culture supernatant from each well.[11]

  • Griess Reaction: In a new 96-well plate, mix equal volumes of the supernatant and Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[12]

  • Incubation and Measurement: Incubate the plate for 10-15 minutes at room temperature in the dark.[12] Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Data Presentation:

TreatmentConcentration (µM)Nitrite Concentration (µM) (Mean ± SD)NO Inhibition (%)
Control (no LPS)-1.5 ± 0.2-
LPS alone1 µg/mL25.8 ± 1.50
C3S5G + LPS1020.1 ± 1.122.1
C3S5G + LPS2514.5 ± 0.943.8
C3S5G + LPS508.2 ± 0.668.2
C3S5G + LPS1004.1 ± 0.484.1
ELISA for NF-κB Activation

Principle: Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes. Its activation involves the phosphorylation and degradation of its inhibitor, IκB, allowing NF-κB to translocate to the nucleus. An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the amount of activated NF-κB (e.g., the p65 subunit) in nuclear extracts.[13]

Protocol:

  • Cell Treatment and Nuclear Extraction: Treat cells with this compound and/or an inflammatory stimulus (e.g., LPS). After treatment, harvest the cells and prepare nuclear extracts using a commercially available kit or standard biochemical procedures.

  • ELISA Procedure: Follow the protocol provided with the NF-κB p65 ELISA kit.[14][15][16][17] This typically involves:

    • Adding the nuclear extracts to wells pre-coated with an antibody specific for the NF-κB p65 subunit.

    • Incubating to allow binding.

    • Washing away unbound proteins.

    • Adding a detection antibody, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Washing again.

    • Adding a substrate that produces a colorimetric signal in the presence of the enzyme.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).[14][15]

  • Data Analysis: Quantify the amount of activated NF-κB p65 by comparing the absorbance to a standard curve.

Data Presentation:

TreatmentConcentration (µM)NF-κB p65 Activity (ng/mL) (Mean ± SD)NF-κB Inhibition (%)
Control (no LPS)-0.5 ± 0.05-
LPS alone1 µg/mL5.2 ± 0.40
C3S5G + LPS104.1 ± 0.321.2
C3S5G + LPS252.9 ± 0.244.2
C3S5G + LPS501.6 ± 0.1569.2
C3S5G + LPS1000.8 ± 0.0784.6

Visualizing Workflows and Pathways

Experimental_Workflow General Experimental Workflow for Bioactivity Screening cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Cell Seeding (96-well plate) treatment Treat cells with C3S5G (e.g., 24h) prep_cells->treatment prep_compound Prepare Cyanidin 3-sophoroside-5-glucoside (C3S5G) dilutions prep_compound->treatment stimulus Add Stimulus (optional) (e.g., LPS, H2O2) treatment->stimulus add_reagent Add Assay-specific Reagent (e.g., MTT, DCFH-DA, Griess) stimulus->add_reagent incubation Incubate add_reagent->incubation read_plate Measure Signal (Absorbance/Fluorescence) incubation->read_plate analysis Calculate Bioactivity (% Viability, % Inhibition) read_plate->analysis

Caption: General workflow for in vitro bioactivity assays.

Antioxidant_Mechanism Antioxidant Mechanism of Action ROS Reactive Oxygen Species (ROS) Cell_Damage Oxidative Stress & Cell Damage ROS->Cell_Damage causes Neutralized_ROS Neutralized Species ROS->Neutralized_ROS C3S5G This compound C3S5G->Neutralized_ROS scavenges

Caption: ROS scavenging by this compound.

Anti_inflammatory_Pathway Inhibition of NF-κB Signaling Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB degradation Nucleus Nucleus NFkB->Nucleus translocates NFkB_IkB NF-κB / IκBα (Inactive Complex) Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) Nucleus->Inflammatory_Genes activates C3S5G This compound C3S5G->IKK inhibits

Caption: Putative inhibition of the NF-κB pathway.

References

Application Notes and Protocols for In Vivo Studies of Cyanidin 3-Sophoroside-5-Glucoside and Related Anthocyanins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for utilizing animal models to study the in vivo effects of Cyanidin (B77932) 3-sophoroside-5-glucoside. Due to the limited availability of in vivo data for this specific anthocyanin, this guide also incorporates data from studies on closely related compounds and extracts rich in Cyanidin 3-sophoroside-5-glucoside, primarily from purple sweet potato. These notes are intended to serve as a comprehensive resource for designing and executing preclinical studies to evaluate the therapeutic potential of this class of compounds.

Animal Models

The selection of an appropriate animal model is critical for investigating the in vivo effects of this compound. Based on available literature for related anthocyanins, the following models are recommended for specific research applications.

Models for Metabolic Disorders
  • High-Fat Diet (HFD)-Induced Obesity and Hyperglycemia Model: This is a widely used model to study the effects of compounds on obesity, insulin (B600854) resistance, and type 2 diabetes. C57BL/6J mice are a suitable strain for this model as they are prone to developing metabolic syndrome when fed a high-fat diet.

  • High-Fat Diet/Streptozotocin (HFD/STZ)-Induced Diabetic Model: This model more closely mimics the pathophysiology of type 2 diabetes by inducing insulin resistance with a high-fat diet followed by partial beta-cell destruction with a low dose of streptozotocin.

Models for Inflammatory Conditions
  • Collagen-Induced Arthritis (CIA) Rat Model: This model is considered the gold standard for preclinical studies of rheumatoid arthritis. It is induced by immunization with type II collagen and is characterized by chronic inflammation and joint destruction.

  • Lipopolysaccharide (LPS)-Induced Acute Inflammation Model: Intraperitoneal or intravenous injection of LPS, a component of the outer membrane of Gram-negative bacteria, induces a systemic inflammatory response, making it a suitable model for studying the acute anti-inflammatory effects of compounds.

Data Presentation

Table 1: In Vivo Hypoglycemic Effects of a Structurally Related Anthocyanin
CompoundAnimal ModelDietDosageDurationKey FindingsReference
Cyanidin 3-caffeoyl-p-hydroxybenzoylsophoroside-5-glucoside6-week-old male C57BL/6J mice60% high-fat diet for 14 weeks80 mg/kg (oral administration)Single dose, evaluated at 0, 1, 2, and 4 hoursSignificantly reduced fasting blood glucose levels. Inhibited hepatic glucose secretion in vitro.[1]
Table 2: In Vivo Effects of Purple Sweet Potato Anthocyanin Extract (PSPAE) Containing this compound
ExtractAnimal ModelConditionDosageDurationKey FindingsReference
Purple Sweet Potato Anthocyanin Extract (PSPAE)Collagen-Induced Arthritis (CIA) ratsRheumatoid Arthritis10, 20, 40 mg/kg14 daysSignificantly reduced joint swelling and structural damage. Altered gut microbiota, increasing beneficial bacteria. Reduced serum levels of TNF-α, IL-1β, and rheumatoid factor (RF).[2]
Purple Sweet Potato Anthocyanin Extract (PSPAE)High-fat/cholesterol diet (HCD) induced obese miceObesity and Oxidative StressLow, middle, and high doses12 weeksHigh dose decreased body weight by 24.7%, serum total cholesterol by 48.3%, and serum triglyceride by 42.4%. Increased serum activities of antioxidant enzymes (glutathione peroxidase, superoxide (B77818) dismutase, catalase). Depressed TLR-4 and NF-κB gene expression.[3]

Experimental Protocols

Protocol 1: Evaluation of Hypoglycemic Effects in HFD-Induced Hyperglycemic Mice

Objective: To assess the ability of a test compound to lower blood glucose levels in a diet-induced model of hyperglycemia.

Animal Model: Male C57BL/6J mice, 6 weeks old.

Procedure:

  • Induction of Hyperglycemia:

    • Feed mice a 60% high-fat diet for 14 weeks to induce hyperglycemia and insulin resistance.

    • Monitor body weight and fasting blood glucose levels weekly.

  • Compound Administration:

    • Following the induction period, fast the mice overnight (8-12 hours).

    • Administer the test compound (e.g., Cyanidin 3-caffeoyl-p-hydroxybenzoylsophoroside-5-glucoside at 80 mg/kg) or vehicle control (e.g., distilled water) via oral gavage.

    • Include a positive control group treated with metformin (B114582) (80 mg/kg).

  • Blood Glucose Monitoring:

    • Collect blood samples from the tail vein at 0 (baseline, before administration), 1, 2, and 4 hours post-administration.

    • Measure blood glucose levels using a glucometer.

  • Data Analysis:

    • Calculate the percentage change in blood glucose from baseline for each group at each time point.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the effects of the test compound to the control groups.

Protocol 2: Evaluation of Anti-inflammatory Effects in a CIA Rat Model

Objective: To determine the therapeutic efficacy of a test compound in a preclinical model of rheumatoid arthritis.

Animal Model: Wistar or Sprague-Dawley rats.

Procedure:

  • Induction of Arthritis:

    • Prepare an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant.

    • On day 0, administer an intradermal injection of the collagen emulsion at the base of the tail.

    • On day 7, administer a booster injection of type II collagen in Incomplete Freund's Adjuvant.

    • Monitor rats for the development of arthritis, which typically appears around day 11-14, characterized by erythema and swelling of the joints.

  • Compound Administration:

    • Once arthritis is established, divide the rats into treatment groups:

      • Vehicle control

      • Test compound at various doses (e.g., 10, 20, 40 mg/kg of PSPA)

      • Positive control (e.g., methotrexate)

    • Administer the treatments daily via oral gavage for a specified period (e.g., 14 days).

  • Assessment of Arthritis Severity:

    • Visually score the severity of arthritis in each paw daily or every other day based on a standardized scoring system (e.g., 0-4 scale for inflammation, swelling, and erythema).

    • Measure paw volume using a plethysmometer.

  • Biochemical and Histological Analysis:

    • At the end of the treatment period, collect blood samples to measure serum levels of inflammatory cytokines (TNF-α, IL-1β) and rheumatoid factor (RF) by ELISA.

    • Euthanize the animals and collect joint tissues for histological analysis to assess synovial inflammation, cartilage destruction, and bone erosion.

Mandatory Visualizations

experimental_workflow_hypoglycemic Experimental Workflow for Hypoglycemic Study start Start: 6-week-old C57BL/6J mice diet Induction Phase: 60% High-Fat Diet for 14 weeks start->diet monitoring Weekly Monitoring: Body weight and fasting blood glucose diet->monitoring grouping Grouping of Mice: - Vehicle Control - Test Compound (80 mg/kg) - Positive Control (Metformin, 80 mg/kg) monitoring->grouping fasting Overnight Fasting grouping->fasting administration Oral Administration of Compounds fasting->administration blood_collection Blood Collection (Tail Vein) at 0, 1, 2, 4 hours administration->blood_collection glucose_measurement Blood Glucose Measurement blood_collection->glucose_measurement analysis Data Analysis: Statistical comparison of blood glucose levels glucose_measurement->analysis end End analysis->end

Caption: Workflow for evaluating hypoglycemic effects.

signaling_pathway_inflammation Potential Anti-inflammatory Signaling Pathway lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Activation tlr4->nfkb anthocyanin Cyanidin Glycosides (e.g., from PSPA) anthocyanin->tlr4 Inhibition cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb->cytokines inflammation Inflammation cytokines->inflammation

Caption: Postulated anti-inflammatory mechanism.

Disclaimer: The signaling pathway diagram is a generalized representation based on the known anti-inflammatory mechanisms of anthocyanin-rich extracts and related cyanidin glycosides. The precise molecular targets of this compound require further investigation.

References

In Vitro Antioxidant Capacity of Cyanidin 3-sophoroside-5-glucoside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro antioxidant capacity of Cyanidin 3-sophoroside-5-glucoside using three common assays: DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity).

Application Notes

This compound is a prominent anthocyanin found in various pigmented plants, notably in purple-fleshed sweet potatoes, and is recognized for its contribution to their antioxidant properties.[1][2] The evaluation of its antioxidant capacity is crucial for understanding its potential therapeutic applications. It is important to note that while extensive data exists for extracts rich in this compound, quantitative antioxidant capacity data for the pure, isolated compound is limited in publicly available literature. The data presented herein is primarily from studies on extracts where this compound is a major component.

The antioxidant activity of anthocyanins like this compound is influenced by their molecular structure. For instance, acylation with cinnamic acids has been shown to increase antioxidant activity, while glycosylation at the 5-position may lead to a reduction in activity.[3]

Quantitative Antioxidant Capacity Data

The following tables summarize the reported antioxidant capacity of extracts rich in this compound. It is essential to interpret this data with the understanding that it reflects the activity of a complex mixture and not solely that of the purified compound.

Table 1: DPPH Radical Scavenging Activity

SampleIC50 Value (µg/mL)Reference Compound
Anthocyanin Extract from Purple Sweet Potato6.94L-Ascorbic Acid
Anthocyanin Extract from Purple Sweet Potato (Ultrasound-Assisted Enzymatic Extraction)0.089Vitamin C

IC50: The concentration of the sample required to scavenge 50% of the DPPH radicals.

Table 2: ABTS Radical Cation Scavenging Activity

SampleTrolox Equivalents (µmol TE/g)Reference Compound
Data for specific extracts rich in this compound is not readily available. However, extracts of plants containing this compound have demonstrated potent ABTS radical scavenging activity.Not AvailableTrolox

Table 3: Oxygen Radical Absorbance Capacity (ORAC)

SampleORAC Value (µmol TE/g)Reference Compound
Data for specific extracts rich in this compound is not readily available. However, purified anthocyanin extracts have shown high ORAC values, suggesting a synergistic effect of the anthocyanin mixture.[3]Not AvailableTrolox

Experimental Protocols

Detailed methodologies for the DPPH, ABTS, and ORAC assays are provided below. These protocols are based on established methods and can be adapted for the analysis of this compound.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant, which is observed as a color change from purple to yellow.[4]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)

  • This compound sample

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to protect it from light.[4]

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., methanol, ethanol, or a buffer) to prepare a stock solution. Create a series of dilutions from the stock solution.

  • Reaction Mixture: In a 96-well plate, add a specific volume of each sample dilution to the wells. Add an equal volume of the DPPH working solution to each well.[4]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[4]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader or spectrophotometer.[4][5]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the sample with the DPPH solution. The IC50 value is determined by plotting the percentage inhibition against the sample concentration.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol/Ethanol Mix Mix Sample and DPPH Solution DPPH_sol->Mix Sample_prep Prepare Sample Dilutions of This compound Sample_prep->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore.[6][7]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • This compound sample

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[6]

  • Working Solution Preparation: Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[6]

  • Sample Preparation: Prepare a series of dilutions of the this compound sample.

  • Reaction Mixture: Add a small volume of the sample dilution to a larger volume of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.[7]

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalents (TE), determined from a standard curve of Trolox.

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ABTS_rad Generate ABTS Radical (ABTS + K2S2O8) Working_sol Prepare ABTS Working Solution (Absorbance ~0.7 at 734 nm) ABTS_rad->Working_sol Mix Mix Sample and ABTS Working Solution Working_sol->Mix Sample_prep Prepare Sample Dilutions Sample_prep->Mix Incubate Incubate (e.g., 6 min, RT) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate TEAC Determine Trolox Equivalents (TEAC) Calculate->TEAC ORAC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Fluorescein, AAPH, and Trolox Standards Plate_setup Add Fluorescein and Sample/Standard to 96-well Plate Reagents->Plate_setup Sample_prep Prepare Sample Dilutions Sample_prep->Plate_setup Pre_incubate Pre-incubate at 37°C Plate_setup->Pre_incubate Initiate Add AAPH to Initiate Reaction Pre_incubate->Initiate Kinetic_read Kinetic Fluorescence Reading (ex: 485 nm, em: 520 nm) Initiate->Kinetic_read AUC Calculate Area Under the Curve (AUC) Kinetic_read->AUC ORAC_val Determine ORAC Value (Trolox Equivalents) AUC->ORAC_val

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Cyanidin-3-sophoroside-5-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin-3-sophoroside-5-glucoside is an anthocyanin, a class of flavonoids responsible for the vibrant red, purple, and blue colors in many fruits and vegetables.[1][2] Anthocyanins, including the closely related and extensively studied cyanidin-3-O-glucoside (C3G), have garnered significant interest for their potential health benefits, particularly their antioxidant and anti-inflammatory properties.[1][2][3][4][5] These compounds are being investigated for their therapeutic potential in a variety of chronic inflammatory diseases.[6][7] This document provides detailed application notes and protocols for assessing the anti-inflammatory activity of cyanidin-3-sophoroside-5-glucoside.

Disclaimer: Due to limited direct experimental data on cyanidin-3-sophoroside-5-glucoside, the following protocols and data are largely based on studies of the structurally similar and well-researched compound, cyanidin-3-O-glucoside (C3G). The methodologies presented are standard and widely applicable for the in vitro evaluation of anti-inflammatory agents.

The anti-inflammatory effects of these compounds are often evaluated by their ability to inhibit the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[3][5][8] The underlying mechanisms frequently involve the modulation of critical signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][3][9]

Data Presentation: In Vitro Anti-inflammatory Activity of Cyanidin-3-O-glucoside (C3G)

The following tables summarize the inhibitory effects of C3G on the production of various pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage and endothelial cell lines. This data serves as a reference for the expected anti-inflammatory profile of cyanidin-3-sophoroside-5-glucoside.

Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production by C3G

Cell LineStimulantC3G Concentration% Inhibition of NO Production% Inhibition of PGE2 ProductionReference
THP-1 MacrophagesLPS (1 µg/mL)1 µMDose-dependent inhibition observedDose-dependent inhibition observed[10][11]
10 µM[10][11]
50 µM[10][11]
100 µMSignificant inhibitionSignificant inhibition[10][11]
RAW 264.7 MacrophagesLPSNot specifiedDownregulation of iNOSDownregulation of COX-2[1]

Table 2: Inhibition of Pro-inflammatory Cytokine Production by C3G

Cell LineStimulantC3G Concentration% Inhibition of TNF-α% Inhibition of IL-6% Inhibition of IL-1βReference
THP-1 MacrophagesLPS (1 µg/mL)Not specifiedSignificant reductionSignificant reductionSignificant reduction[5][12]
HUVECsLPSNot specifiedSignificant inhibitionSignificant inhibitionSignificant inhibition[3]
Caco-2 CellsTNF-α20-40 µM-IL-6 expression prevented-[13][14]

Experimental Protocols

Herein are detailed protocols for key in vitro assays to determine the anti-inflammatory activity of cyanidin-3-sophoroside-5-glucoside.

Protocol 1: Determination of Nitric Oxide (NO) Production in Macrophages

This protocol is based on the Griess assay, which measures nitrite (B80452), a stable and nonvolatile breakdown product of NO.

Materials:

  • RAW 264.7 or THP-1 macrophage cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Cyanidin-3-sophoroside-5-glucoside (test compound)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed macrophages (e.g., RAW 264.7 at 1 x 10^5 cells/well) in a 96-well plate and incubate for 24 hours to allow for cell adherence.

  • Pre-treatment: Pre-treat the cells with various concentrations of cyanidin-3-sophoroside-5-glucoside for 1-2 hours. Include a vehicle control (e.g., DMSO or media).

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control wells) and incubate for 24 hours.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Assay:

    • Add 50 µL of the Griess reagent to each 50 µL supernatant sample in a new 96-well plate.

    • Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Protocol 2: Measurement of Prostaglandin E2 (PGE2) Production

This protocol utilizes a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify PGE2 levels in cell culture supernatants.

Materials:

  • RAW 264.7 or THP-1 macrophage cell line

  • Complete cell culture medium

  • Cyanidin-3-sophoroside-5-glucoside

  • LPS

  • PGE2 ELISA Kit (commercial kits are widely available)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Follow steps 1-3 from Protocol 1 to culture, pre-treat, and stimulate the macrophages.

  • Supernatant Collection: After the 24-hour incubation with LPS, centrifuge the 96-well plate or transfer the supernatant to microcentrifuge tubes and centrifuge to pellet any cells.

  • ELISA Assay:

    • Perform the PGE2 ELISA according to the manufacturer's instructions.[15][16][17][18][19] This typically involves:

      • Adding standards and samples to a microplate pre-coated with a capture antibody.

      • Adding a fixed amount of HRP-conjugated PGE2, which competes with the PGE2 in the sample for binding to the antibody.

      • Washing the plate to remove unbound reagents.

      • Adding a substrate solution to develop color.

      • Stopping the reaction and measuring the absorbance.

  • Data Analysis: The intensity of the color is inversely proportional to the concentration of PGE2 in the sample. Calculate the PGE2 concentration based on the standard curve and determine the percentage of inhibition.

Protocol 3: Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)

This protocol uses ELISA to measure the levels of specific pro-inflammatory cytokines in the cell culture supernatant.

Materials:

  • RAW 264.7 or THP-1 macrophage cell line

  • Complete cell culture medium

  • Cyanidin-3-sophoroside-5-glucoside

  • LPS

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Follow steps 1-3 from Protocol 1.

  • Supernatant Collection: Collect the cell culture supernatant after the 24-hour stimulation period.

  • ELISA Assay:

    • Perform the ELISAs for TNF-α, IL-6, and IL-1β according to the specific instructions provided with each kit.[20][21][22][23] The general principle is a sandwich ELISA:

      • Wells are pre-coated with a capture antibody for the specific cytokine.

      • Samples and standards are added and incubated.

      • A detection antibody, often biotinylated, is added.

      • A streptavidin-HRP conjugate is added.

      • A substrate is added to produce a colorimetric signal.

  • Data Analysis: The absorbance is directly proportional to the amount of cytokine present. Calculate the cytokine concentrations from their respective standard curves and determine the percentage of inhibition.

Protocol 4: Western Blot Analysis of iNOS, COX-2, and Signaling Proteins (NF-κB and MAPK pathways)

This protocol is for assessing the protein expression levels of key inflammatory enzymes and signaling molecules.

Materials:

  • RAW 264.7 or THP-1 macrophage cell line

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture and treat cells as described in Protocol 1, but in larger format plates (e.g., 6-well plates) to obtain sufficient protein.

  • Protein Extraction: After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the desired primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Detection and Analysis: Capture the signal using an imaging system. Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_assays In Vitro Assays cluster_wb Mechanism of Action start Seed Macrophages (e.g., RAW 264.7) in 96-well plates pretreat Pre-treat with Cyanidin-3-sophoroside-5-glucoside start->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24 hours pretreat->stimulate lysis Cell Lysis and Protein Extraction stimulate->lysis supernatant Collect Cell Culture Supernatant no_assay Nitric Oxide (NO) Assay (Griess Reagent) pge2_assay PGE2 ELISA cytokine_assay Cytokine ELISAs (TNF-α, IL-6, IL-1β) wb Western Blot for iNOS, COX-2, NF-κB & MAPK pathway proteins lysis->wb

nf_kappa_b_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) Nucleus->Gene_Expression Induces C3G Cyanidin Glycosides C3G->IKK Inhibits

mapk_pathway cluster_erk ERK Pathway cluster_p38 p38 Pathway cluster_jnk JNK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MEK1_2 MEK1/2 MAPKKK->MEK1_2 MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 ERK1_2 ERK1/2 MEK1_2->ERK1_2 AP1 AP-1 ERK1_2->AP1 p38 p38 MKK3_6->p38 p38->AP1 JNK JNK MKK4_7->JNK JNK->AP1 Gene_Expression Pro-inflammatory Gene Expression AP1->Gene_Expression C3G Cyanidin Glycosides C3G->MAPKKK Inhibits Phosphorylation

References

Application Notes and Protocols for Measuring the Bioavailability and Metabolism of Cyanidin 3-sophoroside-5-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyanidin (B77932) 3-sophoroside-5-glucoside is a complex anthocyanin found in various pigmented plants, such as the purple-fleshed sweet potato.[1] Like other anthocyanins, its potential health benefits are contingent on its bioavailability and metabolic fate within the body. The study of its absorption, distribution, metabolism, and excretion (ADME) is crucial for understanding its bioactivity.

Direct experimental data on the bioavailability and metabolism of Cyanidin 3-sophoroside-5-glucoside are limited. Therefore, the following protocols and data are largely based on established methodologies for the closely related and extensively studied anthocyanin, cyanidin-3-glucoside (C3G). The presence of a more complex sugar moiety (sophoroside and glucoside) in this compound may influence its absorption and metabolism compared to C3G. It is hypothesized that the initial hydrolysis of the glycosidic bonds is a critical step in its metabolic pathway.

Data Presentation

The following tables summarize the pharmacokinetic parameters of cyanidin-3-glucoside (C3G) in human and animal studies. This data provides a reference for expected values when studying this compound, although variations are anticipated due to structural differences.

Table 1: Pharmacokinetic Parameters of Cyanidin-3-Glucoside and its Metabolites in Humans Following Oral Administration [2][3][4]

CompoundCmax (µmol/L)Tmax (h)Half-life (h)Relative Bioavailability (%)
Cyanidin-3-glucoside (¹³C-labeled) 5.97 ± 2.14 (total ¹³C-metabolites)10.25 ± 4.1412.44 ± 4.22 to 51.62 ± 22.5512.38 ± 1.38
Protocatechuic acid (from C3G)~8-fold higher than C3G---

Data from a ¹³C-tracer study in humans who consumed 500 mg of isotopically labeled C3G.[2][3][4] Cmax for total ¹³C-labeled metabolites in serum. The relative bioavailability was calculated from urinary and breath excretion.[2][3][4]

Table 2: Pharmacokinetic Parameters of Cyanidin-3-Glucoside in Rats Following Oral Administration [5][6][7]

CompoundDoseCmax (ng/mL)Tmax (min)AUC (ng·h/mL)Bioavailability (%)
Cyanidin-3-glucoside 300 mg/kg~20030~4000.5 - 1.5
Metabolite M3 (Peonidin 3-glucoside) 100 mg/kg21 nM (plasma)30--
Metabolite M4 (Methylated Cyanidin Glucuronide) 100 mg/kg20 nM (plasma)120--

Data compiled from various pharmacokinetic studies in rats. Bioavailability is estimated based on plasma concentrations and urinary excretion.[6][7] Metabolite concentrations were measured after a 100 mg/kg oral dose of C3G.[5]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical animal study to determine the pharmacokinetic profile of this compound.

1. Animal Model:

  • Male Wistar rats (200-250 g) are commonly used.[8]

  • Animals should be housed in controlled conditions (12 h light/dark cycle, 22±2°C, 55±5% humidity) and provided with standard chow and water ad libitum.

  • Fasting overnight before dosing is recommended to minimize food interaction with absorption.

2. Compound Administration:

  • Administer this compound (e.g., as a purified extract) orally via gavage.

  • The dose will depend on the study's objectives but can be guided by previous studies on related compounds (e.g., 100-300 mg/kg body weight for C3G).[6][7]

  • A vehicle control group (e.g., water or a mild solvent) should be included.

3. Sample Collection:

  • Collect blood samples from the tail vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 360, and 480 minutes) into heparinized tubes.[8]

  • Centrifuge the blood at 4000 rpm for 10 min at 4°C to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • For excretion studies, house rats in metabolic cages to collect urine and feces over 24 or 48 hours.

4. Sample Preparation for Analysis:

  • Plasma: Use protein precipitation. To 100 µL of plasma, add 200 µL of acetonitrile (B52724) containing an internal standard. Vortex for 1 minute and centrifuge at 13,000 rpm for 10 min. The supernatant can be directly injected into the LC-MS/MS system.[9][10]

  • Urine: Use a "dilute-and-shoot" approach. Dilute urine samples with a suitable solvent (e.g., 1:1 with mobile phase A) and centrifuge to remove particulates before injection.[9][10]

  • Tissues (optional): Homogenize tissue samples in an appropriate buffer, followed by solid-phase extraction (SPE) to purify the analytes.

5. Data Analysis:

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis software.

Protocol 2: In Vitro Intestinal Permeability using Caco-2 Cells

This protocol assesses the potential for intestinal absorption of this compound using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium.[11]

1. Caco-2 Cell Culture:

  • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).

  • Seed the cells onto Transwell inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².

  • Culture for 21-25 days to allow for differentiation into a polarized monolayer.

2. Monolayer Integrity Assessment:

  • Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be stable and within the laboratory's established range (typically >200 Ω·cm²).[11]

3. Permeability Assay:

  • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Add the test compound (this compound dissolved in HBSS) to the apical (A) side of the Transwell insert.

  • Collect samples from the basolateral (B) side at various time points (e.g., 30, 60, 90, 120 minutes).

  • To assess active efflux, also perform the experiment in the B to A direction.

  • Analyze the concentration of the compound in the collected samples using HPLC-MS/MS.

4. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.

  • Calculate the efflux ratio (Papp B-A / Papp A-B). A ratio greater than 2 suggests the involvement of active efflux transporters.[12][13]

Protocol 3: Analytical Method using HPLC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound and its potential metabolites.

1. Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[9][10][14]

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., Synergi RP-Max, 250 x 4.6 mm, 4 µm) is suitable.[9][10]

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: Water with 1% formic acid.[9][10]

    • Mobile Phase B: Acetonitrile.[9][10]

  • Gradient Program: A typical gradient might be: 5% B to 21% B over 20 minutes, then to 40% B over the next 15 minutes.[9][10]

  • Flow Rate: 0.6 mL/min.[9][10]

  • Injection Volume: 10-20 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: ESI positive mode is generally used for anthocyanins.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification.

  • MRM Transitions: These need to be optimized for this compound and its expected metabolites. For the parent compound, the precursor ion would be m/z 773.[15] The product ions would correspond to the cyanidin aglycone (m/z 287) and other fragments resulting from the loss of the sugar moieties.[15]

4. Quantification:

  • Construct a calibration curve using standards of known concentrations.

  • Use a suitable internal standard (e.g., another anthocyanin not present in the sample) to correct for variations in sample preparation and instrument response.

Mandatory Visualization

experimental_workflow cluster_invivo In Vivo Analysis cluster_invitro In Vitro Analysis cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation animal_model Animal Model (e.g., Rat) dosing Oral Administration of This compound animal_model->dosing sampling Blood, Urine, Feces Sample Collection dosing->sampling sample_prep Sample Preparation (Protein Precipitation, SPE) sampling->sample_prep caco2 Caco-2 Cell Culture & Monolayer Formation permeability Intestinal Permeability Assay caco2->permeability hplc_ms HPLC-MS/MS Analysis permeability->hplc_ms gut_microbiota Incubation with Fecal Microbiota gut_microbiota->hplc_ms sample_prep->hplc_ms pk_analysis Pharmacokinetic Modeling hplc_ms->pk_analysis metabolite_id Metabolite Identification hplc_ms->metabolite_id bioavailability Bioavailability Calculation pk_analysis->bioavailability

Caption: Experimental workflow for assessing the bioavailability and metabolism of this compound.

metabolic_pathway cluster_hydrolysis Phase I Metabolism / Gut Microbiota cluster_degradation Degradation cluster_phaseII Phase II Metabolism cluster_excretion Excretion parent This compound aglycone Cyanidin (Aglycone) parent->aglycone Hydrolysis sophoroside Sophorose parent->sophoroside glucose Glucose parent->glucose phenolic_acids Phenolic Acids (e.g., Protocatechuic acid) aglycone->phenolic_acids Ring Fission conjugates Conjugated Metabolites (Methylated, Glucuronidated, Sulfated) aglycone->conjugates phenolic_acids->conjugates excretion Urine & Feces conjugates->excretion

Caption: Predicted metabolic pathway of this compound.

References

Application Notes and Protocols for Cyanidin 3-sophoroside-5-glucoside as a Natural Food Colorant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin (B77932) 3-sophoroside-5-glucoside is a prominent anthocyanin found in various natural sources, most notably in purple-fleshed sweet potatoes (Ipomoea batatas) and red raspberries.[1] As a water-soluble pigment, it is responsible for the vibrant red, purple, and blue hues observed in these plants. Beyond its coloring properties, this compound has garnered significant interest for its potential health benefits, primarily attributed to its antioxidant and anti-inflammatory activities. These characteristics make it a promising candidate for use as a natural food colorant, offering a "clean-label" alternative to synthetic dyes.

This document provides detailed application notes and experimental protocols for the extraction, purification, stability analysis, and potential applications of Cyanidin 3-sophoroside-5-glucoside as a natural food colorant.

Physicochemical Properties and Natural Sources

This compound belongs to the flavonoid family of polyphenolic compounds. Its structure consists of a cyanidin aglycone backbone glycosidically linked to a sophorose (a disaccharide of glucose) at the 3-position and a glucose molecule at the 5-position. The presence of multiple hydroxyl and glycosyl groups renders the molecule highly soluble in polar solvents.

Primary Natural Sources:

  • Purple-fleshed sweet potato (Ipomoea batatas)

  • Red raspberry (Rubus idaeus)

  • Black rice (Oryza sativa L.)

  • Certain varieties of radish (Raphanus sativus)[2]

Experimental Protocols

Extraction of this compound from Purple Sweet Potato

This protocol details a common method for extracting anthocyanins from purple sweet potato, a rich source of this compound.

Materials and Reagents:

  • Fresh or freeze-dried purple sweet potato

  • Ethanol (B145695) (95% or absolute)

  • Hydrochloric acid (HCl) or Formic acid (FA)

  • Distilled water

  • Blender or homogenizer

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

Protocol:

  • Sample Preparation:

    • Wash fresh purple sweet potatoes thoroughly and peel them.

    • Cut the flesh into small pieces and homogenize in a blender.

    • Alternatively, use freeze-dried and powdered purple sweet potato for higher efficiency.

  • Solvent Preparation:

    • Prepare an acidified ethanol solution. A common solvent is 85:15 (v/v) ethanol: 1.0 N HCl. Another option is 70% ethanol acidified with 1% formic acid. Acidification helps to stabilize the anthocyanins in their colored flavylium (B80283) cation form.

  • Extraction:

    • Mix the purple sweet potato homogenate or powder with the acidified ethanol solvent at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).

    • Macerate the mixture for 12-24 hours at 4°C in the dark to prevent degradation.

    • For a faster extraction, microwave-assisted extraction (MAE) can be employed. For example, after a brief pre-soak, extract in a microwave oven at a low power setting (e.g., 80 W) for a short duration (e.g., 300 seconds).[3]

  • Separation and Concentration:

    • Centrifuge the mixture at 4000 rpm for 15-20 minutes at 4°C to pellet the solid material.

    • Decant and collect the supernatant.

    • Filter the supernatant through Whatman No. 1 filter paper to remove any remaining fine particles.

    • Concentrate the crude extract using a rotary evaporator at a temperature below 40°C to remove the ethanol.

  • Storage:

    • Store the concentrated aqueous extract at -20°C in the dark.

Workflow for Extraction:

Extraction_Workflow A Purple Sweet Potato B Homogenization/ Powdering A->B C Extraction with Acidified Ethanol B->C D Centrifugation C->D E Filtration D->E F Rotary Evaporation E->F G Crude Anthocyanin Extract F->G Purification_Workflow A Crude Extract B Macroporous Resin (Amberlite® XAD-7) A->B C Wash with Water (Remove Sugars) B->C Adsorption D Elute with Acidified Ethanol B->D E Partially Purified Anthocyanins D->E F Sephadex® LH-20 Column E->F G Gradient Elution (Methanol/Water) F->G Separation H Purified Cyanidin 3-sophoroside-5-glucoside G->H Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, JNK, p38) TLR4->MAPK activates IKK IKK TLR4->IKK activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB phosphorylates IκBα IkBa IκBα NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkBa_NFkB->NFkB releases C3S5G This compound C3S5G->MAPK inhibits C3S5G->IKK inhibits Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nuc->Genes activates

References

Formulation of Cyanidin 3-sophoroside-5-glucoside for Experimental Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of Cyanidin (B77932) 3-sophoroside-5-glucoside for use in experimental studies. This document includes information on the physicochemical properties of the compound, guidelines for the preparation of stock and working solutions for in vitro and in vivo models, and data on its stability. Additionally, key signaling pathways modulated by cyanidin derivatives are visualized to provide a mechanistic context for experimental design.

Physicochemical Properties

Cyanidin 3-sophoroside-5-glucoside is a major anthocyanin found in various natural sources, including purple-fleshed sweet potatoes.[1][2] It belongs to the flavonoid class of polyphenols and is known for its antioxidant and anti-inflammatory properties.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₃H₄₁ClO₂₁[1]
Molecular Weight 809.12 g/mol [1]
Appearance Dark red/purple powder[4]
Purity Typically >97% (HPLC)[4]
Solubility (Organic Solvents) Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate[5]
Solubility (Aqueous) Highly water-soluble[4]
Storage Store at -20°C in the dark.[4]

Stability Profile

Anthocyanins, including this compound, are sensitive to environmental factors such as pH, temperature, and light. Their stability is crucial for obtaining reliable and reproducible experimental results.

Table 2: Stability of Anthocyanins Under Various Conditions

ConditionEffect on StabilityNotes
pH More stable at acidic pH (e.g., pH < 3). Degradation increases as pH becomes neutral or alkaline.At acidic pH, the stable flavylium (B80283) cation form predominates.
Temperature Degradation is accelerated at higher temperatures.Easily degraded by hydrolysis at temperatures >40°C.[4]
Light Exposure to light can lead to degradation.Store solutions in amber vials or protect from light.
Oxygen The presence of oxygen can promote degradation.Degas solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon) if possible.

Experimental Protocols

Preparation of Stock Solutions for In Vitro Studies (e.g., Cell Culture)

Objective: To prepare a concentrated stock solution of this compound that can be diluted to working concentrations for treating cells in culture.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile, filtered pipette tips

Protocol:

  • Calculate the required amount of powder: Based on the desired stock concentration (e.g., 10 mM), calculate the mass of this compound needed. For a 10 mM stock solution, you would dissolve 8.09 mg in 1 mL of DMSO.

  • Dissolution:

    • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to the tube.

    • Vortex or gently sonicate the solution until the powder is completely dissolved. The solution should be a clear, dark red/purple color.

  • Sterilization: As DMSO is typically sterile, filtration of the stock solution is often not necessary if aseptic techniques are used. If there are concerns about sterility, the solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C, protected from light.

Table 3: Example Dilutions for a 10 mM Stock Solution in DMSO

Desired Working ConcentrationVolume of 10 mM StockFinal Volume of Media
10 µM1 µL1 mL
25 µM2.5 µL1 mL
50 µM5 µL1 mL
100 µM10 µL1 mL

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.

Formulation for In Vivo Studies (e.g., Animal Models)

Objective: To prepare a formulation of this compound suitable for administration to animals. The choice of vehicle and route of administration will depend on the experimental design.

Option 1: Oral Gavage (Aqueous Solution)

Materials:

  • This compound powder

  • Sterile phosphate-buffered saline (PBS) or sterile water, adjusted to an acidic pH (e.g., 3-4) with a suitable acid (e.g., HCl) to improve stability.

  • Sterile tubes for preparation

  • Oral gavage needles

Protocol:

  • Preparation of the Vehicle: Prepare sterile, acidified water or PBS. The acidic pH will help to maintain the stability of the anthocyanin.

  • Dissolution:

    • Weigh the required amount of this compound.

    • Dissolve the powder in the prepared acidic vehicle. Gentle warming or sonication may be required to aid dissolution.

  • Administration: Administer the solution to the animals via oral gavage at the desired dosage. Prepare the solution fresh daily and protect it from light until use.

Option 2: Dietary Admixture

Materials:

  • This compound powder

  • Standard rodent chow

  • Mixer/blender

Protocol:

  • Calculation of Dose: Determine the amount of this compound needed per kilogram of diet to achieve the desired daily dose based on the average daily food consumption of the animals.

  • Incorporation into Diet:

    • Thoroughly mix the calculated amount of the compound with a small portion of the powdered chow.

    • Gradually add this pre-mix to the bulk of the powdered chow and continue mixing until a homogenous mixture is achieved.

    • The mixed diet can then be provided to the animals.

  • Storage: Store the prepared diet in a cool, dark, and dry place to minimize degradation of the compound.

Experimental Workflow

The following diagram illustrates a general workflow for utilizing this compound in experimental research.

experimental_workflow cluster_prep Formulation Preparation cluster_exp Experimental Application cluster_invitro In Vitro cluster_invivo In Vivo compound This compound (Powder) dissolve Dissolution (e.g., DMSO or Acidified Buffer) compound->dissolve stock Stock Solution (High Concentration) dissolve->stock working Working Solution (Final Concentration) stock->working treatment_vitro Treatment working->treatment_vitro admin Administration (e.g., Oral Gavage, Dietary) working->admin cell_culture Cell Culture (e.g., Cancer cells, Endothelial cells) cell_culture->treatment_vitro analysis_vitro Analysis (e.g., Viability, Gene Expression, Protein Analysis) treatment_vitro->analysis_vitro animal_model Animal Model (e.g., Mice, Rats) animal_model->admin analysis_vivo Analysis (e.g., Blood/Tissue Analysis, Histopathology) admin->analysis_vivo

Caption: Experimental workflow for this compound.

Key Signaling Pathways

Cyanidin and its glycosides have been shown to modulate several key signaling pathways involved in inflammation and oxidative stress. Understanding these pathways can aid in the interpretation of experimental results.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammatory responses.

nfkB_pathway cluster_cytoplasm Cytoplasm stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) ikk IKK Complex stimuli->ikk Activates c3s5g This compound c3s5g->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb Inhibits nfkb_active Active NF-κB nfkb->nfkb_active Activation nucleus Nucleus nfkb_active->nucleus Translocation gene_expression Gene Expression (e.g., COX-2, iNOS, IL-6) inflammation Inflammation gene_expression->inflammation Promotes mapk_pathway stimuli Stress Stimuli (e.g., Oxidative Stress) mapkkk MAPKKK (e.g., ASK1) stimuli->mapkkk Activates c3s5g This compound c3s5g->mapkkk Inhibits mapkk MAPKK (e.g., MKK3/6, MKK4/7) mapkkk->mapkk Phosphorylates mapk MAPK (p38, JNK) mapkk->mapk Phosphorylates ap1 AP-1 (c-Jun/c-Fos) mapk->ap1 Activates nucleus Nucleus ap1->nucleus Translocation gene_expression Gene Expression (Inflammatory & Apoptotic Genes) response Cellular Response gene_expression->response Leads to ros_pathway stimuli Cellular Stress (e.g., UV, Toxins) ros Increased ROS Production stimuli->ros Induces damage Oxidative Damage (Lipids, Proteins, DNA) ros->damage Causes c3s5g This compound c3s5g->ros Scavenges nrf2_pathway Nrf2 Pathway c3s5g->nrf2_pathway Activates apoptosis Apoptosis damage->apoptosis Leads to antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, SOD) nrf2_pathway->antioxidant_enzymes Upregulates antioxidant_enzymes->ros Neutralizes cell_protection Cellular Protection antioxidant_enzymes->cell_protection Promotes

References

Troubleshooting & Optimization

Technical Support Center: Improving the Stability of Cyanidin 3-sophoroside-5-glucoside in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyanidin (B77932) 3-sophoroside-5-glucoside (C3S5G). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this anthocyanin in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of Cyanidin 3-sophoroside-5-glucoside in aqueous solutions?

A1: The stability of this compound, like other anthocyanins, is significantly influenced by several factors. The most critical are pH, temperature, light, and the presence of oxygen.[1][2] Degradation can also be accelerated by the presence of certain compounds like ascorbic acid, sulfites, and specific enzymes.[2][3] The core chemical instability arises from the susceptibility of the flavylium (B80283) cation structure to nucleophilic attack by water, leading to the formation of colorless chalcone (B49325) structures.[4]

Q2: At what pH is this compound most stable?

A2: Anthocyanins, including C3S5G, are most stable in acidic conditions, typically at a pH of 3 or lower.[4][5] In this pH range, the molecule predominantly exists as the colored flavylium cation. As the pH increases towards neutral and alkaline levels, its stability rapidly decreases due to structural transformations into colorless or less stable forms.[4][6][7]

Q3: How does temperature affect the stability of C3S5G?

A3: Elevated temperatures accelerate the degradation of C3S5G.[2][8] The rate of degradation generally follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of the anthocyanin.[8][9] This degradation is more pronounced at higher pH values.[4] Therefore, for storage and experiments, it is recommended to maintain low temperatures.

Q4: What is co-pigmentation and can it improve the stability of C3S5G?

A4: Co-pigmentation is a phenomenon where other organic molecules, known as co-pigments, associate with the anthocyanin molecule.[2] This association, often through π-π stacking, protects the flavylium cation from degradation and can also enhance the color intensity.[1][2] Common co-pigments include other flavonoids, phenolic acids, and some amino acids.[10][11] This is a highly effective method for stabilizing anthocyanins in aqueous solutions.

Q5: Can encapsulation techniques be used to stabilize C3S5G?

A5: Yes, encapsulation is a very effective strategy to protect C3S5G from degradation.[4][12][13] Techniques such as nanoencapsulation using biopolymers (e.g., chitosan, alginate), proteins (e.g., whey protein, casein), or liposomes can create a protective barrier around the molecule.[4][12][14][15] This barrier shields the anthocyanin from adverse environmental factors like pH changes, light, and oxygen.[14][16]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Rapid loss of red/purple color in solution. High pH of the aqueous solution.Adjust the pH of the solution to < 3.0 using a suitable buffer (e.g., citrate (B86180) buffer).[4][5]
Exposure to high temperatures.Store solutions at low temperatures (e.g., 4°C) and protect from heat during experiments.[4][8]
Presence of degrading agents (e.g., ascorbic acid, sulfites).Avoid the addition of these compounds. If their presence is necessary, consider using encapsulation to protect the C3S5G.[2][3]
Color of the solution is fading over time, even at low pH. Exposure to light (photodegradation).Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[2]
Presence of dissolved oxygen.De-gas the solvent before use and consider working under an inert atmosphere (e.g., nitrogen or argon).[10]
Inconsistent stability results between experimental batches. Variations in the purity of C3S5G.Ensure the use of a high-purity standard for all experiments.
Inconsistent pH or temperature control.Use calibrated pH meters and temperature-controlled environments (e.g., water baths, incubators).
Contamination of the aqueous solution.Use high-purity water and analytical grade reagents.

Data Presentation

Table 1: Effect of pH on the Stability of Cyanidin-3-O-glucoside (C3G) at 25°C (Data for C3G is presented as a close proxy for C3S5G)

pHStability after 8 hours (%)
2.099%[6][7]
4.0Significantly lower than at pH 2.0
7.0Very low stability
9.0~50% (due to formation of other colored species)[6]

Table 2: Half-life (t₁/₂) of Cyanidin-3-O-glucoside (C3G) at Different Temperatures (Data for C3G is presented as a close proxy for C3S5G)

Temperature (°C)pHHalf-life (t₁/₂)Reference
653.09.23 hours[17]
803.03.30 hours[17]
953.02.0 hours[17]
80-Increased by 1.62 times with Walnut Protein Isolate[18]
95-Increased by 1.05 times with Walnut Protein Isolate[18]

Experimental Protocols

Protocol 1: Assessing the Effect of pH on C3S5G Stability
  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate-phosphate) with pH values ranging from 2.0 to 8.0.

  • Stock Solution: Prepare a concentrated stock solution of C3S5G in a slightly acidified solvent (e.g., methanol (B129727) with 0.1% HCl).

  • Sample Preparation: Add a small aliquot of the C3S5G stock solution to each buffer to achieve the desired final concentration.

  • Incubation: Incubate the samples in the dark at a constant temperature (e.g., 25°C).

  • Spectrophotometric Analysis: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), measure the absorbance of each sample at the wavelength of maximum absorbance (λmax) for the flavylium cation (around 520 nm).

  • Data Analysis: Calculate the percentage of C3S5G remaining at each time point relative to the initial absorbance. Plot the percentage remaining against time for each pH to determine the stability profile.

Protocol 2: General Method for Improving Stability via Co-pigmentation
  • Co-pigment Selection: Choose a suitable co-pigment, such as caffeic acid, ferulic acid, or quercetin.

  • Solution Preparation: Prepare a buffered solution of C3S5G at a slightly acidic pH (e.g., pH 3.5).

  • Co-pigment Addition: Add the co-pigment to the C3S5G solution at various molar ratios (e.g., 1:1, 1:5, 1:10 of C3S5G to co-pigment).

  • Control Sample: Prepare a control sample of C3S5G in the same buffer without any co-pigment.

  • Stability Testing: Subject the samples and the control to a stress condition, such as elevated temperature (e.g., 60°C) or exposure to light.

  • Analysis: Monitor the degradation of C3S5G over time using spectrophotometry or HPLC. Compare the degradation rates of the samples with the control to evaluate the stabilizing effect of the co-pigment.

Visualizations

A C3S5G in Aqueous Solution (Flavylium Cation, Red/Purple) B Colorless Hemiketal A->B + H₂O (pH increase) B->A - H₂O (pH decrease) C Chalcone (Yellow/Colorless) B->C Ring Opening D Degradation Products C->D Irreversible Oxidation

Caption: Degradation pathway of C3S5G in aqueous solution.

start Start: Prepare C3S5G Solution prep_stabilizer Prepare Stabilizer Solution (e.g., Co-pigment, Encapsulant) start->prep_stabilizer prep_control Prepare Control (C3S5G only) start->prep_control mix Mix C3S5G and Stabilizer (at various ratios) prep_stabilizer->mix stress Apply Stress Condition (e.g., Heat, Light) mix->stress prep_control->stress measure Measure Degradation Over Time (Spectrophotometry/HPLC) stress->measure analyze Compare Degradation Rates and Determine Efficacy measure->analyze end End analyze->end

Caption: Workflow for testing a stabilizing agent for C3S5G.

start Problem: C3S5G is degrading check_ph Is pH < 3? start->check_ph adjust_ph Action: Adjust pH to < 3 with a suitable buffer check_ph->adjust_ph No check_temp Is temperature controlled and minimized? check_ph->check_temp Yes adjust_ph->check_temp control_temp Action: Store at 4°C and use a water bath check_temp->control_temp No check_light Is the solution protected from light? check_temp->check_light Yes control_temp->check_light protect_light Action: Use amber vials or cover with foil check_light->protect_light No consider_stabilizers Consider Advanced Stabilization: Co-pigmentation or Encapsulation check_light->consider_stabilizers Yes protect_light->consider_stabilizers end Solution Stabilized consider_stabilizers->end

Caption: Troubleshooting flowchart for C3S5G instability.

References

Preventing degradation of Cyanidin 3-sophoroside-5-glucoside during extraction and storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Cyanidin 3-Sophoroside-5-Glucoside during extraction and storage.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling of this compound.

Issue 1: Rapid Color Loss of Extract During and After Extraction

Potential Cause Recommended Solution
High pH Anthocyanins, including this compound, are most stable in acidic conditions (pH < 3). Ensure the extraction solvent is acidified, typically with a weak acid like formic, acetic, or citric acid.[1] For subsequent steps, maintain a low pH environment.
Elevated Temperature High temperatures accelerate the degradation of anthocyanins.[2][3] Whenever possible, conduct extraction and processing at low temperatures (e.g., 4°C). If heat is necessary for a specific step, use the lowest effective temperature for the shortest possible duration.
Presence of Oxygen Oxidation contributes significantly to anthocyanin degradation. De-gas solvents and flush storage containers with an inert gas like nitrogen or argon to minimize oxygen exposure.
Light Exposure Exposure to light, especially UV light, can cause rapid degradation.[1] Protect the sample from light at all stages by using amber-colored glassware or wrapping containers in aluminum foil.
Enzymatic Activity Polyphenol oxidases (PPOs) and other enzymes present in the plant matrix can degrade anthocyanins.[1] To inactivate enzymes, you can briefly blanch the plant material or use extraction solvents containing enzyme inhibitors.
Presence of Ascorbic Acid While an antioxidant, ascorbic acid can accelerate the degradation of some anthocyanins under certain conditions.[4][5] If its presence is not essential for other reasons, consider omitting it from your buffers and solutions.

Issue 2: Low Yield of this compound After Purification

Potential Cause Recommended Solution
Incomplete Extraction The choice of solvent and extraction method is crucial. Acidified methanol (B129727) or ethanol (B145695) are commonly effective.[6] Techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency.[7]
Degradation During Concentration Evaporating the solvent to concentrate the extract can lead to degradation due to heat. Use a rotary evaporator at a low temperature (e.g., < 40°C) and under vacuum.[6][8]
Irreversible Adsorption to Purification Media The selection of the stationary phase for chromatography is critical. C18 silica (B1680970) is commonly used for HPLC purification.[8][9] For solid-phase extraction (SPE), macroporous resins like Amberlite XAD-7 or AB-8 can be effective.[10]
Co-elution with Other Compounds Optimize the mobile phase gradient during HPLC to achieve better separation from other flavonoids and phenolic compounds.

Issue 3: Degradation of Purified Compound During Storage

Potential Cause Recommended Solution
Inappropriate Storage Temperature Store the purified compound at low temperatures, ideally at -20°C or -80°C for long-term storage.[11]
Presence of Moisture Water can facilitate degradation reactions. Ensure the purified compound is in a dry, powdered form or dissolved in an anhydrous solvent. Lyophilization (freeze-drying) is an effective method for obtaining a stable powder.
Exposure to Light and Oxygen Store in amber-colored vials, flushed with inert gas, and sealed tightly.[1]
Incorrect pH of Storage Solution If stored in solution, ensure the solvent is acidified (pH < 3) to maintain the stable flavylium (B80283) cation form of the anthocyanin.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting and storing this compound?

A1: The optimal pH is below 3.0.[1] In this acidic range, the anthocyanin exists predominantly in its most stable form, the red flavylium cation. As the pH increases, it can be converted to the colorless carbinol pseudobase and then to the blue quinonoidal base, which are less stable.[1]

Q2: How does temperature affect the stability of this compound?

A2: Increasing the temperature significantly accelerates the degradation of anthocyanins.[2][3] Degradation typically follows first-order kinetics.[12] For instance, the degradation of the closely related cyanidin-3-O-glucoside is significantly faster at 90°C compared to 70°C.[1][3]

Q3: What are the best solvents for extraction?

A3: Acidified polar solvents are most effective. Commonly used solvents include methanol or ethanol with the addition of a small amount of weak acid, such as formic acid, acetic acid, or citric acid (e.g., 85:15 methanol:1.0 N HCl v/v or 50% ethanol at pH 2).[6][8]

Q4: Can I use ascorbic acid as an antioxidant to protect my sample?

A4: Caution is advised. While ascorbic acid is a potent antioxidant, it has been shown to accelerate the degradation of cyanidin-3-O-glucoside in some model systems.[4][5] The protective or degradative effect can depend on factors like concentration and the presence of other compounds.

Q5: What are the signs of degradation?

A5: The most obvious sign is a loss of the characteristic red/purple color of the extract. This can be quantified by measuring the absorbance at the λmax (around 520 nm) of the anthocyanin. Degradation can also be monitored chromatographically by a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

Q6: How can I prevent enzymatic degradation during extraction?

A6: To inhibit endogenous enzymes like polyphenol oxidases, you can employ several strategies:

  • Blanching: Briefly treating the plant material with steam or hot water before extraction can denature the enzymes.

  • Low Temperatures: Conducting the extraction at low temperatures (e.g., 4°C) will reduce enzyme activity.

  • Enzyme Inhibitors: Including inhibitors in the extraction solvent, such as sulfur-containing compounds (e.g., sodium metabisulfite) or chelating agents (e.g., EDTA), can be effective.

Quantitative Data on Anthocyanin Stability

The following tables summarize quantitative data on the stability of cyanidin-3-O-glucoside (C3G), a closely related and often co-occurring anthocyanin, which can serve as a proxy for the stability of this compound.

Table 1: Thermal Degradation of Cyanidin-3-O-Glucoside (C3G)

TemperaturepHHalf-life (t½)Degradation Rate Constant (k)Reference
80°C7.080.18 min-[13]
95°C7.073.76 min-[13]
70°C2.5~22 hours (estimated from 21% loss in 8h)-[1]
90°C2.5~5 hours (estimated from 95% loss in 8h)-[1]
70°C4.0~7 hours (estimated from 53% loss in 8h)-[1]
90°C4.0< 8 hours (98% loss)-[1]
70°C7.0< 8 hours (almost complete loss)-[1]
90°C7.0< 8 hours (almost complete loss)-[1]

Table 2: Effect of pH on Cyanidin-3-O-Glucoside (C3G) Stability at 25°C

pH% Remaining after 8 hoursReference
2.099%[14]
4.0-[14]
7.0Significantly lower than at pH 2.0[14]
9.0-[14]

Experimental Protocols

Protocol 1: Extraction of this compound

This protocol is a general guideline and may need optimization depending on the plant source.

  • Sample Preparation:

    • If fresh, wash the plant material with distilled water and pat dry.

    • Freeze the material at -80°C and then lyophilize to a fine powder.

    • Store the powder at -20°C in a desiccator until extraction.

  • Extraction:

    • Weigh 30 g of the ground plant material.[6]

    • Add 200 mL of acidified methanol (e.g., methanol with 1.0 N HCl, 85:15, v/v).[6]

    • Sonicate the mixture for 15 minutes.[6]

    • Centrifuge at 7500 rpm for 5 minutes at 4°C.[6]

    • Decant the supernatant into a clean flask.[6]

    • Repeat the extraction of the pellet with another 200 mL of acidified methanol and sonicate for 15 minutes.[6]

    • Combine the supernatants from both extractions.[6]

  • Concentration:

    • Reduce the volume of the combined supernatant to approximately 25 mL using a rotary evaporator at a temperature below 40°C.[6]

Protocol 2: Purification by Solid-Phase Extraction (SPE) and HPLC

  • SPE Cleanup:

    • Equilibrate a macroporous resin column (e.g., AB-8) with distilled water.

    • Load the concentrated crude extract onto the column.

    • Wash the column with distilled water to remove sugars and other polar impurities until the eluent is colorless.[8]

    • Elute the anthocyanins with 60% ethanol (pH 3).[8]

    • Collect the colored fraction and concentrate it using a rotary evaporator at < 40°C.[8]

  • HPLC Purification:

    • Dissolve the concentrated SPE fraction in the initial mobile phase.

    • Filter the solution through a 0.45 µm syringe filter.

    • Inject the sample onto a preparative HPLC system equipped with a C18 column.

    • Use a gradient elution with a mobile phase consisting of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).[8]

    • Monitor the elution at 520 nm.

    • Collect the fractions corresponding to the this compound peak.

    • Combine the pure fractions and remove the solvent under vacuum.

Visualizations

Extraction_Workflow Start Plant Material (Lyophilized Powder) Extraction Extraction (Acidified Methanol, Sonication) Start->Extraction Centrifugation Centrifugation (7500 rpm, 4°C) Extraction->Centrifugation Supernatant Combine Supernatants Centrifugation->Supernatant Concentration Concentration (Rotary Evaporator < 40°C) Supernatant->Concentration SPE Solid-Phase Extraction (Macroporous Resin) Concentration->SPE HPLC Preparative HPLC (C18 Column) SPE->HPLC Final_Product Purified Cyanidin 3-Sophoroside-5-Glucoside HPLC->Final_Product

Caption: Workflow for the extraction and purification of this compound.

Degradation_Factors cluster_factors Degradation Factors C3S5G This compound (Stable, Colored) Degradation Degradation Products (Colorless/Brown) C3S5G->Degradation Degradation Pathways High_Temp High Temperature High_Temp->Degradation High_pH High pH (>3) High_pH->Degradation Oxygen Oxygen Oxygen->Degradation Light Light (UV) Light->Degradation Enzymes Enzymes (PPO) Enzymes->Degradation

Caption: Key factors leading to the degradation of this compound.

References

Optimization of extraction parameters for maximizing Cyanidin 3-sophoroside-5-glucoside yield.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Cyanidin (B77932) 3-sophoroside-5-glucoside (C3S5G) and other related anthocyanins.

Frequently Asked Questions (FAQs)

Q1: What are the most effective solvents for extracting Cyanidin 3-sophoroside-5-glucoside?

A1: The choice of solvent is a critical factor influencing extraction efficiency.[1] Since anthocyanins like C3S5G are polar compounds, polar solvents are most effective.[2][3] Commonly used and effective solvents include:

  • Methanol (B129727) and Ethanol (B145695): These are the most frequently used solvents due to their ability to readily dissolve anthocyanins.[2][4] Acidified methanol or ethanol (e.g., with 0.1% HCl or organic acids like citric or formic acid) is often recommended to improve stability.[5][6]

  • Water: A green and cost-effective option, often used with co-solvents like ethanol or in advanced extraction methods like pressurized liquid extraction.[2][5]

  • Acetone (B3395972): While effective, acetone extracts can be unstable and may degrade over short periods.[4][7]

  • Natural Deep Eutectic Solvents (NADESs): These "green solvents" can offer higher extraction yields compared to conventional solvents like aqueous ethanol.[3][5]

The selection should be based on a balance of efficiency, cost, safety, and the intended final application.[2]

Q2: How does temperature impact the yield and stability of C3S5G during extraction?

A2: Temperature has a dual effect on anthocyanin extraction.

  • Increased Yield: Higher temperatures can enhance the solubility of C3S5G and improve extraction efficiency by increasing diffusion rates.[1][8]

  • Degradation Risk: Anthocyanins are heat-sensitive.[3][5] High temperatures, especially for prolonged periods, can lead to degradation, reducing the final yield of the pure compound.[8][9] For example, in ultrasound-assisted extraction (UAE) of anthocyanins from mulberry, the yield increased up to 40°C and then began to decrease.[10]

It is crucial to find an optimal temperature that maximizes extraction without causing significant degradation. Low-temperature methods like maceration or using a rotary evaporator under reduced pressure for solvent removal are recommended to preserve the integrity of the molecule.[8]

Q3: What is the optimal pH for C3S5G extraction and stability?

A3: Anthocyanins are most stable in acidic conditions.[9]

  • Stability: C3S5G is significantly more stable at a low pH. In very acidic solutions (pH < 3), it exists primarily as the stable, red-colored flavylium (B80283) cation.[11] As the pH increases towards neutral and alkaline, the structure changes, leading to colorless or blue forms and increased degradation.[11][12] Studies have shown that after 8 hours at 25°C and pH 2.0, 99% of a related compound, cyanidin 3-O-β-glucopyranoside, remained unchanged, compared to only 27% of its aglycone form.[13][14]

  • Extraction: Using acidified solvents (e.g., with citric, formic, or acetic acid) is a standard practice to maintain this stable form and improve extraction yield.[5][12] A pH range of 2-4 is often considered optimal for both stability and extraction efficiency.[8][12]

Q4: Which advanced extraction method is recommended for C3S5G? Ultrasound-Assisted (UAE) vs. Microwave-Assisted (MAE)?

A4: Both UAE and MAE are considered efficient "green" extraction techniques that can reduce extraction time and solvent consumption compared to conventional methods.[15][16]

  • Ultrasound-Assisted Extraction (UAE): This method uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration.[16][17] It is often performed at lower temperatures, which helps to minimize thermal degradation.[8]

  • Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant material rapidly, accelerating the extraction.[8][16] While very fast, there is a risk of localized overheating that could potentially degrade C3S5G if not carefully controlled.[18]

The choice depends on the specific equipment available and the optimization of parameters. For a highly heat-sensitive compound like C3S5G, UAE might offer better control over temperature, potentially preserving the molecule's integrity more effectively.[8][17]

Troubleshooting Guide

Problem 1: My C3S5G yield is consistently low.

This is a common issue that can stem from several factors in the extraction process.

Potential Cause Recommended Solution Supporting Rationale
Improper Sample Preparation Ensure plant material is thoroughly dried and ground to a fine, uniform powder.[8]Increases the surface area for solvent contact, maximizing extraction efficiency.[1]
Suboptimal Solvent Choice Use a polar solvent like acidified methanol or ethanol. Consider testing different solvent combinations.[5][8]C3S5G is a polar molecule; "like dissolves like." The correct solvent is crucial for high yield.[2]
Insufficient Solvent Volume Increase the solvent-to-solid ratio to ensure the material is fully submerged and to create a strong concentration gradient.[1][8]A higher ratio enhances mass transfer from the plant matrix to the solvent.[1]
Inefficient Extraction Method Consider switching from conventional maceration to a more advanced technique like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[3][8]UAE and MAE can significantly improve extraction efficiency and reduce processing time.[15][16]

Problem 2: The color of my extract is degrading or changing rapidly.

Color degradation is a primary indicator of anthocyanin instability and breakdown.

Potential Cause Recommended Solution Supporting Rationale
High Temperature Use low-temperature extraction methods. When concentrating the solvent, use a rotary evaporator under reduced pressure to keep the temperature low (e.g., below 40-50°C).[1][8]Anthocyanins are thermolabile; excessive heat accelerates degradation.[3][5]
Incorrect pH Maintain a slightly acidic pH (ideally between 2 and 4) throughout the extraction and storage process. Use acidified solvents.[8][12]C3S5G is most stable in its flavylium cation form, which dominates at low pH.[11]
Exposure to Light and Oxygen Store extracts in amber-colored vials or wrap containers in foil. Work quickly and consider purging containers with nitrogen or argon to minimize oxygen exposure.Light, especially UV light, and oxygen are known to cause degradation of anthocyanins.[3][9]

Experimental Protocols & Visualizations

Protocol: Ultrasound-Assisted Extraction (UAE) of C3S5G

This protocol provides a general framework. Optimal parameters such as time, temperature, and solvent ratio should be determined empirically for each specific plant matrix.

  • Preparation: Dry the plant material to a constant weight and grind it into a fine powder (e.g., 40-60 mesh).

  • Mixing: Weigh 1 gram of the powdered material and place it in a 50 mL flask. Add 25 mL of the extraction solvent (e.g., 60% ethanol acidified with 0.85% citric acid).[6][19] This creates a 1:25 solid-to-liquid ratio.

  • Ultrasonication: Place the flask in an ultrasonic bath. Set the parameters for extraction. Based on optimization studies for similar compounds, starting points could be a temperature of 40°C, an ultrasonic power of 240 W, and an extraction time of 30-40 minutes.[10][20]

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

  • Concentration: Remove the solvent from the filtrate using a rotary evaporator at a controlled temperature (≤40°C) under reduced pressure.

  • Quantification & Storage: Re-dissolve the concentrated extract in a known volume of solvent. Quantify the C3S5G yield using HPLC. Store the final extract at -20°C in the dark.

Diagrams

Extraction_Workflow start Plant Material (e.g., Flowers, Fruits) prep Sample Prep (Dry & Grind) start->prep extraction Extraction (Solvent, Temp, Time, pH) prep->extraction separation Solid-Liquid Separation (Filtration/Centrifugation) extraction->separation extraction->separation Crude Extract concentration Solvent Removal (Rotary Evaporation) separation->concentration separation->concentration Filtrate analysis Analysis & Quantification (HPLC) concentration->analysis finish Purified C3S5G analysis->finish

Caption: General workflow for C3S5G extraction and analysis.

Troubleshooting_Low_Yield problem Low C3S5G Yield? check_prep Check Sample Prep (Grind Size, Dryness) problem->check_prep Start Here check_prep->problem Adjust Prep check_solvent Verify Solvent (Polarity, pH, Ratio) check_prep->check_solvent If Prep is OK check_solvent->problem Adjust Solvent check_params Review Parameters (Temp, Time, Method) check_solvent->check_params If Solvent is OK check_params->problem Optimize Params check_degradation Assess Degradation (Color Change?) check_params->check_degradation If Params are OK check_degradation->problem Minimize Degradation solution Yield Optimized check_degradation->solution If No Degradation

Caption: Troubleshooting logic for diagnosing low C3S5G yield.

Parameter_Influence yield C3S5G Yield & Stability solvent Solvent (Polarity, Acidity) solvent->yield temp Temperature temp->yield increase_temp + Yield - Stability time Time time->yield increase_time + Yield (to a point) - Stability method Method (UAE, MAE, etc.) method->yield material Plant Material (Particle Size) material->yield increase + decrease -

References

Overcoming matrix effects in LC-MS analysis of Cyanidin 3-sophoroside-5-glucoside.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of Cyanidin (B77932) 3-sophoroside-5-glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimentation, with a focus on overcoming matrix effects.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues encountered during the LC-MS analysis of Cyanidin 3-sophoroside-5-glucoside.

Issue 1: Low Signal Intensity or Complete Signal Loss

Possible Causes and Solutions:

CauseRecommended Action
Ion Suppression Co-eluting matrix components can suppress the ionization of this compound.[1][2][3][4] Implement advanced sample cleanup, modify chromatographic conditions to separate the analyte from interferences, or dilute the sample.[2][5]
Suboptimal MS Parameters Optimize ion source parameters such as gas flows, temperatures, and voltages specifically for this compound.[1]
In-source Fragmentation The glycosidic bonds of the analyte may be breaking in the ion source, leading to a diminished signal for the parent ion.[1] Reduce the fragmentation voltage or use a softer ionization technique if available.
Low Analyte Concentration The concentration of the analyte in the sample may be below the limit of detection. Concentrate the sample extract or consider a more sensitive instrument.
Instrument Contamination A dirty ion source or mass optics can significantly reduce signal intensity.[2] Perform routine cleaning and maintenance of the LC-MS system.[3]
Issue 2: Poor Peak Shape and Resolution

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate Mobile Phase An unsuitable mobile phase pH can lead to poor peak shape for acidic compounds like anthocyanins. Use a low pH mobile phase, for example, with 0.1-0.2% formic acid, to improve peak shape.[1]
Column Overload or Contamination Injecting too much sample or having a contaminated column can result in poor peak shape.[3] Dilute the sample or clean/replace the analytical column.
Injection Solvent Mismatch A mismatch between the injection solvent and the initial mobile phase can cause peak distortion. Reconstitute the final extract in a solvent that is similar in composition to the initial mobile phase.[1]
Issue 3: High Signal Variability and Poor Reproducibility

Possible Causes and Solutions:

CauseRecommended Action
Inconsistent Sample Preparation Variability in the sample preparation process will lead to inconsistent results. Standardize the entire sample preparation workflow, from extraction to final dilution.
Matrix Effects Signal enhancement or suppression due to matrix effects can cause high variability.[4][6][7] Employ matrix-matched calibration standards or use a stable isotope-labeled internal standard to compensate for these effects.[2][5]
System Instability Fluctuations in the LC pump pressure or MS detector can lead to poor reproducibility. Ensure the LC-MS system is properly equilibrated and has passed all system suitability tests before running samples.[3]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[4][6][7] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity in the LC-MS analysis of this compound.[1][2][3][4]

Q2: What is the best sample preparation technique to minimize matrix effects for this analyte?

A2: Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex samples and minimizing matrix effects.[1] A C18 SPE cartridge can be used to retain this compound while more polar, interfering compounds are washed away. A detailed protocol is provided in the "Experimental Protocols" section.

Q3: Should I use positive or negative ionization mode for this compound?

A3: Due to its chemical structure, which includes a positively charged flavylium (B80283) cation, positive ionization mode (ESI+) is generally preferred for the analysis of this compound. An acidic mobile phase, such as one containing 0.1% formic acid, will promote protonation and enhance the signal.[2]

Q4: How can I confirm that I am observing matrix effects in my analysis?

A4: A post-column infusion experiment is a common method to qualitatively assess matrix effects.[4][5] This involves infusing a constant flow of a standard solution of this compound into the MS detector while injecting a blank matrix extract onto the LC column. Any dip or rise in the baseline signal at the retention time of interfering compounds indicates ion suppression or enhancement, respectively.[5]

Q5: What are some strategies to compensate for matrix effects if they cannot be eliminated?

A5: If matrix effects cannot be fully eliminated through sample preparation and chromatography, several calibration strategies can be used for compensation:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to mimic the matrix effects seen in the actual samples.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects.[5] An SIL-IS of this compound will co-elute and experience the same degree of ion suppression or enhancement as the analyte, allowing for accurate correction.

  • Standard Addition: This involves spiking the analyte at different concentrations into the sample extract itself to create a calibration curve within each sample.[5][8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol is designed to remove interfering matrix components from plant or biological extracts prior to LC-MS analysis of this compound.

Materials:

  • C18 SPE Cartridges

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • 0.1% Formic acid in water

  • 0.1% Formic acid in methanol

  • Sample extract

Procedure:

  • Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it.

  • Equilibration: Equilibrate the cartridge with 5 mL of 0.1% formic acid in water.

  • Loading: Load the filtered sample extract onto the cartridge.

  • Washing: Wash the cartridge with 5 mL of 0.1% formic acid in water to remove polar impurities.

  • Elution: Elute the this compound with 5 mL of 0.1% formic acid in methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.[1]

Protocol 2: LC-MS/MS Method Parameters

This provides a starting point for developing an LC-MS/MS method for the quantification of this compound.

ParameterRecommended Setting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5-40% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transition To be determined by infusing a standard of this compound. The precursor ion will be the [M]+, and the product ion will likely be the cyanidin aglycone (m/z 287).[9]
Source Temperature 350 °C
Gas Flow (Nebulizer) 40 psi
Gas Flow (Drying) 10 L/min

Visualizations

Troubleshooting_Workflow Troubleshooting Low Signal Intensity start Low Signal Intensity Observed check_ms Check MS Parameters (Tuning, Calibration) start->check_ms check_lc Evaluate Chromatography (Peak Shape, Retention Time) start->check_lc check_sample Investigate Sample Preparation start->check_sample optimize_ms Optimize Source Conditions (Gas, Temp, Voltage) check_ms->optimize_ms Parameters Suboptimal clean_ms Clean Ion Source & Optics check_ms->clean_ms Instrument Dirty optimize_lc Modify Gradient/Mobile Phase check_lc->optimize_lc Poor Peak Shape check_column Check/Replace Column check_lc->check_column Resolution Lost improve_cleanup Enhance Sample Cleanup (SPE) check_sample->improve_cleanup Matrix Effects Suspected use_is Use Internal Standard check_sample->use_is Quantitation Inaccurate dilute_sample Dilute Sample check_sample->dilute_sample Signal Suppression end Signal Restored optimize_ms->end clean_ms->end optimize_lc->end check_column->end improve_cleanup->end use_is->end dilute_sample->end

Caption: A step-by-step workflow for troubleshooting low signal intensity.

SPE_Workflow Solid-Phase Extraction (SPE) Workflow start Start SPE Cleanup condition 1. Condition Cartridge (Methanol) start->condition equilibrate 2. Equilibrate Cartridge (Acidified Water) condition->equilibrate load 3. Load Sample Extract equilibrate->load wash 4. Wash Cartridge (Acidified Water) load->wash waste2 Waste load->waste2 Unretained Components elute 5. Elute Analyte (Acidified Methanol) wash->elute waste1 Waste wash->waste1 dry_reconstitute 6. Dry & Reconstitute elute->dry_reconstitute end Ready for LC-MS dry_reconstitute->end

Caption: Workflow for sample cleanup using Solid-Phase Extraction (SPE).

References

Troubleshooting poor peak resolution in HPLC analysis of anthocyanins.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak resolution in the High-Performance Liquid Chromatography (HPLC) analysis of anthocyanins.

Troubleshooting Guides

Poor peak resolution in HPLC can manifest as broad peaks, tailing or fronting peaks, or co-elution of analytes. Below are common causes and systematic solutions to address these issues during anthocyanin analysis.

Issue 1: All Peaks are Broad or Tailing

Broad or tailing peaks for all analytes often indicate a problem with the HPLC system or the column itself.

Possible Causes and Solutions:

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.

    • Solution: Use tubing with a smaller internal diameter (e.g., 0.125 mm) and ensure the shortest possible connections.[1]

  • Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can lead to poor peak shape.[2][3]

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol). If the problem persists, replace the guard column or the analytical column.[1]

  • Void at the Head of the Column: A void can form due to pressure shocks or degradation of the packing material.[3]

    • Solution: Reverse-flush the column at a low flow rate. If this does not resolve the issue, the column may need to be replaced.

Issue 2: Only Some Peaks are Tailing (Especially Basic Anthocyanins)

When only specific peaks, often those of basic analytes, exhibit tailing, the issue is likely related to secondary interactions with the stationary phase.

Possible Causes and Solutions:

  • Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica-based stationary phase can interact with basic anthocyanins, causing peak tailing.[3]

    • Solution 1: Lower the mobile phase pH to suppress the ionization of silanol groups. A pH below 3 is often effective.[4]

    • Solution 2: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites.

    • Solution 3: Use an end-capped column or a column with a different stationary phase (e.g., polymer-based) that is less prone to these interactions.[3]

Issue 3: Poor Resolution Between Two or More Peaks (Co-elution)

Inadequate separation between adjacent peaks is a common challenge in the analysis of complex anthocyanin profiles.

Possible Causes and Solutions:

  • Inadequate Mobile Phase Composition: The selectivity of the separation is highly dependent on the mobile phase.

    • Solution 1: Optimize the organic solvent (Solvent B). Acetonitrile generally provides better resolution for anthocyanins than methanol (B129727) due to its lower viscosity and higher elution strength.[5][6]

    • Solution 2: Adjust the mobile phase pH. Anthocyanin stability and retention are pH-dependent. Acidic conditions (e.g., using formic acid or phosphoric acid) are crucial to maintain the stable flavylium (B80283) cation form.[4][7]

  • Suboptimal Gradient Elution: A poorly optimized gradient may not effectively separate all compounds.

    • Solution: Modify the gradient slope. A shallower gradient (slower increase in organic solvent) can improve the separation of closely eluting peaks.[6]

  • Incorrect Column Selection: The choice of stationary phase is critical for achieving the desired selectivity.

    • Solution: C18 columns are the most commonly used for anthocyanin analysis.[7][8] Consider a column with a different particle size (smaller particles generally improve efficiency) or a different chemistry if co-elution persists.[9]

  • Elevated Column Temperature: Temperature affects both viscosity and selectivity.

    • Solution: Optimizing the column temperature can improve resolution. Lower temperatures can increase retention and may enhance separation, while higher temperatures can decrease analysis time but may also lead to degradation.[10][11] A typical starting point is 30 °C.[6][12]

Frequently Asked Questions (FAQs)

Q1: Why are my anthocyanin peaks degrading during analysis?

A1: Anthocyanins are inherently unstable and can degrade due to several factors:

  • High pH: Anthocyanins are most stable in their flavylium cation form at low pH (typically < 3). At higher pH, they can convert to unstable forms, leading to peak broadening or disappearance.[4][5][7] Always use an acidified mobile phase (e.g., with formic acid, phosphoric acid, or TFA).[5][12][13]

  • Elevated Temperature: High temperatures can accelerate the degradation of anthocyanins.[5][7][14] It is advisable to keep the column temperature controlled and avoid excessive heat during sample preparation and storage.

  • Light Exposure: Exposure to light can also cause degradation.[15] Samples should be stored in amber vials and protected from light.

  • Enzymatic Degradation: The presence of enzymes like polyphenol oxidases in the sample matrix can lead to degradation.[8][16] Proper sample preparation, including filtration and sometimes boiling, can deactivate these enzymes.

Q2: What is the best type of column for anthocyanin analysis?

A2: The most widely used columns for anthocyanin separation are reversed-phase C18 columns.[5][7][8] These columns provide good retention and selectivity for the range of polarities found in different anthocyanin structures. Columns with smaller particle sizes (e.g., < 3 µm) can offer higher resolution and faster analysis times.[9][12]

Q3: How can I improve the separation of acylated vs. non-acylated anthocyanins?

A3: Acylated anthocyanins are generally less polar and have longer retention times than their non-acylated counterparts on a C18 column. To improve their separation:

  • Optimize the Gradient: A shallow gradient with a slow increase in the organic solvent percentage will provide more time for these compounds to separate.

  • Mobile Phase Modifier: The type and concentration of the acid modifier can influence selectivity. Experimenting with different acids (e.g., formic acid vs. phosphoric acid) may improve resolution.

  • Solvent Choice: Acetonitrile is often preferred over methanol as the organic modifier because it can offer better selectivity for structurally similar compounds.[6]

Q4: My sample is very complex. How can I simplify the chromatogram?

A4: For highly complex samples like plant extracts, sample preparation is key.

  • Solid-Phase Extraction (SPE): Using an SPE cartridge (e.g., C18) can help to clean up the sample by removing interfering compounds like sugars, organic acids, and other phenolics, thus simplifying the chromatogram and protecting the analytical column.

  • Filtration: Always filter your samples through a 0.22 µm or 0.45 µm filter before injection to remove particulate matter that can clog the column and system.[12][17]

Data Presentation

Table 1: Typical HPLC Parameters for Anthocyanin Analysis
ParameterTypical Value/ConditionRationale
Column Reversed-Phase C18, 150-250 mm length, 4.6 mm ID, 3-5 µm particle sizeProvides good retention and selectivity for a wide range of anthocyanins.[5][18]
Mobile Phase A Water with 0.1-5% Formic Acid or Phosphoric AcidAcidification ensures anthocyanins are in their stable flavylium cation form.[4][13][17]
Mobile Phase B Acetonitrile or MethanolOrganic solvent for elution. Acetonitrile often provides better resolution.[5][13][17]
Detection Wavelength 520 nmThis is the typical maximum absorbance wavelength for anthocyanins.[5][13]
Column Temperature 25-40 °CBalances efficiency with analyte stability.[1][10]
Flow Rate 0.5-1.0 mL/minA common flow rate for analytical scale columns.[19]
Injection Volume 10-50 µLDependent on sample concentration and column dimensions.[12][17]
Table 2: Example Gradient Elution Programs for Anthocyanin Separation
Time (minutes)% Solvent A (Aqueous)% Solvent B (Organic)Purpose
Method 1: Standard Gradient
0955Initial conditions for sample loading
207921Gradual elution of more polar anthocyanins
356040Elution of less polar (e.g., acylated) anthocyanins[19]
40595Column wash
45955Re-equilibration
Method 2: Shallow Gradient for Complex Samples
09010Initial conditions
307525Slower increase in organic phase to improve resolution of early eluting peaks[6]
406535Continued slow elution[6]
451090Column wash
509010Re-equilibration

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material
  • Extraction: Homogenize 1 g of freeze-dried plant material with 10 mL of acidified methanol (e.g., methanol with 1% HCl or 5% formic acid).[5][19]

  • Sonication/Agitation: Sonicate or shake the mixture for 30 minutes in the dark to facilitate extraction.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collection: Collect the supernatant. Repeat the extraction process on the pellet two more times and combine the supernatants.

  • Solvent Evaporation (Optional): If concentration is needed, evaporate the solvent under a vacuum at a temperature below 40 °C.

  • Reconstitution: Reconstitute the dried extract in a known volume of mobile phase A.

  • Filtration: Filter the reconstituted sample through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.[12][17]

Protocol 2: Column Flushing and Equilibration
  • Disconnect Column: Disconnect the column from the detector.

  • Flush with Water: Flush the column with 100% HPLC-grade water for 20-30 column volumes.

  • Flush with Organic Solvent: Flush with 100% acetonitrile or methanol for 20-30 column volumes to remove strongly retained non-polar compounds.

  • Flush with Water: Flush again with 100% water to remove the organic solvent.

  • Equilibrate with Mobile Phase: Reconnect the column to the detector and equilibrate with the initial mobile phase conditions of your gradient method until a stable baseline is achieved (typically 10-20 column volumes).

Visualizations

Troubleshooting_Workflow start Poor Peak Resolution Observed q1 Are ALL peaks affected? start->q1 q2 Are specific peaks tailing? q1->q2 No sol1_1 Check for Extra-Column Volume (shorter/narrower tubing) q1->sol1_1 Yes q3 Is there co-elution? q2->q3 No sol2_1 Lower Mobile Phase pH (e.g., < 3) q2->sol2_1 Yes sol3_1 Optimize Mobile Phase (Solvent type, pH) q3->sol3_1 Yes end_node Resolution Improved q3->end_node No sol1_2 Flush/Replace Column & Guard Column sol1_1->sol1_2 sol1_3 Check for Column Void sol1_2->sol1_3 sol1_3->end_node sol2_2 Use End-Capped Column sol2_1->sol2_2 sol2_2->end_node sol3_2 Adjust Gradient Slope (make it shallower) sol3_1->sol3_2 sol3_3 Change Column Temperature sol3_2->sol3_3 sol3_4 Select a Different Column sol3_3->sol3_4 sol3_4->end_node

Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.

Anthocyanin_Stability_Factors center Anthocyanin Stability ph pH (Stable at low pH < 3) center->ph temp Temperature (Degradation at high temp) center->temp light Light Exposure (Causes degradation) center->light oxygen Oxygen (Oxidative degradation) center->oxygen enzymes Enzymes (e.g., PPO) center->enzymes

Caption: Key factors influencing the stability of anthocyanins during analysis.

References

Technical Support Center: Addressing Low Bioavailability of Cyanidin 3-sophoroside-5-glucoside in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the bioavailability of Cyanidin (B77932) 3-sophoroside-5-glucoside (C3S5G). Due to the limited specific pharmacokinetic data for C3S5G, this guide leverages data from the closely related and well-studied anthocyanin, Cyanidin-3-glucoside (C3G), to provide a robust framework for experimental design and data interpretation.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo animal studies of C3S5G bioavailability.

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
No or very low detection of C3S5G in plasma/serum 1. Rapid metabolism: C3S5G may be rapidly hydrolyzed to its aglycone (cyanidin) and further metabolized in the gastrointestinal tract and liver.[1] 2. Poor absorption: The large molecular size and hydrophilicity of C3S5G may limit its passive diffusion across the intestinal epithelium. 3. Instability: C3S5G may be degrading in the gastrointestinal tract due to pH changes or enzymatic activity before it can be absorbed. 4. Inadequate analytical sensitivity: The concentration of C3S5G and its metabolites in plasma may be below the limit of detection of the analytical method.1. Analyze for metabolites: Develop analytical methods to detect not only the parent compound but also expected metabolites like cyanidin, protocatechuic acid, and glucuronidated or sulfated conjugates.[1] 2. Optimize dosing vehicle: Consider formulation strategies to enhance absorption, such as nanoencapsulation or co-administration with absorption enhancers. 3. Assess stability: Perform in vitro stability studies of C3S5G in simulated gastric and intestinal fluids. 4. Enhance analytical method: Utilize a sensitive analytical technique such as HPLC-MS/MS. Employ solid-phase extraction (SPE) for sample clean-up and concentration to improve detection limits.
High variability in plasma concentrations between animals 1. Inconsistent dosing: Inaccurate oral gavage technique or regurgitation can lead to variable administered doses. 2. Differences in gut microbiota: The composition of the gut microbiome can significantly influence the metabolism of anthocyanins.[1] 3. Genetic variability in metabolic enzymes: Differences in the expression of phase I and phase II metabolic enzymes among animals can affect the rate of C3S5G metabolism. 4. Food consumption: The presence of food in the stomach can alter gastric emptying time and the absorption profile of C3S5G.1. Refine dosing technique: Ensure consistent and accurate administration of the test compound. Observe animals post-dosing for any signs of regurgitation. 2. Standardize animal conditions: Use animals from the same source and house them under identical conditions to minimize variations in gut microbiota. Consider co-housing or using littermates. 3. Increase sample size: A larger number of animals per group can help to account for biological variability. 4. Standardize feeding schedule: Fast animals overnight before dosing to ensure an empty stomach and consistent absorption conditions.
Unexpected pharmacokinetic profile (e.g., multiple peaks in plasma concentration) 1. Enterohepatic recirculation: The compound or its metabolites may be excreted in the bile and then reabsorbed in the intestine. 2. Delayed gastric emptying: The formulation or the compound itself may slow down the passage from the stomach to the small intestine. 3. Site-specific absorption: Absorption may occur at different rates in different segments of the gastrointestinal tract.1. Conduct bile duct cannulation studies: In a subset of animals, cannulate the bile duct to collect bile and determine if C3S5G or its metabolites are present. 2. Evaluate gastric emptying: Co-administer a non-absorbable marker to assess the rate of gastric emptying. 3. Use in vitro models: Employ Caco-2 cell monolayers to study the transport of C3S5G across the intestinal epithelium.[2]

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of Cyanidin 3-sophoroside-5-glucoside expected to be low?

A1: The low oral bioavailability of anthocyanins like C3S5G is a well-documented challenge. Several factors contribute to this:

  • Structural Complexity: The presence of multiple glycoside moieties (sophoroside and glucoside) increases the molecular weight and polarity of C3S5G, which can hinder its passive absorption across the lipid-rich intestinal cell membranes.

  • Gastrointestinal Instability: Anthocyanins are susceptible to degradation under the neutral to alkaline pH conditions of the small intestine.

  • Enzymatic Metabolism: Intestinal enzymes, such as β-glucosidases, can hydrolyze the glycosidic bonds, leading to the formation of the aglycone (cyanidin), which is then rapidly metabolized.[1]

  • Gut Microbiota Metabolism: A significant portion of ingested anthocyanins that are not absorbed in the upper gastrointestinal tract reaches the colon, where they are extensively metabolized by the gut microbiota into various phenolic acids and other small molecules.[1]

  • First-Pass Metabolism: Once absorbed, C3S5G and its initial metabolites undergo extensive first-pass metabolism in the liver, where they are conjugated with glucuronic acid or sulfate, facilitating their excretion.

Q2: What are the expected metabolites of C3S5G in vivo?

A2: Based on the metabolism of the closely related Cyanidin-3-glucoside (C3G), the expected metabolic pathway for C3S5G would involve:

  • Hydrolysis: Cleavage of the sophoroside and glucoside groups to yield the aglycone, cyanidin.

  • Degradation by Gut Microbiota: The cyanidin aglycone can be further broken down by colonic microflora into smaller phenolic compounds, such as protocatechuic acid and phloroglucinaldehyde.[1]

  • Phase II Conjugation: The parent compound and its metabolites can be conjugated in the liver and intestinal cells with glucuronic acid, sulfate, or methyl groups.

Therefore, when conducting bioavailability studies, it is crucial to analyze for the parent C3S5G, its aglycone cyanidin, and key phenolic acid metabolites like protocatechuic acid, as well as their conjugated forms.

Q3: What strategies can be employed to improve the bioavailability of C3S5G?

A3: Several formulation and co-administration strategies can be explored to enhance the systemic exposure of C3S5G:

  • Nanoencapsulation: Encapsulating C3S5G in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation in the gastrointestinal tract and enhance its absorption.

  • Co-administration with Bioenhancers: Certain compounds can improve the absorption of anthocyanins. For example, co-administration with piperine (B192125) (from black pepper) has been shown to inhibit drug-metabolizing enzymes and enhance the bioavailability of various compounds.

  • Formulation with Proteins or Polysaccharides: Complexation of C3S5G with proteins (e.g., whey protein) or polysaccharides (e.g., chitosan) can improve its stability and solubility.

  • Use of Absorption Enhancers: Co-formulation with agents that transiently open the tight junctions between intestinal epithelial cells can increase paracellular absorption.

Q4: What are the typical pharmacokinetic parameters for related anthocyanins in animal models?

Table 1: Pharmacokinetic Parameters of Cyanidin-3-glucoside (C3G) in Rats Following Oral Administration

Animal ModelDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
Wistar Rats300 mg/kg~4000.5~6000.5 - 1.5[3]
Sprague-Dawley RatsNot SpecifiedNot Reported0.25Not ReportedNot Reported[4]

Note: These values are for C3G and should be used as a preliminary guide. The pharmacokinetic profile of C3S5G may differ due to its different glycosylation pattern.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of C3S5G in Rats

Objective: To determine the plasma concentration-time profile, Cmax, Tmax, and AUC of C3S5G and its major metabolites following oral administration in rats.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound (C3S5G) of high purity

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water)

  • Oral gavage needles

  • Blood collection tubes (containing anticoagulant, e.g., K2EDTA)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Animal Acclimation: Acclimate rats for at least one week under standard laboratory conditions (12 h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Fasting: Fast the animals overnight (12-16 hours) before dosing, with free access to water.

  • Dosing: Accurately weigh each animal and administer a single oral dose of C3S5G (e.g., 100 mg/kg) via oral gavage. Record the exact time of dosing.

  • Blood Sampling: Collect blood samples (approximately 200 µL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, transfer the blood to anticoagulant tubes, gently mix, and centrifuge at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.

  • Data Analysis: Analyze the plasma samples for C3S5G and its metabolites using a validated analytical method (see Protocol 2). Plot the mean plasma concentration versus time and determine the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Protocol 2: Quantification of C3S5G and Metabolites in Rat Plasma by HPLC-MS/MS

Objective: To develop and validate a sensitive and specific method for the simultaneous quantification of C3S5G, cyanidin, and protocatechuic acid in rat plasma.

Materials:

  • HPLC system coupled to a triple quadrupole mass spectrometer (HPLC-MS/MS)

  • C18 reversed-phase HPLC column

  • Analytical standards for C3S5G, cyanidin, and protocatechuic acid

  • Internal standard (e.g., a structurally similar compound not present in the samples)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Preparation (Solid-Phase Extraction): a. Thaw plasma samples on ice. b. Spike 100 µL of plasma with the internal standard. c. Add 200 µL of 1% formic acid in water and vortex. d. Condition the SPE cartridge with methanol (B129727) followed by acidified water. e. Load the diluted plasma sample onto the cartridge. f. Wash the cartridge with acidified water to remove interferences. g. Elute the analytes with acidified methanol. h. Evaporate the eluent to dryness under a stream of nitrogen. i. Reconstitute the residue in 100 µL of the mobile phase for injection.

  • HPLC-MS/MS Analysis: a. Mobile Phase A: 0.1% formic acid in water. b. Mobile Phase B: 0.1% formic acid in acetonitrile. c. Gradient Elution: Develop a suitable gradient to separate the analytes (e.g., start with 5% B, ramp up to 95% B). d. Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Optimize the multiple reaction monitoring (MRM) transitions for each analyte and the internal standard.

  • Method Validation: a. Calibration Curve: Prepare calibration standards in blank plasma and process them alongside the samples to construct a calibration curve. b. Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at low, medium, and high concentrations. c. Recovery and Matrix Effect: Evaluate the extraction recovery and the effect of the plasma matrix on ionization. d. Stability: Assess the stability of the analytes in plasma under various storage and processing conditions.

  • Quantification: Quantify the concentration of each analyte in the unknown samples using the calibration curve.

Visualizations

Experimental_Workflow_for_In_Vivo_Bioavailability_Study cluster_pre_study Pre-Study Phase cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analytical Phase acclimation Animal Acclimation fasting Overnight Fasting acclimation->fasting dosing Oral Administration of C3S5G fasting->dosing blood_collection Serial Blood Collection (0-24h) dosing->blood_collection plasma_prep Plasma Preparation (Centrifugation) blood_collection->plasma_prep storage Sample Storage (-80°C) plasma_prep->storage sample_prep Plasma Sample Prep (SPE) storage->sample_prep hplc_msms HPLC-MS/MS Analysis sample_prep->hplc_msms pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) hplc_msms->pk_analysis

Caption: Workflow for an in vivo bioavailability study of C3S5G.

Hypothetical_Metabolic_Pathway_of_C3S5G cluster_git Gastrointestinal Tract cluster_absorption Absorption & Systemic Circulation cluster_liver Liver (First-Pass Metabolism) C3S5G This compound (Oral Administration) hydrolysis Hydrolysis (β-glucosidase) C3S5G->hydrolysis Small Intestine microbiota Gut Microbiota Metabolism C3S5G->microbiota Colon absorbed_C3S5G Absorbed C3S5G (minor) C3S5G->absorbed_C3S5G cyanidin Cyanidin (Aglycone) hydrolysis->cyanidin cyanidin->microbiota absorbed_cyanidin Absorbed Cyanidin cyanidin->absorbed_cyanidin phenolic_acids Phenolic Acids (e.g., Protocatechuic Acid) microbiota->phenolic_acids absorbed_phenolics Absorbed Phenolic Acids phenolic_acids->absorbed_phenolics conjugation Phase II Conjugation (Glucuronidation, Sulfation) absorbed_C3S5G->conjugation absorbed_cyanidin->conjugation absorbed_phenolics->conjugation conjugated_metabolites Conjugated Metabolites conjugation->conjugated_metabolites excretion Excretion (Urine, Feces) conjugated_metabolites->excretion

Caption: Hypothetical metabolic pathway of C3S5G in vivo.

Potential_Signaling_Pathway_of_C3S5G_Metabolites cluster_stimulus Cellular Stress cluster_anthocyanin Anthocyanin Action cluster_pathway Intracellular Signaling cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) IKK IKK ROS->IKK activates Oxidative_Stress Reduced Oxidative Stress ROS->Oxidative_Stress C3S5G_Metabolites C3S5G Metabolites (e.g., Protocatechuic Acid) Keap1 Keap1 C3S5G_Metabolites->Keap1 inactivates C3S5G_Metabolites->IKK inhibits Nrf2 Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus & binds to Keap1->Nrf2 sequesters Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, GCL) ARE->Antioxidant_Enzymes activates transcription of Antioxidant_Enzymes->ROS neutralizes NFkB NF-κB Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB->Inflammatory_Genes activates transcription of IkB IκBα IKK->IkB phosphorylates IkB->NFkB releases Inflammation Reduced Inflammation Inflammatory_Genes->Inflammation

Caption: Potential antioxidant and anti-inflammatory signaling pathways.

References

Co-pigmentation strategies to stabilize Cyanidin 3-sophoroside-5-glucoside color.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on co-pigmentation strategies to stabilize the color of Cyanidin (B77932) 3-sophoroside-5-glucoside.

Troubleshooting Guide

Issue 1: Rapid Color Degradation of Cyanidin 3-sophoroside-5-glucoside Solution

Question: My this compound solution is losing its color much faster than expected. What are the potential causes and how can I troubleshoot this?

Answer: Rapid color degradation of anthocyanins like this compound is a common issue influenced by several factors. Here’s a step-by-step troubleshooting guide:

  • Check the pH of your solution: Anthocyanin stability is highly pH-dependent. Cyanidin glycosides are most stable in acidic conditions (pH < 3) where the flavylium (B80283) cation, the most colored form, predominates.[1][2][3][4] At neutral or alkaline pH, they can convert to colorless or less stable forms.[1][2]

    • Recommendation: Measure and adjust the pH of your solution to a range of 2.0-4.0 for optimal stability.[3][4]

  • Evaluate for the presence of degrading agents:

    • Phenolic compounds: Certain phenolic acids, particularly hydroxybenzoic acids like vanillic and gallic acid, may not offer a protective co-pigmentation effect and could even accelerate degradation under certain conditions.[5][6] Conversely, hydroxycinnamic acids like sinapic and ferulic acid have been shown to significantly enhance stability.[5][6]

    • Metal ions: The presence of certain metal ions can either stabilize or destabilize the anthocyanin color. For instance, Fe(III) might have a negative effect on the stability of cyanidin glycosides.[7][8]

    • Enzymes: The presence of polyphenol oxidases can lead to the degradation of anthocyanins.[9]

    • Recommendation: Analyze your sample for the presence of these compounds. If suspected, consider purification steps or the addition of chelating agents for problematic metal ions.

  • Storage Conditions:

    • Temperature: Higher temperatures accelerate the degradation of anthocyanins.[10]

    • Light: Exposure to light can also promote color loss.

    • Oxygen: The presence of oxygen can lead to oxidative degradation.

    • Recommendation: Store your solutions at low temperatures (e.g., 4°C), in the dark, and under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.[11]

Issue 2: Inconsistent or Weak Co-pigmentation Effect

Question: I am trying to use a co-pigment to stabilize the color of my this compound, but the results are inconsistent or the color enhancement is weak. What should I check?

Answer: Achieving a successful co-pigmentation effect depends on several factors related to the co-pigment itself and the experimental conditions.

  • Choice of Co-pigment: The molecular structure of the co-pigment is crucial.

    • Phenolic Acids: Hydroxycinnamic acids (e.g., sinapic acid, ferulic acid, p-coumaric acid) are generally more effective than hydroxybenzoic acids (e.g., vanillic acid, gallic acid) in stabilizing cyanidin glycosides.[5][6] This is attributed to their ability to form hydrogen bonds and engage in π-π stacking interactions with the anthocyanin.[5][6]

    • Flavonoids: Flavonols like quercetin (B1663063) and rutin (B1680289) can also be effective co-pigments.[12][13]

    • Recommendation: If you are not seeing a strong effect, consider screening a panel of different co-pigments, focusing on those with proven efficacy.

  • Molar Ratio of Anthocyanin to Co-pigment: The concentration of the co-pigment relative to the anthocyanin is a critical parameter. A higher molar ratio of co-pigment to pigment often leads to a stronger hyperchromic effect (color intensification).[10]

    • Recommendation: Experiment with different molar ratios, for example, 1:10, 1:50, or even 1:100 (anthocyanin:co-pigment), to find the optimal concentration for your system.[10]

  • pH of the Solution: The optimal pH for co-pigmentation may differ from the pH of maximum anthocyanin stability alone. The interaction between the anthocyanin and the co-pigment is also pH-dependent.[10]

    • Recommendation: Perform your co-pigmentation experiments across a range of acidic pH values (e.g., pH 2.5 to 4.5) to determine the optimal condition for complex formation and color enhancement.

  • Solvent System: The polarity of the solvent can influence the hydrophobic interactions that play a role in co-pigmentation.

    • Recommendation: Ensure your solvent system is appropriate and consistent across experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of co-pigmentation for stabilizing anthocyanin color?

A1: The primary mechanism of co-pigmentation involves the formation of non-covalent complexes between the anthocyanin (the pigment) and a co-pigment (typically a colorless or lightly colored organic molecule). These interactions are mainly driven by:

  • π-π stacking: Aromatic rings of the anthocyanin and the co-pigment stack on top of each other, creating a stable complex.[5]

  • Hydrogen bonding: Hydrogen bonds form between the hydroxyl groups of the anthocyanin and the co-pigment.[5]

  • Hydrophobic interactions: These forces also contribute to the association of the molecules in an aqueous environment.[14] This complex formation protects the anthocyanin from degradation, particularly from hydration at the C2 position of the pyran ring, which leads to the formation of a colorless chalcone (B49325) pseudobase.

Q2: Which types of molecules are effective co-pigments for this compound?

A2: A variety of molecules can act as effective co-pigments. These are often categorized as:

  • Phenolic Acids: Especially hydroxycinnamic acids like ferulic acid, sinapic acid, and p-coumaric acid have shown significant success in enhancing the color and stability of cyanidin glycosides.[5][6]

  • Flavonoids: Compounds such as catechins, quercetin, and rutin are also known to be potent co-pigments.[10]

  • Polysaccharides: Certain polysaccharides, like pectin, can interact with and stabilize anthocyanins, although the mechanism might be more related to creating a protective matrix.[15][16]

  • Metal Ions: Some metal ions, such as Al(III) and Sn(II), can form complexes with cyanidin-3-glucoside, leading to color changes and potential stabilization, though the effects are highly pH-dependent.[17]

Q3: How does pH affect the color and stability of this compound?

A3: pH has a profound effect on both the color and stability of this compound. The anthocyanin molecule exists in different chemical forms depending on the pH:

  • pH < 3 (Acidic): The red flavylium cation is the predominant and most stable form.[1][2]

  • pH 4-6 (Weakly Acidic to Neutral): The flavylium cation undergoes hydration to form the colorless carbinol pseudobase and further ring-opening to the pale yellow chalcone. This leads to significant color loss.[1][2]

  • pH > 7 (Alkaline): Blue-violet quinonoidal bases are formed, which are generally unstable and can quickly degrade.[2] Therefore, maintaining an acidic pH is crucial for preserving the vibrant red color of this anthocyanin.

Q4: Can I use metal ions to stabilize the color, and what are the risks?

A4: Yes, metal ions can be used for color stabilization through the formation of metal-anthocyanin complexes. For example, Al(III) and Sn(II) have been shown to form complexes with cyanidin-3-glucoside at specific pH values.[17] However, there are risks involved:

  • Undesirable Color Shifts: Metal complexation can lead to significant changes in hue, which may not be desirable for all applications.

  • Pro-oxidant Activity: Some metal ions, like Fe(III), can act as pro-oxidants and accelerate the degradation of anthocyanins.[7][8]

  • Toxicity: The toxicity of the metal ions used must be a consideration, especially for applications in food and pharmaceuticals. It is essential to carefully select the metal ion and control the pH and concentration to achieve the desired stabilizing effect without negative consequences.

Data Presentation

Table 1: Effect of Different Phenolic Acid Co-pigments on the Stability of Cyanidin-3-O-glucoside (C3G) at 323 K

Co-pigmentBinding CoefficientDegradation Rate Constant Reduction (%)Half-life Prolongation (%)
Sinapic acid (SIA)48.8340.0 - 50.074.6 - 94.7
Ferulic acid (FA)43.3840.0 - 50.074.6 - 94.7
p-Coumaric acid (p-CA)---
Syringic acid (SYA)---
Vanillic acid (VA)No significant influenceNo significant influenceNo significant influence
Gallic acid (GA)No significant influenceNo significant influenceNo significant influence

Data adapted from Cao et al. (2023).[5][6] Note: Specific quantitative values for p-CA and SYA were not provided in the source but were noted to significantly enhance C3G stability.

Table 2: Thermodynamic Parameters for the Co-pigmentation of Cyanidin-3-O-glucoside (C3G) with (+)-Catechin (1:100 molar ratio, pH 3)

Temperature (°C)ΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/K/mol)
20-6.92-38.7-108.0
30---
40---
50---

Data adapted from Kanha et al. (2019).[10] The negative ΔG° indicates a spontaneous reaction, the negative ΔH° indicates an exothermic reaction, and the negative ΔS° suggests a decrease in disorder upon complex formation.

Experimental Protocols

Protocol 1: General Procedure for Co-pigmentation Analysis of Anthocyanins

This protocol is a generalized procedure based on methodologies described in the literature for studying the co-pigmentation of anthocyanins with phenolic compounds.[18][19]

1. Materials and Reagents:

  • Purified this compound

  • Co-pigment of interest (e.g., ferulic acid, catechin)

  • Buffer solutions of desired pH (e.g., phosphate-citrate buffer for pH 2.5-7.0)

  • Spectrophotometer (UV-Vis)

  • Cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

2. Preparation of Stock Solutions:

  • Prepare a stock solution of this compound of known concentration (e.g., 2.5 x 10⁻⁴ M) in the desired pH buffer.

  • Prepare stock solutions of the co-pigment at various concentrations to achieve the desired molar ratios (e.g., 1:1, 1:10, 1:50, 1:100) in the same buffer.

3. Experimental Procedure:

  • For each molar ratio, mix the anthocyanin stock solution with the corresponding co-pigment stock solution in a volumetric flask and bring to volume with the buffer.

  • Prepare a control sample containing only the anthocyanin at the same concentration.

  • Allow the solutions to equilibrate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 20°C).

  • Measure the absorbance spectrum of each solution over the visible range (e.g., 400-700 nm) using the spectrophotometer. Use the buffer solution as a blank.

4. Data Analysis:

  • Hyperchromic Effect: Calculate the increase in absorbance at the wavelength of maximum absorption (λmax) for the co-pigmented solutions compared to the control.

  • Bathochromic Shift: Determine the shift in λmax to a longer wavelength in the co-pigmented solutions compared to the control.

  • Color Stability: To assess stability over time, store the solutions under controlled conditions (e.g., specific temperature and light exposure) and measure the absorbance spectra at regular intervals. Calculate the degradation kinetics (e.g., half-life).

Protocol 2: Quantification of Total Monomeric Anthocyanins using the pH Differential Method

This is a standard method for the quantification of anthocyanins.[20]

1. Principle: This method relies on the structural transformation of anthocyanins with a change in pH. The colored oxonium form exists at pH 1.0, while the colorless hemiketal form predominates at pH 4.5. The difference in absorbance at the λmax of the pigment is proportional to the anthocyanin concentration.

2. Reagents:

  • Potassium chloride buffer, 0.025 M, pH 1.0

  • Sodium acetate (B1210297) buffer, 0.4 M, pH 4.5

  • Your anthocyanin extract

3. Procedure:

  • Dilute your anthocyanin sample with the pH 1.0 buffer to obtain an absorbance reading between 0.2 and 1.4 at the λmax.

  • Dilute the same amount of your anthocyanin sample with the pH 4.5 buffer.

  • Allow the solutions to stand for 15-30 minutes.

  • Measure the absorbance of both solutions at the λmax of your anthocyanin (around 520 nm for cyanidin glycosides) and at 700 nm (to correct for haze).

4. Calculation:

  • Calculate the absorbance difference (A) for the sample: A = (Aλmax - A700)pH 1.0 - (Aλmax - A700)pH 4.5

  • Calculate the monomeric anthocyanin pigment concentration, expressed as cyanidin-3-glucoside equivalents: Anthocyanin content (mg/L) = (A × MW × DF × 1000) / (ε × L) Where:

    • MW (molar mass of cyanidin-3-glucoside) = 449.2 g/mol

    • DF = Dilution factor

    • ε (molar extinction coefficient of cyanidin-3-glucoside) = 26,900 L·mol⁻¹·cm⁻¹

    • L (pathlength in cm) = 1

Visualizations

CoPigmentation_Mechanism cluster_reactants Reactants in Solution cluster_interaction Co-pigmentation cluster_stabilization Color Stabilization cluster_degradation Degradation Pathway (without co-pigment) Anthocyanin This compound (Flavylium Cation) Complex Stable Anthocyanin-Co-pigment Complex Anthocyanin->Complex π-π stacking, H-bonding ColorlessForms Colorless Intermediates (Carbinol, Chalcone) Anthocyanin->ColorlessForms Hydration CoPigment Co-pigment (e.g., Ferulic Acid) CoPigment->Complex StabilizedColor Enhanced & Stabilized Red Color Complex->StabilizedColor Protection from hydration Water H₂O Water->ColorlessForms Degradation Color Loss ColorlessForms->Degradation

Caption: Mechanism of color stabilization through co-pigmentation.

Experimental_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis cluster_output 4. Output Prep_Anthocyanin Prepare Anthocyanin Stock Solution Mixing Mix Anthocyanin and Co-pigment (different molar ratios) Prep_Anthocyanin->Mixing Control Prepare Control (Anthocyanin only) Prep_Anthocyanin->Control Prep_CoPigment Prepare Co-pigment Stock Solutions (various concentrations) Prep_CoPigment->Mixing Prep_Buffer Prepare Buffer (desired pH) Prep_Buffer->Mixing Prep_Buffer->Control Equilibration Equilibrate Solutions Mixing->Equilibration Control->Equilibration Spectro Measure Absorbance Spectra (UV-Vis Spectrophotometry) Equilibration->Spectro Data_Analysis Analyze Data: - Hyperchromic effect - Bathochromic shift - Stability over time Spectro->Data_Analysis Results Optimal Co-pigmentation Conditions Data_Analysis->Results

Caption: General workflow for co-pigmentation analysis.

pH_Effect_Pathway Flavylium Flavylium Cation (Red) Carbinol Carbinol Pseudobase (Colorless) Flavylium->Carbinol pH 4-6 +H₂O, -H⁺ Quinonoidal Quinonoidal Base (Blue/Violet) Flavylium->Quinonoidal pH > 7 -H⁺ Carbinol->Flavylium pH < 3 -H₂O, +H⁺ Chalcone Chalcone (Yellowish) Carbinol->Chalcone Ring Opening Chalcone->Carbinol Ring Closing Quinonoidal->Flavylium pH < 7 +H⁺

Caption: Effect of pH on the chemical forms of Cyanidin.

References

Challenges in the long-term storage of Cyanidin 3-sophoroside-5-glucoside standards.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage and handling of Cyanidin 3-sophoroside-5-glucoside standards for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability a concern?

This compound is a type of anthocyanin, a natural pigment responsible for the red, purple, and blue colors in many plants.[1] Like other anthocyanins, it is inherently unstable and susceptible to degradation from various environmental factors, which can compromise the accuracy and reproducibility of experimental results.[2][3]

Q2: What are the primary factors that affect the stability of this compound during long-term storage?

The stability of anthocyanins, including this compound, is influenced by a multitude of factors:

  • pH: Anthocyanins are most stable in acidic conditions (pH < 3).[1][4] As the pH increases, they undergo structural changes, leading to loss of color and degradation.[2][3]

  • Temperature: Elevated temperatures accelerate the degradation of anthocyanins.[2][5][6]

  • Light: Exposure to light, especially UV light, can cause rapid degradation.[3][7]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[2][3]

  • Enzymes: Enzymes such as polyphenol oxidase (PPO) and peroxidase can contribute to enzymatic degradation.[1][8]

  • Metal Ions: Certain metal ions, including iron, copper, and tin, can form complexes with anthocyanins and affect their stability.[1][2]

  • Presence of Other Compounds: Substances like ascorbic acid (Vitamin C), sulfites, and sugars can interact with anthocyanins and influence their stability.[2][3][9]

Q3: What are the ideal storage conditions for this compound standards?

To ensure the long-term stability of this compound standards, the following conditions are recommended:

  • Temperature: Store at low temperatures, ideally at -20°C or -80°C for long-term storage.[4][10]

  • Light: Protect from light by storing in amber vials or by wrapping the container in aluminum foil.[10]

  • Atmosphere: For optimal stability, store under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[10]

  • Form: Storing the standard as a dry powder is generally preferred over solutions. If in solution, use an acidic buffer (pH 1-3).[10]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
The standard has changed color from red/purple to brownish. This indicates significant degradation, likely due to polymerization and cleavage of the anthocyanin structure.[10]1. Verify pH: Ensure the storage solvent is sufficiently acidic (pH 1-3). 2. Check Storage Temperature: Confirm that the standard has been consistently stored at the recommended low temperature. 3. Assess Light Exposure: Evaluate if the standard has been inadvertently exposed to light.
Loss of signal or peak area in HPLC analysis. This suggests a decrease in the concentration of the standard due to degradation.1. Prepare Fresh Standard: Prepare a fresh working solution from a new vial of the standard if possible. 2. Review Storage History: Check the storage duration and conditions of the current standard. Prolonged storage, even under recommended conditions, can lead to some degradation. 3. Optimize HPLC Conditions: Ensure the mobile phase is acidic and the column temperature is not excessively high, as high temperatures can cause on-column degradation.[11]
Inconsistent or non-reproducible experimental results. This could be due to the use of a degraded or partially degraded standard.1. Perform a Quality Control Check: Analyze the standard using UV-Vis spectrophotometry to check for the characteristic absorbance spectrum of anthocyanins. A shift in the maximum absorbance wavelength or a decrease in absorbance can indicate degradation. 2. Use a Freshly Prepared Standard: Always use freshly prepared working solutions for critical experiments.

Quantitative Data on Anthocyanin Degradation

The following tables summarize data on the degradation of anthocyanins under various conditions. While this data is for related anthocyanins, it provides a useful reference for the expected stability of this compound.

Table 1: Effect of Storage Temperature on Anthocyanin Loss in Grape Juice [5]

Storage Temperature"Ruby" Grape Juice Anthocyanin Loss (280 days)"Merlot" Grape Juice Anthocyanin Loss (280 days)
5°C74-81%50-60%
25°C95-99.9%95-99.9%
35°C95-99.9%95-99.9%

Table 2: Degradation of Blueberry Anthocyanin Extract Under Different Light and Temperature Conditions (10 days) [7]

Storage ConditionDegradation (%)
Direct Sunlight97.4%
Complete DarknessBetter preservation than shadow
Refrigeration (Cold Test)2.4%

Table 3: Degradation of Cyanidin-3-O-glucoside (C3G) at Different pH and Temperatures (8 hours) [4]

pHTemperatureC3G Loss (%)
2.570°C21%
2.590°C95%
4.070°C53%
4.090°C98%
7.070°CNearly 100%
7.090°CNearly 100%

Experimental Protocols

Protocol 1: Assessing the Stability of this compound Standard using UV-Vis Spectrophotometry (pH Differential Method)

This method is used to determine the total monomeric anthocyanin content and can be adapted to assess degradation over time.[12][13]

Materials:

  • This compound standard

  • Potassium chloride buffer (0.025 M), pH 1.0

  • Sodium acetate (B1210297) buffer (0.4 M), pH 4.5

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the this compound standard in an appropriate acidic solvent.

  • Create two dilutions of the stock solution: one with the pH 1.0 buffer and another with the pH 4.5 buffer.

  • Let the solutions equilibrate for at least 15 minutes.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (around 520 nm) and at 700 nm (to correct for haze).

  • Calculate the absorbance difference (A) using the formula: A = (A520nm - A700nm)pH 1.0 - (A520nm - A700nm)pH 4.5.

  • The monomeric anthocyanin concentration can be calculated using the molar extinction coefficient of a related compound like cyanidin-3-O-glucoside (26,900 L/mol/cm) if the specific coefficient for this compound is not available.[12]

  • To assess stability, repeat this measurement at different time points under specific storage conditions (e.g., different temperatures, light exposure). A decrease in the calculated concentration indicates degradation.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

HPLC is a more specific method to quantify the intact this compound and detect degradation products.[11][14]

Materials:

  • This compound standard

  • HPLC system with a DAD or UV-Vis detector

  • C18 analytical column

  • Mobile phase A: Acidified water (e.g., with 0.1% trifluoroacetic acid or formic acid)

  • Mobile phase B: Acetonitrile or methanol

  • Acidified solvent for sample preparation

Procedure:

  • Prepare a stock solution of the standard and store it under the desired conditions.

  • At specified time intervals, take an aliquot of the stock solution and dilute it to a suitable concentration for HPLC analysis.

  • Set up an appropriate gradient elution method on the HPLC. A typical gradient might start with a low percentage of mobile phase B, increasing over time to elute the compound of interest.

  • Set the detector to monitor at the maximum absorbance wavelength of this compound (around 520 nm).

  • Inject the sample and record the chromatogram.

  • The stability is assessed by monitoring the decrease in the peak area of the intact this compound over time. The appearance of new peaks may indicate the formation of degradation products.

Visualizations

degradation_pathway C3S5G This compound (Red/Purple) Intermediates Unstable Intermediates (e.g., Chalcone - Colorless/Yellow) C3S5G->Intermediates Cleavage Polymerization Polymerization (Brownish Products) C3S5G->Polymerization Degradation Degradation Factors (High pH, Temp, Light, O2) Degradation->C3S5G Products Degradation Products (e.g., Phenolic Acids - Colorless) Intermediates->Products

Caption: Simplified degradation pathway of this compound.

experimental_workflow cluster_storage Storage Conditions cluster_sampling Sampling and Analysis cluster_data Data Interpretation storage_conditions Establish Storage Conditions (-20°C, darkness, etc.) sampling Sample at Time Intervals (t=0, t=1 month, etc.) storage_conditions->sampling analysis Analyze by HPLC or UV-Vis sampling->analysis data_analysis Quantify Degradation (Loss of peak area/concentration) analysis->data_analysis conclusion Determine Shelf-life data_analysis->conclusion

Caption: Workflow for assessing the long-term stability of the standard.

References

Minimizing enzymatic degradation of anthocyanins during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the enzymatic degradation of anthocyanins during sample preparation.

Introduction to Enzymatic Degradation of Anthocyanins

Anthocyanins, the pigments responsible for the red, purple, and blue colors in many plants, are highly susceptible to degradation during sample extraction and analysis. A primary cause of this degradation is the activity of endogenous plant enzymes that are released upon tissue homogenization. The three main classes of enzymes responsible for anthocyanin degradation are Polyphenol Oxidases (PPOs), Peroxidases (PODs), and β-glucosidases.[1] Their activity is influenced by several factors, including pH, temperature, and the presence of oxygen and light. Understanding and mitigating the effects of these enzymes and environmental factors are crucial for the accurate quantification and analysis of anthocyanins.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes responsible for anthocyanin degradation during sample preparation?

A1: The three main enzyme families that contribute to anthocyanin degradation are Polyphenol Oxidases (PPOs), Peroxidases (PODs), and β-glucosidases.[1] PPOs and PODs catalyze the oxidation of phenols, leading to the formation of quinones that can react with and degrade anthocyanins. β-glucosidases hydrolyze the glycosidic bonds of anthocyanins, producing unstable aglycones that are quickly degraded.

Q2: How does pH affect the stability of my anthocyanin extract?

A2: Anthocyanins are most stable in acidic conditions, typically at a pH between 1.0 and 3.0.[2] In this pH range, they exist predominantly in the stable red flavylium (B80283) cation form. As the pH increases towards neutral and alkaline conditions, the anthocyanin structure changes to less stable forms, such as the colorless carbinol pseudobase and the blue quinoidal base, which are more prone to degradation.[2]

Q3: My anthocyanin extract changed color from red to blue/purple. What does this indicate?

A3: A color change from red to blue or purple typically indicates an increase in the pH of your extract.[3][4] Anthocyanins act as natural pH indicators, appearing red in acidic solutions and shifting to blue and purple hues in neutral to alkaline environments.[3] This color shift is due to a change in the molecular structure of the anthocyanin. To maintain the red, stable form, ensure your extraction and storage solutions are sufficiently acidified.

Q4: What is the optimal temperature for extracting and storing anthocyanins?

A4: To minimize degradation, it is recommended to perform extractions at low temperatures, for instance, at 4°C.[5] For short-term storage, refrigeration at 4°C is suitable, while long-term storage should be at -20°C or below, always in the dark. High temperatures accelerate the rate of both enzymatic and non-enzymatic degradation of anthocyanins.[6][7]

Q5: How does light exposure affect my samples?

A5: Exposure to light, particularly UV light, can lead to the photodegradation of anthocyanins.[4] It is crucial to protect samples from light throughout the extraction, processing, and storage steps by using amber vials or covering vessels with aluminum foil.

Troubleshooting Guide

Issue 1: No peaks or very small peaks are observed during HPLC analysis of my anthocyanin extract.

  • Possible Cause 1: Analyte Degradation.

    • Solution: Ensure that the entire sample preparation process was conducted under conditions that minimize enzymatic activity and chemical degradation. This includes using acidified solvents (pH 1-3), maintaining low temperatures (e.g., on ice or at 4°C), and protecting the sample from light.[5]

  • Possible Cause 2: Low Analyte Concentration.

    • Solution: The concentration of anthocyanins in your extract may be below the detection limit of your HPLC system. Try concentrating your sample using a rotary evaporator at a low temperature (e.g., <40°C) or by solid-phase extraction (SPE). You could also consider increasing the injection volume.[8]

  • Possible Cause 3: Improper HPLC Method.

    • Solution: Verify that your HPLC method is optimized for anthocyanin analysis. Check the mobile phase composition (acidified water and an organic solvent like methanol (B129727) or acetonitrile (B52724) are common), the gradient program, and the detector wavelength (typically around 520 nm for anthocyanins).[8] Ensure your sample is fully dissolved in the mobile phase.[9]

  • Possible Cause 4: Instrument Malfunction.

    • Solution: Check the HPLC system for any issues. Ensure the column is properly connected and not clogged, the detector is functioning correctly, and there are no leaks in the system.[10][11] Running a standard solution of a known anthocyanin can help verify system performance.

Issue 2: Streaking or poor separation of spots is observed in paper or thin-layer chromatography.

  • Possible Cause 1: Sample Overloading.

    • Solution: Applying too much sample to the chromatography paper or plate can lead to streaking. Apply a small, concentrated spot using a fine capillary tube. Allow the spot to dry completely between applications to keep the spot size minimal.[12][13]

  • Possible Cause 2: Improper Solvent System.

    • Solution: The developing solvent may not be optimal for separating your specific anthocyanins. A common solvent system for anthocyanin paper chromatography is a mixture of n-butanol, acetic acid, and water (BAW). You may need to adjust the ratios to achieve better separation.

  • Possible Cause 3: Uneven Solvent Front.

    • Solution: Ensure the chromatography paper is hanging freely and not touching the sides of the chamber. The bottom edge of the paper should be level with the solvent surface to ensure the solvent front moves up the paper evenly.[12]

  • Possible Cause 4: Chamber Not Saturated.

    • Solution: The chromatography chamber should be sealed to allow the atmosphere inside to become saturated with the solvent vapor. This prevents the solvent from evaporating from the paper as it moves, which can affect the separation.[12]

Issue 3: The color of the anthocyanin extract fades or turns brown over a short period.

  • Possible Cause 1: Enzymatic Browning.

    • Solution: This is likely due to the activity of polyphenol oxidase (PPO) and/or peroxidase (POD). These enzymes need to be inactivated immediately after sample homogenization. This can be achieved through thermal treatment (blanching), the use of enzyme inhibitors, or by maintaining a low pH and temperature. Refer to the detailed protocols below for enzyme inactivation.

  • Possible Cause 2: Oxidation.

    • Solution: Anthocyanins can be degraded by oxygen. It is advisable to minimize the headspace in storage vials and consider degassing solvents. Storing samples under an inert gas like nitrogen or argon can also prevent oxidation.

  • Possible Cause 3: Presence of Ascorbic Acid.

    • Solution: While often used as an antioxidant, ascorbic acid can accelerate anthocyanin degradation in the presence of oxygen and metal ions through a series of reactions that produce hydrogen peroxide. If possible, avoid the addition of ascorbic acid or ensure samples are stored under anaerobic conditions.

Quantitative Data on Anthocyanin Stability

The stability of anthocyanins is significantly influenced by environmental factors. The following tables summarize the impact of temperature and pH on anthocyanin degradation.

Table 1: Effect of Temperature on Anthocyanin Degradation

Temperature (°C)Half-life (t½) of AnthocyaninsSource MaterialReference
2165.1 hoursEuropean Cranberrybush (pH 3)[6]
3715.7 hoursEuropean Cranberrybush (pH 3)[6]
754.0 hoursEuropean Cranberrybush (pH 3)[6]
50-Plum Puree
90-Plum Puree

Note: Half-life values can vary significantly depending on the specific anthocyanin profile of the source material and other matrix components.

Table 2: Effect of pH on Anthocyanin Stability

pHAnthocyanin FormColorStabilityReference
1.0 - 3.0Flavylium CationRedHigh[2]
4.0 - 5.0Carbinol PseudobaseColorlessLow[2]
6.0 - 7.0Quinoidal BasePurple/BlueLow[2]
> 7.0ChalconeYellowishVery Low (Degradation)[1]

Experimental Protocols

Protocol 1: Thermal Inactivation of Polyphenol Oxidase (PPO)

This protocol is suitable for inactivating PPO in fruit and vegetable extracts.

  • Sample Homogenization: Homogenize the fresh or frozen plant material in a chilled extraction buffer (e.g., 0.1 M citrate-phosphate buffer, pH 3.0) at a 1:5 (w/v) ratio. Perform this step on ice.

  • Filtration: Quickly filter the homogenate through cheesecloth or a fine mesh to remove large debris.

  • Heat Treatment: Immediately transfer the filtrate to a pre-heated water bath. The target temperature for PPO inactivation is typically between 70°C and 90°C. A common treatment is 80°C for 2-10 minutes. The exact time and temperature should be optimized for your specific sample matrix.

  • Rapid Cooling: After the heat treatment, immediately cool the extract in an ice bath to prevent non-enzymatic degradation of the anthocyanins.

  • Centrifugation: Centrifuge the cooled extract at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet denatured proteins and any remaining cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the anthocyanins for further analysis.

Protocol 2: Chemical Inactivation of Peroxidase (POD)

This protocol uses chemical inhibitors to inactivate peroxidase activity.

  • Sample Homogenization: Homogenize the plant material in a chilled extraction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.5) containing a POD inhibitor. Perform this step on ice.

  • Inhibitor Selection and Addition:

    • L-cysteine: Add L-cysteine to the extraction buffer at a final concentration of 0.1-1.0 mM. L-cysteine is a potent inhibitor of POD.

    • Sodium Metabisulfite (B1197395): Alternatively, use sodium metabisulfite at a concentration of 0.1-0.5% (w/v).

  • Incubation: Allow the homogenate to incubate on ice for 15-30 minutes to ensure complete enzyme inhibition.

  • Filtration and Centrifugation: Proceed with filtration and centrifugation as described in Protocol 1 to clarify the extract.

  • Supernatant Collection: Collect the supernatant for analysis.

Protocol 3: Chemical Inactivation of β-Glucosidase

This protocol focuses on inhibiting β-glucosidase to prevent the hydrolysis of anthocyanin glycosides.

  • Sample Homogenization: Homogenize the plant material in a chilled extraction buffer (e.g., 0.1 M citrate (B86180) buffer, pH 4.0).

  • Inhibitor Addition: Add a known β-glucosidase inhibitor to the extraction buffer.

    • Ethanol (B145695): High concentrations of ethanol can inhibit enzyme activity. Performing the extraction in 70-80% ethanol can be effective.

    • Specific Chemical Inhibitors: For more targeted inhibition, compounds like conduritol B epoxide can be used, though they are more specialized reagents.

  • Extraction: Proceed with the extraction, keeping the temperature low.

  • Clarification: Clarify the extract by filtration and/or centrifugation.

  • Analysis: Analyze the anthocyanin content promptly.

Visualizations

Enzymatic_Degradation_Pathway cluster_enzymes Enzymatic Action Anthocyanin Anthocyanin (Glycoside) Aglycone Aglycone (Unstable) Anthocyanin->Aglycone Hydrolysis DegradationProducts Degradation Products Aglycone->DegradationProducts Spontaneous Degradation Phenols Endogenous Phenols Quinones Quinones Phenols->Quinones Oxidation Quinones->Anthocyanin Reacts with & Degrades PPO Polyphenol Oxidase (PPO) PPO->Phenols Acts on POD Peroxidase (POD) POD->Phenols Acts on BetaGlucosidase β-Glucosidase BetaGlucosidase->Anthocyanin Acts on

Caption: Enzymatic degradation pathways of anthocyanins.

Experimental_Workflow start Plant Material homogenization Homogenization (in chilled, acidified buffer) start->homogenization inactivation Enzyme Inactivation homogenization->inactivation thermal Thermal Treatment (e.g., 80°C for 5 min) inactivation->thermal Method 1 chemical Chemical Inhibition (e.g., add L-cysteine) inactivation->chemical Method 2 clarification Clarification thermal->clarification chemical->clarification filtration Filtration clarification->filtration centrifugation Centrifugation (4°C) filtration->centrifugation analysis Analysis (e.g., HPLC, Spectrophotometry) centrifugation->analysis storage Storage (-20°C or below, dark) centrifugation->storage

References

Validation & Comparative

A Comparative Analysis of Cyanidin 3-Sophoroside-5-Glucoside and Cyanidin 3-Glucoside for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the biochemical and pharmacological properties of two prominent anthocyanins, offering a comparative analysis of their antioxidant and anti-inflammatory activities, supported by experimental data and methodologies.

This guide provides a comprehensive comparison of Cyanidin (B77932) 3-sophoroside-5-glucoside and Cyanidin 3-glucoside, two closely related anthocyanins with significant potential in pharmaceutical and nutraceutical applications. This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of their properties, activities, and the experimental protocols used for their evaluation.

Introduction

Cyanidin 3-glucoside (C3G) is one of the most abundant and well-studied anthocyanins, found in a variety of pigmented fruits and vegetables.[1][2] Its potent antioxidant and anti-inflammatory properties have been extensively documented.[2][3][4] Cyanidin 3-sophoroside-5-glucoside, a more complex glycoside of cyanidin, is a major anthocyanin in plants such as purple sweet potato and is also recognized for its significant antioxidant and antiproliferative activities.[5] This guide aims to provide a comparative analysis of these two compounds to aid in research and development efforts.

Physicochemical Properties

PropertyThis compoundCyanidin 3-glucoside (Kuromanin)
Molecular Formula C₃₃H₄₀O₂₁C₂₁H₂₀O₁₁
Molecular Weight 772.66 g/mol 448.38 g/mol
Structure Cyanidin aglycone with a sophorose (disaccharide) at position 3 and a glucose at position 5.Cyanidin aglycone with a single glucose moiety at position 3.
Appearance Typically a reddish-purple powderReddish-purple crystalline powder
Solubility Soluble in polar solvents like methanol (B129727) and water.Water-soluble flavonoid.[1]

Comparative Biological Activity

Antioxidant Activity

Both compounds exhibit strong antioxidant activity, primarily attributed to the cyanidin backbone's ability to donate hydrogen atoms and scavenge free radicals. While direct comparative studies with purified this compound are limited, extracts rich in this compound have demonstrated high radical scavenging activity.[5]

Quantitative Antioxidant Data: Cyanidin 3-glucoside (C3G)

AssayIC₅₀ Value (µg/mL)IC₅₀ Value (µM)Reference
DPPH Radical Scavenging832 ± 10.22~1855[6][7]
FRAP662 ± 8.32~1476[6][7]
Anti-inflammatory Activity

Cyanidin 3-glucoside has been shown to exert potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][8] Its mechanism of action often involves the modulation of key inflammatory signaling pathways, including NF-κB and MAPK.[8][9]

For this compound, while it is presumed to have anti-inflammatory properties due to its anthocyanin structure, specific quantitative data and detailed mechanistic studies are currently lacking in the scientific literature.

Dose-Dependent Anti-inflammatory Effects of Cyanidin 3-glucoside (C3G)

Cell LineStimulantConcentration of C3GEffectReference
Caco-2 cellsTNF-α20-40 µMDose-dependent reduction of TNF-α and IL-8 gene expression and NF-κB nuclear translocation.[2]
THP-1 macrophagesLPS60 and 120 µg/mlSignificant reduction in the release of TNF-α and IL-8.[7]

Signaling Pathways

Cyanidin 3-glucoside (C3G)

C3G is known to modulate several key signaling pathways involved in inflammation and cellular stress responses.

The NF-κB pathway is a central regulator of inflammation. C3G has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[4][9] This inhibition can occur through the prevention of IκBα phosphorylation and degradation, which keeps NF-κB sequestered in the cytoplasm.[4]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNF-α LPS/TNF-α TLR4 TLR4/TNFR LPS/TNF-α->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB degradation NF-κB_n NF-κB NF-κB->NF-κB_n translocation C3G Cyanidin 3-glucoside C3G->IKK inhibition DNA DNA NF-κB_n->DNA Pro-inflammatory\nGenes Pro-inflammatory Genes DNA->Pro-inflammatory\nGenes MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress/Cytokines Stress/Cytokines Receptor Receptor Stress/Cytokines->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK P MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK P Transcription\nFactors Transcription Factors (e.g., AP-1, c-Fos) MAPK->Transcription\nFactors translocation C3G Cyanidin 3-glucoside C3G->MAPKK inhibition Inflammatory\nResponse Inflammatory Response Transcription\nFactors->Inflammatory\nResponse HPLC_Workflow Sample Sample (e.g., Plant Extract) Extraction Extraction (e.g., acidified methanol) Sample->Extraction Filtration Filtration Extraction->Filtration HPLC_System HPLC System Filtration->HPLC_System Column C18 Column HPLC_System->Column DAD DAD Detector (520 nm) Column->DAD Chromatogram Chromatogram DAD->Chromatogram Quantification Quantification (vs. Standard) Chromatogram->Quantification

References

A Comparative Guide to the Bioactivity of Cyanidin Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various cyanidin (B77932) glycosides, focusing on their antioxidant, anti-inflammatory, and anti-cancer properties. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in research and development decisions.

Introduction to Cyanidin and its Glycosides

Cyanidin is a natural anthocyanidin responsible for the red, purple, and blue pigments in many fruits and vegetables. In nature, cyanidin is most commonly found as glycosides, where a sugar molecule is attached to its core structure. The type and position of this sugar moiety can significantly influence the compound's stability, bioavailability, and biological activity. This guide will focus on comparing the bioactivities of some of the most studied cyanidin glycosides, including cyanidin-3-glucoside (C3G), cyanidin-3-rutinoside (B1257026) (C3R), and cyanidin-3-arabinoside.

Comparative Bioactivity Data

The following tables summarize quantitative data from various studies to provide a clear comparison of the bioactivities of different cyanidin glycosides. It is important to note that direct comparisons are most accurate when data is derived from the same study under identical experimental conditions.

Table 1: Comparative Antioxidant Activity

The antioxidant capacity of cyanidin and its glycosides is a key area of research. The following data, primarily from DPPH radical scavenging assays, illustrates the differences in their potency. Generally, the aglycone form (cyanidin) exhibits higher antioxidant activity in vitro. This is often attributed to the free hydroxyl group at the 3-position, which is involved in radical scavenging; glycosylation at this position can sterically hinder this activity[1].

CompoundAssayIC50 / ActivityReference
CyanidinDPPH Radical Scavenging4.85 µM[1]
Cyanidin-3-glucosideDPPH Radical Scavenging7.29 µM[1]
Cyanidin-3-rutinosideNitric Oxide ScavengingEC50: 18.14 µM[2]
CyanidinSuperoxide Radical ScavengingHigher activity than C3G[1]
Cyanidin-3-glucosideSuperoxide Radical ScavengingLower activity than Cyanidin[1]
CyanidinORACHigher activity than C3G[1]
Cyanidin-3-glucosideORACLower activity than Cyanidin[1]

IC50: The concentration of a substance that gives a half-maximal inhibitory response. A lower IC50 value indicates greater potency. EC50: The concentration of a drug that gives a half-maximal response.

Table 2: Comparative Anti-inflammatory Activity

Cyanidin and its glycosides have demonstrated significant anti-inflammatory effects, primarily through the inhibition of the NF-κB and MAPK signaling pathways.

CompoundCell LineKey FindingsReference
Cyanidin-3-glucosideRAW264.7 macrophagesReduced nitric oxide production by 39.7%[3]
Cyanidin-3-rutinosideRAW264.7 macrophagesReduced nitric oxide production by 34.0%[3]
Cyanidin-3-glucosideRAW264.7 macrophagesInhibited LPS-induced PGE2 production by 52.6%[3]
Cyanidin-3-rutinosideRAW264.7 macrophagesInhibited LPS-induced PGE2 production by 59.5%[3]
Cyanidin-3-glucosideHUVECsSuppressed LPS-induced activation of NF-κB and MAPK pathways[4]
Table 3: Comparative Anti-cancer Activity

The anti-proliferative and pro-apoptotic effects of cyanidin glycosides have been observed in various cancer cell lines. The aglycone, cyanidin, often shows greater potency in in vitro studies.

CompoundCell LineIC50 / EffectReference
CyanidinMCF-7 (Breast Cancer)Inhibited proliferation[5]
Cyanidin-3-glucosideCaco-2 (Colorectal)Liposomal form significantly inhibited proliferation compared to free C3G[6]
CyanidinHuH-7 (Hepatocellular Carcinoma)Inhibited proliferation[5]
CyanidinHepG2 (Hepatocellular Carcinoma)Inhibited proliferation[5]
CyanidinCaco-2 (Colorectal Adenocarcinoma)Inhibited proliferation[5]
Delphinidin (another anthocyanidin)HCT 116 (Colorectal Cancer)Aglycone had a lower IC50 (greater potency) than its 3-O-glucoside[1]

Signaling Pathways Modulated by Cyanidin Glycosides

Cyanidin and its glycosides exert their biological effects by modulating key cellular signaling pathways. Understanding these pathways is crucial for targeted drug development.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Cyanidin-3-glucoside has been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines[4][7].

NF_kB_Pathway C3G Cyanidin-3-Glucoside IKK IKK C3G->IKK Inhibits LPS LPS/TNF-α LPS->IKK Activates IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) IKK->NFkB Releases IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Inflammation Promotes

Caption: Inhibition of the NF-κB signaling pathway by Cyanidin-3-Glucoside.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Cyanidin-3-glucoside can suppress the phosphorylation of key MAPK proteins (ERK, p38, JNK), thereby mitigating inflammatory responses[4][8].

MAPK_Pathway C3G Cyanidin-3-Glucoside MAPKKK MAPKKK C3G->MAPKKK Inhibits Stimuli Stress/LPS Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates CellularResponse Inflammation/ Apoptosis TranscriptionFactors->CellularResponse Leads to

Caption: Modulation of the MAPK signaling pathway by Cyanidin-3-Glucoside.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway is a major regulator of cellular defense against oxidative stress. Cyanidin-3-glucoside has been shown to activate this pathway, leading to the expression of antioxidant enzymes[9][10][11][12].

Nrf2_Pathway C3G Cyanidin-3-Glucoside Keap1 Keap1 C3G->Keap1 Inhibits binding to Nrf2 OxidativeStress Oxidative Stress OxidativeStress->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to AntioxidantEnzymes Antioxidant Enzyme Expression (HO-1, SOD, etc.) ARE->AntioxidantEnzymes Promotes

Caption: Activation of the Nrf2/ARE pathway by Cyanidin-3-Glucoside.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

  • Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to a yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically at approximately 517 nm[13].

  • Protocol:

    • Prepare a stock solution of DPPH in methanol (B129727) or ethanol.

    • Prepare various concentrations of the test compounds (cyanidin glycosides) and a positive control (e.g., ascorbic acid) in a suitable solvent.

    • In a 96-well plate or test tubes, add a fixed volume of the DPPH solution to each well/tube.

    • Add different concentrations of the test compounds to the respective wells/tubes.

    • Incubate the plate/tubes in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • The percentage of scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and is measured spectrophotometrically[5].

  • Protocol:

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the cyanidin glycosides for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells).

Western Blot for Protein Expression Analysis

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or cell extract.

  • Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest[8].

  • Protocol:

    • Protein Extraction: Lyse cells treated with cyanidin glycosides using a suitable lysis buffer to extract total protein.

    • Protein Quantification: Determine the protein concentration of each sample using a method like the Bradford or BCA assay.

    • Gel Electrophoresis (SDS-PAGE): Separate the protein samples by size on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-p65, Nrf2, β-actin).

    • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

    • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

General Experimental Workflow

The following diagram illustrates a typical workflow for in vitro analysis of the bioactivity of cyanidin glycosides.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., RAW264.7, MCF-7) start->cell_culture treatment Treatment with Cyanidin Glycosides cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay protein_extraction Protein Extraction treatment->protein_extraction cytokine_assay Cytokine Measurement (ELISA for TNF-α, IL-6) treatment->cytokine_assay antioxidant_assay Antioxidant Assay (DPPH, ORAC) treatment->antioxidant_assay data_analysis Data Analysis and Comparison viability_assay->data_analysis western_blot Western Blot (NF-κB, MAPK, Nrf2) protein_extraction->western_blot western_blot->data_analysis cytokine_assay->data_analysis antioxidant_assay->data_analysis end End data_analysis->end

Caption: A general workflow for in vitro bioactivity comparison of cyanidin glycosides.

Conclusion

The bioactivity of cyanidin glycosides is significantly influenced by their chemical structure, particularly the nature of the sugar moiety. While the aglycone cyanidin often demonstrates higher potency in in vitro antioxidant and anti-cancer assays, glycosides like cyanidin-3-glucoside and cyanidin-3-rutinoside exhibit potent anti-inflammatory effects through the modulation of key signaling pathways such as NF-κB and MAPK. Furthermore, the activation of the Nrf2 pathway by cyanidin-3-glucoside highlights its role in cellular antioxidant defense.

This guide provides a comparative overview to assist researchers in selecting the appropriate cyanidin glycoside for their specific research focus. Further head-to-head studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this important class of natural compounds.

References

A Researcher's Guide to the Validation of HPLC Methods for Anthocyanin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC) stands as the predominant analytical technique for the precise identification and quantification of anthocyanins in various samples, from fruits and vegetables to dietary supplements.[1][2][3] The validation of these HPLC methods is a critical step to ensure the reliability, accuracy, and reproducibility of the results. This guide provides a comparative overview of key validation parameters, detailed experimental protocols, and a visual workflow to aid researchers, scientists, and drug development professionals in this process.

Comparison of HPLC Method Validation Parameters

The validation of an HPLC method for anthocyanin quantification involves assessing several key parameters to ensure its performance. These include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[1][4] The following table summarizes typical performance data from validated HPLC methods for anthocyanin analysis.

Validation ParameterTypical Performance RangeReference(s)
Linearity (r²) ≥ 0.99[1][4][5]
Limit of Detection (LOD) 0.01 - 3.7 µg/mL[1][6][7]
Limit of Quantification (LOQ) 0.03 - 8.5 µg/mL[1][6][7]
Accuracy (Recovery) 91.6% - 119%[7]
Precision (RSD%) < 10%[1]

Experimental Workflow for HPLC Method Validation

The process of validating an HPLC method for anthocyanin quantification follows a structured workflow, from initial sample preparation to the final assessment of validation parameters.

HPLC_Validation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_result Result extraction Extraction of Anthocyanins purification Purification and Filtration extraction->purification injection Sample Injection purification->injection separation Chromatographic Separation (e.g., C18 Column) injection->separation detection Detection (e.g., DAD or MS) separation->detection linearity Linearity & Range detection->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy lod_loq->accuracy precision Precision accuracy->precision robustness Robustness precision->robustness validated_method Validated Method for Anthocyanin Quantification robustness->validated_method

Caption: A flowchart illustrating the key stages in the validation of an HPLC method for anthocyanin quantification.

Detailed Experimental Protocol: A Comparative Approach

The choice of HPLC method can significantly impact the results of anthocyanin analysis. Two common approaches are direct HPLC analysis of anthocyanins and analysis of their aglycone forms (anthocyanidins) after acid hydrolysis.[8][9][10]

Method 1: Direct HPLC-DAD Analysis of Anthocyanins

This method is suitable for identifying and quantifying individual anthocyanin glycosides, providing a detailed profile of the sample.

  • Sample Preparation: Anthocyanins are typically extracted from the sample matrix using a mixture of acidified methanol (B129727) or ethanol (B145695) and water.[11] The extract is then purified, often through solid-phase extraction (SPE), and filtered before injection into the HPLC system.[12]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is most commonly used.[1][11]

    • Mobile Phase: A gradient elution is typically employed, using a combination of an acidified aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).[1][13]

    • Flow Rate: A typical flow rate is between 0.6 and 1.0 mL/min.[10][13]

    • Detection: A Diode Array Detector (DAD) is commonly used, with detection at approximately 520 nm, the maximum absorbance for most anthocyanins.[10][11] HPLC coupled with a mass spectrometer (MS) can provide more accurate identification.[1][9]

Method 2: HPLC Analysis of Anthocyanidins after Acid Hydrolysis

This method simplifies the chromatogram by converting the various anthocyanin glycosides into their five main aglycone forms: delphinidin, cyanidin, petunidin, peonidin, and malvidin.[8][9][10] This can be advantageous for quantification when individual anthocyanin standards are unavailable.

  • Sample Preparation: The extracted anthocyanins undergo acid hydrolysis to cleave the sugar moieties.[8][9]

  • Chromatographic Conditions: The HPLC conditions are similar to the direct analysis method, but the resulting chromatogram will show fewer, more distinct peaks corresponding to the anthocyanidin aglycones.

Comparison of HPLC Detectors

The choice of detector is crucial for both the sensitivity and specificity of the analysis.

Detector TypeAdvantagesDisadvantages
Diode Array Detector (DAD) Provides spectral information, aiding in peak identification; robust and widely available.Less sensitive than MS; may not be sufficient for complex matrices.[1]
Mass Spectrometry (MS) Highly sensitive and specific, providing molecular weight information for unambiguous peak identification.[1][9]Higher cost and complexity.

Key Validation Parameters Explained

  • Linearity: Demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range.[1][4] Calibration curves for anthocyanins typically show high linearity with a correlation coefficient (r²) of ≥ 0.99.[1]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[1][6] For anthocyanins, reported LODs range from 0.01 to 3.7 µg/mL, and LOQs from 0.03 to 8.5 µg/mL.[1]

  • Accuracy: The closeness of the measured value to the true value. It is often determined by recovery studies, adding a known amount of standard to a sample.[1]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).[1]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1][4]

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the different components of the HPLC system and the validation process.

HPLC_System_Validation cluster_system HPLC System cluster_data Data Acquisition & Processing cluster_validation_params Validation Parameters cluster_output Output pump Pump Mobile Phase Delivery injector Injector Sample Introduction pump->injector column Column (e.g., C18) Analyte Separation injector->column detector Detector (DAD/MS) Signal Generation column->detector chromatogram Chromatogram Peak Area & Retention Time detector->chromatogram linearity Linearity chromatogram->linearity lod_loq LOD/LOQ chromatogram->lod_loq accuracy Accuracy chromatogram->accuracy precision Precision chromatogram->precision quant_results Quantitative Results Anthocyanin Concentration linearity->quant_results lod_loq->quant_results accuracy->quant_results precision->quant_results

Caption: Logical flow from the HPLC system components to the generation of validated quantitative results.

By following a systematic validation process and carefully selecting the appropriate HPLC method and parameters, researchers can ensure the generation of high-quality, reliable data for anthocyanin quantification.

References

Navigating Anthocyanin Analysis: A Comparative Guide to Spectroscopic and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of anthocyanins, the choice of analytical methodology is a critical decision that influences accuracy, efficiency, and the depth of obtainable data. This guide provides an objective comparison of spectroscopic and chromatographic techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

Anthocyanins, the pigments responsible for the vibrant red, purple, and blue hues in many plants, are of significant interest for their potential health benefits and use as natural colorants. Accurate and reliable quantification of these compounds is paramount. The two primary analytical approaches, spectroscopy and chromatography, offer distinct advantages and limitations. Spectroscopic methods, such as UV-Visible (UV-Vis) spectrophotometry, provide a rapid and cost-effective means to determine total anthocyanin content. In contrast, chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), deliver detailed separation and quantification of individual anthocyanin compounds.[1][2][3]

Quantitative Performance: A Side-by-Side Comparison

The cross-validation of these methods is crucial to ensure data integrity. Studies have consistently demonstrated a high linear correlation between the total anthocyanin content determined by the spectrophotometric pH differential method and HPLC.[4][5][6] This indicates that for applications where a total content measurement is sufficient, the simpler spectroscopic method can be employed with confidence after initial validation against a chromatographic reference.

For the quantification of specific anthocyanins and their metabolites, especially in complex biological matrices, the superior sensitivity and selectivity of chromatography coupled with mass spectrometry (MS) are indispensable.[7][8] Validation of these methods involves assessing parameters such as recovery, precision, and the limits of detection (LOD) and quantification (LOQ).

ParameterSpectroscopic Methods (pH Differential)Chromatographic Methods (HPLC/UPLC-MS)Key Considerations
Specificity Total Monomeric AnthocyaninsIndividual Anthocyanin CompoundsChromatographic methods can differentiate between structurally similar anthocyanins.[3]
Correlation (vs. HPLC) High (r > 0.925)[4][6]N/A (Reference Method)Strong correlation allows for the use of spectroscopic methods for routine high-throughput screening.[4]
Limit of Detection (LOD) Generally higherAs low as <2.3 ng/mL[7]LC-MS offers significantly lower detection limits, crucial for metabolite studies.[7]
Limit of Quantification (LOQ) Generally higherAs low as <8.1 ng/mL[7]Lower LOQ in LC-MS enables accurate measurement of trace amounts of anthocyanins.[7]
Precision (%CV) Typically <15%[7]<15% (often <5% for MS repeatability)[7]Both methods can achieve acceptable precision, though chromatographic methods often demonstrate higher repeatability.
Cost & Complexity Low cost, simple instrumentation[4][5]High cost, complex instrumentation and operation[5]Spectroscopic methods are more accessible for laboratories with limited resources.[4]
Throughput HighLower, though UPLC improves speed over HPLC[1][9]Spectroscopic assays are generally faster for analyzing large numbers of samples.

Experimental Protocols: A Closer Look

Detailed and standardized protocols are fundamental for reproducible and comparable results. Below are representative methodologies for the widely used pH differential spectroscopic method and a standard HPLC-DAD analysis.

Spectroscopic Method: pH Differential for Total Monomeric Anthocyanin Content

This method is based on the structural transformation of the anthocyanin chromophore with a change in pH, resulting in a reversible change in absorbance. It is a straightforward and officially recognized method (AOAC method 2005.02).[4][5]

Protocol:

  • Reagent Preparation:

    • pH 1.0 Buffer: Potassium chloride (0.025 M). Adjust pH to 1.0 with HCl.

    • pH 4.5 Buffer: Sodium acetate (B1210297) (0.4 M). Adjust pH to 4.5 with HCl.

  • Sample Preparation:

    • Extract anthocyanins from the sample matrix using an appropriate solvent, typically methanol (B129727) or ethanol (B145695) containing a small percentage of acid (e.g., 0.1% HCl) to ensure stability.

    • Centrifuge or filter the extract to remove particulate matter.

  • Measurement:

    • Prepare two dilutions of the extract: one with the pH 1.0 buffer and another with the pH 4.5 buffer. The dilution factor should be chosen to yield an absorbance in the linear range of the spectrophotometer.

    • Allow the solutions to equilibrate for at least 15-20 minutes.

    • Measure the absorbance of each dilution at the wavelength of maximum absorbance for the specific anthocyanin being quantified (e.g., ~520 nm for cyanidin-3-glucoside) and at 700 nm to correct for haze.[6]

  • Calculation:

    • Calculate the absorbance difference (A) = (Aλvis-max - A700nm)pH 1.0 - (Aλvis-max - A700nm)pH 4.5.

    • Total monomeric anthocyanin concentration (mg/L) = (A x MW x DF x 1000) / (ε x l), where:

      • MW = Molecular weight of the reference anthocyanin (e.g., 449.2 g/mol for cyanidin-3-glucoside).

      • DF = Dilution factor.

      • ε = Molar absorptivity of the reference anthocyanin (e.g., 26,900 L·mol-1·cm-1 for cyanidin-3-glucoside).

      • l = Pathlength of the cuvette in cm.

Chromatographic Method: HPLC-DAD for Individual Anthocyanin Quantification

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a robust technique for separating, identifying, and quantifying individual anthocyanins.[8]

Protocol:

  • Sample Preparation:

    • Perform an extraction as described for the spectroscopic method.

    • The extract may require further purification using Solid-Phase Extraction (SPE) to remove interfering compounds like sugars and organic acids.[9]

    • Filter the final extract through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector.

    • Column: A reverse-phase C18 column is most commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

    • Mobile Phase: A gradient elution is typically employed using two solvents:

      • Mobile Phase A: Acidified water (e.g., 5% formic acid in water).[8]

      • Mobile Phase B: Acetonitrile or methanol.[8]

    • Gradient Program: A typical gradient might start with a low percentage of B, increasing linearly over 30-40 minutes to separate the anthocyanins.

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection: Monitor at the visible maximum for anthocyanins (~520 nm) and also collect UV-Vis spectra across the eluting peaks for identification purposes.[10]

  • Quantification:

    • Prepare a calibration curve using certified reference standards of the anthocyanins of interest.

    • Inject the standards and samples into the HPLC system.

    • Identify anthocyanins in the sample by comparing their retention times and UV-Vis spectra with those of the standards.

    • Quantify the identified anthocyanins by integrating the peak areas and using the calibration curve.

Visualizing the Cross-Validation Workflow

The process of cross-validating spectroscopic and chromatographic methods follows a logical sequence to ensure the accuracy and reliability of the simpler, high-throughput method.

CrossValidationWorkflow Sample Sample Collection & Preparation (Extraction) HPLC HPLC/UPLC-MS Analysis (Reference Method) Sample->HPLC Inject Spectro Spectroscopic Analysis (e.g., pH Differential) Sample->Spectro Dilute ID_Quant Identification & Quantification of Individual Anthocyanins HPLC->ID_Quant Total_Quant_Spectro Measurement of Total Monomeric Anthocyanins Spectro->Total_Quant_Spectro Total_Quant_HPLC Calculation of Total Anthocyanin Content (Sum of Individuals) ID_Quant->Total_Quant_HPLC Compare Data Comparison & Correlation Analysis Total_Quant_HPLC->Compare Total_Quant_Spectro->Compare Validate Validation of Spectroscopic Method Compare->Validate If r > 0.9

Caption: Workflow for the cross-validation of spectroscopic and chromatographic methods for anthocyanin analysis.

References

Synergistic Antioxidant Effects of Cyanidin 3-sophoroside-5-glucoside with other Phenolics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyanidin 3-sophoroside-5-glucoside (C3S5G) is a prominent anthocyanin found in various pigmented plants, such as purple-fleshed sweet potatoes, and is recognized for its potent antioxidant properties.[1] In complex biological systems and food matrices, C3S5G rarely acts in isolation. Its interaction with other naturally occurring phenolic compounds can lead to synergistic or antagonistic antioxidant effects, where the total antioxidant capacity of the mixture is greater or less than the sum of its individual components. Understanding these interactions is crucial for researchers, scientists, and drug development professionals aiming to formulate highly effective antioxidant preparations for therapeutic or nutraceutical applications.

This guide provides a comparative analysis of the synergistic antioxidant effects of C3S5G and structurally related anthocyanins with other common phenolic compounds. Due to the limited availability of studies specifically investigating C3S5G, this guide also incorporates data from studies on cyanidin-3-glucoside (C3G), a closely related and more extensively researched anthocyanin, to provide a broader perspective on potential synergistic interactions.

Comparative Analysis of Synergistic Antioxidant Activity

The synergistic antioxidant effect of C3S5G and other phenolics has been evaluated using various in vitro antioxidant assays. The Oxygen Radical Absorbance Capacity (ORAC) assay, which measures the inhibition of peroxyl radical-induced oxidation, has been instrumental in quantifying these interactions.

A key study investigating a structurally similar anthocyanin, cyanidin-3-diglucoside-5-glucoside (CY3D5G), in combination with rutin, demonstrated a significant synergistic effect in the ORAC assay.[2] The interaction was further confirmed in a cellular model, where the combination showed a synergistic effect in reducing cellular reactive oxygen species (ROS) levels.[2]

While direct studies on C3S5G with a wider range of phenolics are scarce, research on other phenolic and flavonoid combinations provides valuable insights into potential synergistic activities. For instance, a combination of gallic acid and caffeic acid exhibited a remarkable synergistic effect of 137.8% in the Ferric Reducing Antioxidant Power (FRAP) assay.[3][4][5] Combinations of quercetin (B1663063) with gallic acid and caffeic acid also showed significant synergy.[3][5]

The following table summarizes the synergistic antioxidant effects observed in combinations of various phenolics, providing a comparative framework for understanding the potential interactions of C3S5G.

Phenolic Combination Assay Synergistic Effect (%) Interaction Type
Cyanidin-3-diglucoside-5-glucoside + RutinORACSynergistic (P<0.05)Synergy
Cyanidin-3-diglucoside-5-glucoside + Rutin + Mg(II)ORACSynergistic (P<0.05)Synergy
Cyanidin-3-diglucoside-5-glucoside + Rutin + Fe(III)ORACSynergistic (P<0.05)Synergy
Gallic Acid + Caffeic AcidFRAP137.8%Strong Synergy
Quercetin + Gallic Acid + Caffeic AcidFRAP59.4%Synergy
Quercetin + Gallic Acid + RutinFRAP55.2%Synergy

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key antioxidant assays cited in this guide.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant scavenging capacity against peroxyl radicals.[3][4][6][7][8]

Principle: This assay is based on the inhibition of the peroxyl-radical-induced oxidation of a fluorescent probe (fluorescein) by an antioxidant. The decay of fluorescence is recorded over time, and the antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

Reagents and Equipment:

  • Fluorescein (B123965) sodium salt

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) - a peroxyl radical generator

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) - a water-soluble vitamin E analog used as a standard

  • Phosphate (B84403) buffer (75 mM, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm

Procedure:

  • Prepare a stock solution of fluorescein (4 µM) in phosphate buffer.

  • Prepare a series of Trolox standards and sample solutions in phosphate buffer.

  • In a 96-well plate, add 150 µL of the fluorescein working solution to each well.

  • Add 25 µL of either the Trolox standard, sample solution, or a buffer blank to the respective wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Initiate the reaction by adding 25 µL of freshly prepared AAPH solution to each well.

  • Immediately place the plate in the microplate reader and record the fluorescence every minute for at least 60 minutes at 37°C.

  • Calculate the net AUC for each sample by subtracting the AUC of the blank.

  • Determine the ORAC value of the samples by comparing their net AUC with that of the Trolox standards. Results are typically expressed as µmol of Trolox equivalents (TE) per gram or liter of the sample.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[1][9][10][11][12]

Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.

Reagents and Equipment:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Ferrous sulfate (B86663) (FeSO₄) - for standard curve

  • Spectrophotometer or microplate reader capable of measuring absorbance at 593 nm

Procedure:

  • Prepare the FRAP reagent by mixing acetate buffer, TTPZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Prepare a series of FeSO₄ standards and the sample solutions.

  • Add 190 µL of the FRAP reagent to each well of a 96-well plate.

  • Add 10 µL of the sample, standard, or blank to the respective wells.

  • Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).

  • Measure the absorbance at 593 nm.

  • Calculate the FRAP value of the samples by comparing their absorbance with the FeSO₄ standard curve. Results are expressed as µM Fe²⁺ equivalents.

Calculation of Synergistic Effects

Synergism can be quantitatively assessed by comparing the experimental antioxidant activity of a mixture to the theoretical additive activity.

For FRAP Assay: The synergistic effect is calculated as follows: Synergistic Effect (%) = [(Experimental FRAP value / Theoretical FRAP value) - 1] x 100 Where the Theoretical FRAP value is the sum of the FRAP values of the individual components in the mixture.

Combination Index (CI): The Chou-Talalay method is widely used to determine the nature of interactions between two or more agents. The Combination Index (CI) is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (D)₁ and (D)₂ are the concentrations of compound 1 and compound 2 in the mixture that produce a certain effect, and (Dx)₁ and (Dx)₂ are the concentrations of the individual compounds that produce the same effect.

  • CI < 1 indicates synergism.

  • CI = 1 indicates an additive effect.

  • CI > 1 indicates antagonism. [13][14][15][16][17]

Visualizations

Experimental Workflow for Assessing Antioxidant Synergy

experimental_workflow cluster_preparation Sample Preparation cluster_assay Antioxidant Assay cluster_analysis Data Analysis C3S5G This compound (C3S5G) Assay Perform Antioxidant Assay (e.g., ORAC, FRAP) C3S5G->Assay Phenolic Other Phenolic Compound Phenolic->Assay Mixture C3S5G + Phenolic Mixture Mixture->Assay Individual Measure Individual Antioxidant Activity Assay->Individual Combined Measure Combined Antioxidant Activity Assay->Combined Synergy Calculate Synergistic Effect (e.g., CI) Individual->Synergy Combined->Synergy

Caption: Workflow for evaluating the synergistic antioxidant effects of C3S5G.

Logical Relationship of Antioxidant Interaction

antioxidant_interaction cluster_inputs Components cluster_outputs Interaction Outcome A Antioxidant A (e.g., C3S5G) Synergism Synergism (Effect > A + B) A->Synergism Additive Additive (Effect = A + B) A->Additive Antagonism Antagonism (Effect < A + B) A->Antagonism B Antioxidant B (e.g., Quercetin) B->Synergism B->Additive B->Antagonism

Caption: Possible outcomes of antioxidant interactions between two compounds.

Putative Signaling Pathway for Cellular Antioxidant Effects

signaling_pathway C3S5G_Phenolic C3S5G + Phenolic (Synergistic Combination) ROS Reactive Oxygen Species (ROS) C3S5G_Phenolic->ROS Directly Scavenges Nrf2 Nrf2 C3S5G_Phenolic->Nrf2 Activates ROS->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, GST) ARE->AntioxidantEnzymes Upregulates expression AntioxidantEnzymes->ROS Neutralizes CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection

Caption: Potential mechanism of synergistic cellular antioxidant action.

References

Acylated vs. Non-acylated Anthocyanins: A Comparative Guide to Their Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed comparison of the anti-inflammatory properties of acylated and non-acylated anthocyanins, tailored for researchers, scientists, and professionals in drug development. We delve into experimental data, outline detailed methodologies, and visualize key biological pathways to offer a comprehensive resource for understanding the therapeutic potential of these natural compounds.

Introduction: The Significance of Acylation

Anthocyanins are flavonoid pigments responsible for the red, purple, and blue colors in many fruits and vegetables.[1][2] Their potential health benefits, including anti-inflammatory and antioxidant effects, are a subject of intense research.[2][3] Anthocyanins are structurally classified as either non-acylated or acylated, based on the presence or absence of an acyl group (an organic acid) attached to their sugar moieties.[1][4] Common sources of non-acylated anthocyanins include berries like elderberry and blackberry, while acylated anthocyanins are abundant in vegetables such as purple potatoes, red radishes, and red cabbage.[1][4][5]

The process of acylation significantly enhances the chemical stability of anthocyanins, making them more resistant to degradation from changes in pH, heat, and light.[5][6][7][8] This increased stability is believed to alter their absorption, bioavailability, and ultimately, their bioactivity in the body, suggesting that acylated anthocyanins may offer superior anti-inflammatory effects compared to their non-acylated counterparts.[5][6][7]

Comparative Analysis of Anti-inflammatory Activity

Experimental evidence indicates that the structural differences conferred by acylation lead to enhanced biological activity. While both forms of anthocyanins exhibit anti-inflammatory properties, acylated versions often show a more potent effect.

Table 1: In Vitro Anti-inflammatory Effects of Acylated vs. Non-acylated Anthocyanins

Anthocyanin TypeSpecific Compound/ExtractCell ModelInflammatory StimulusKey Quantitative FindingsReference
Acylated Petunidin-3-rutinoside-(coumaroyl)-5-glucosideN/A (AGEs formation assay)GlycationStrongest inhibition of Advanced Glycation End-products (AGEs) formation compared to non-acylated forms. AGEs can induce the NF-κB pathway.[7]
Acylated Purple Sweet Potato Acylated Anthocyanins (PSPAA)High-fat diet-induced diabetic miceHigh-fat dietInhibited NF-κB p65 nuclear translocation and downstream inflammatory cytokines (IL-1β, IL-6).[7]
Non-acylated Bilberry & Black Currant Extract (Medox)Human MonocytesLipopolysaccharide (LPS)Efficiently suppressed LPS-induced activation of NF-κB.[9]
Non-acylated Anthocyanins from colored maizeMacrophage-adipocyte co-cultureCo-culture inducedReduced production of TNF-α (-8.8% to -44.2%) and MCP-1 (-18.4% to -56.9%). Inhibited NF-κB and JNK pathways.[10]
Non-acylated General AnthocyaninsBV2 Microglial CellsLipopolysaccharide (LPS)Downregulated production of NO, PGE2, TNF-α, and IL-1β. Suppressed NF-κB, Akt, and MAPKs signaling.[11]

Table 2: In Vivo Anti-inflammatory Effects of Acylated vs. Non-acylated Anthocyanins

Anthocyanin TypeAnimal ModelDisease ModelKey Quantitative FindingsReference
Acylated High-fat diet-induced obese miceObesity-induced inflammationSupplementation with purple sweet potato acylated anthocyanins (700 mg/kg) improved insulin (B600854) signaling and reduced activation of JNK1 and IKKβ.[7]
Acylated Mice with atherosclerosisAtherosclerosisFeeding with acylated anthocyanin extract from black goji berry resulted in lower arterial NF-κB p65 expression and reduced plasma IL-1β and TNF-α levels.[7]
Non-acylated Healthy Human Adults (n=120)Healthy (preventative)Supplementation (300 mg/d for 3 weeks) led to significant decreases in plasma chemokines IL-8 (45% decrease) and RANTES (15% decrease) compared to placebo.[9]
Non-acylated D-gal-treated ratsAging-induced inflammationAnthocyanins inhibited NF-κB activation and reduced pro-inflammatory markers iNOS and TNF-α in the hippocampus and cortex.[12]
Non-acylated Asthmatic MiceOvalbumin (OVA)-induced asthmaAnthocyanins reduced airway hyperresponsiveness and inflammation, diminishing inflammatory infiltration in lung tissues.[13]

Mechanisms of Action: Key Signaling Pathways

The anti-inflammatory effects of both acylated and non-acylated anthocyanins are primarily mediated through the modulation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of numerous pro-inflammatory genes.[9][14]

NF-κB Signaling Pathway: Inflammatory stimuli, such as Lipopolysaccharide (LPS), activate the IKK complex, which then phosphorylates the inhibitory protein IκBα.[15] This leads to the degradation of IκBα and the release of the NF-κB (p65/p50) dimer, allowing it to translocate into the nucleus. Inside the nucleus, NF-κB binds to DNA and initiates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, and enzymes like iNOS and COX-2.[11][16] Anthocyanins, both acylated and non-acylated, have been shown to inhibit this pathway by preventing the degradation of IκBα, thereby blocking NF-κB's nuclear translocation.[7][11]

Caption: Inhibition of the NF-κB pathway by anthocyanins.

MAPK Signaling Pathway: The MAPK family, including ERK, JNK, and p38, is another critical regulator of inflammation.[15] These kinases are activated by upstream signals and, in turn, phosphorylate transcription factors like AP-1, leading to the expression of inflammatory mediators. Studies have shown that acylated anthocyanins from red radish can protect cells by inhibiting the p38 MAPK pathway.[17][18] Similarly, non-acylated anthocyanins have been found to suppress the phosphorylation of ERK, JNK, and p38 in microglial cells.[11]

MAPK_Pathway cluster_mapk MAPK Cascades Inflammatory Stimulus Inflammatory Stimulus Upstream Kinases Upstream Kinases Inflammatory Stimulus->Upstream Kinases ERK ERK Upstream Kinases->ERK JNK JNK Upstream Kinases->JNK p38 p38 Upstream Kinases->p38 Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) ERK->Transcription Factors (e.g., AP-1) JNK->Transcription Factors (e.g., AP-1) p38->Transcription Factors (e.g., AP-1) Inflammatory Response Gene Expression (Cytokines, Chemokines) Transcription Factors (e.g., AP-1)->Inflammatory Response Anthocyanins Anthocyanins Anthocyanins->ERK Inhibits Anthocyanins->JNK Inhibits Anthocyanins->p38 Inhibits

Caption: Modulation of MAPK signaling pathways by anthocyanins.

Experimental Protocols

To facilitate reproducibility and further research, this section details a standard protocol for evaluating the anti-inflammatory effects of anthocyanins in a common in vitro model.

Protocol: In Vitro Anti-inflammatory Assay Using LPS-Stimulated RAW 264.7 Macrophages

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Seed cells in appropriate culture plates (e.g., 96-well for viability/NO assays, 24-well for protein/RNA extraction) at a density of 1 x 10^5 cells/mL and allow them to adhere for 24 hours.[19]

  • Treatment:

    • Pre-treat the cells with various concentrations of the test anthocyanin (acylated or non-acylated) for 1 hour.[15][20]

    • Following pre-treatment, stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) to induce an inflammatory response.[16][20] Incubate for a specified period (e.g., 24 hours for cytokine and nitric oxide measurements).[20]

  • Measurement of Inflammatory Markers:

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess reagent.[19][20] Quantify by measuring absorbance at 540-570 nm and comparing to a sodium nitrite standard curve.[19][20]

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Quantify the concentration of cytokines in the culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[15]

    • Gene Expression (iNOS, COX-2, Cytokines): Isolate total RNA from the cells and perform quantitative Real-Time PCR (qRT-PCR) to measure the mRNA expression levels of target inflammatory genes.[16]

    • Protein Expression (NF-κB, MAPK pathway proteins): Lyse the cells to extract total protein. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. Use specific primary antibodies to detect phosphorylated and total levels of proteins like IκBα, p65, ERK, JNK, and p38 via Western Blotting.[15]

Experimental_Workflow cluster_assays 7. Downstream Assays A 1. Seed RAW 264.7 Cells (e.g., 1x10^5 cells/mL) B 2. Incubate for 24h (37°C, 5% CO2) A->B C 3. Pre-treat with Anthocyanins (Acylated or Non-acylated) for 1h B->C D 4. Stimulate with LPS (1 µg/mL) C->D E 5. Incubate for 4-24h D->E F 6. Collect Supernatant & Cells E->F G Griess Assay (NO) F->G Supernatant H ELISA (Cytokines) F->H Supernatant I qRT-PCR (mRNA) F->I Cells J Western Blot (Protein) F->J Cells

Caption: General workflow for in vitro anti-inflammatory assays.

Conclusion and Future Directions

The available evidence strongly suggests that acylation enhances the stability and anti-inflammatory potential of anthocyanins.[5][7] Acylated anthocyanins appear to be more effective at modulating key inflammatory pathways like NF-κB and MAPK. This makes them promising candidates for the development of novel anti-inflammatory agents and functional foods.

However, more direct, head-to-head comparative studies are needed to fully elucidate the quantitative differences in efficacy between specific acylated and non-acylated anthocyanins.[7] Future research should focus on clinical trials to validate these preclinical findings and explore the therapeutic applications of acylated anthocyanins in chronic inflammatory diseases.

References

A Comparative Guide to the Antioxidant Activity of Cyanidin Glycosides: In Vitro vs. In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the in vitro and in vivo antioxidant activities of cyanidin (B77932) glycosides, with a primary focus on Cyanidin-3-O-glucoside (C3G) as a representative compound due to the limited availability of specific data for Cyanidin 3-sophoroside-5-glucoside. The principles and methodologies discussed are broadly applicable to the study of related anthocyanin compounds.

Executive Summary

Cyanidin glycosides, a class of anthocyanins responsible for the red-to-purple pigmentation in many plants, are renowned for their potent antioxidant properties. This guide synthesizes experimental data to compare their direct radical-scavenging capabilities, as measured by in vitro assays, with their more complex modulatory effects on the endogenous antioxidant defense systems observed in in vivo models. While in vitro studies are essential for elucidating direct antioxidant mechanisms, in vivo experiments provide a more holistic understanding of the physiological relevance of these compounds, including their impact on antioxidant enzyme activity and signaling pathways.

Data Presentation: Quantitative Comparison of Antioxidant Activity

The following tables summarize the quantitative data on the antioxidant activity of Cyanidin-3-O-glucoside (C3G) from various experimental studies.

Table 1: In Vitro Antioxidant Activity of Cyanidin-3-O-glucoside (C3G)
Assay TypeMatrixIC50 / ActivityReference CompoundIC50 of ReferenceSource
DPPH Radical ScavengingChemical SolutionIC50: 2.20 µg/mL--[1]
ABTS Radical ScavengingChemical Solution1.64 µg/mL--[1]
LDL Oxidation InhibitionHuman LDLIC50: 6.5 µMResveratrol34 µM[2][3]
LDL Oxidation InhibitionHuman LDLIC50: 6.5 µMAscorbic Acid212 µM[2][3]

IC50: The concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity[4].

Table 2: In Vivo Antioxidant Activity of Procyanidins (PCs) and Cyanidin-3-O-glucoside (C3G)
BiomarkerModelTreatmentEffectSource
Superoxide Dismutase (SOD)Oxidative Damage Mouse ModelProcyanidins2.91-fold increase in activity[5]
Catalase (CAT)Diabetic db/db MiceC3GPartial reversal of impaired activity[6]
Glutathione (B108866) Peroxidase (GPx)Oxidative Damage Mouse ModelProcyanidins2.68-fold increase in activity[5]
Malondialdehyde (MDA)Oxidative Damage Mouse ModelProcyanidins3.06-fold decrease in levels[5]
Malondialdehyde (MDA)Acrylamide-treated AstrocytesC3G61.9% reduction in levels[7]
Total Antioxidant Capacity (T-AOC)GES-1 CellsC3G LiposomesSignificant Increase[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

In Vitro Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare various concentrations of the test compound (e.g., this compound) in a suitable solvent.

    • Add a specific volume of the test compound solution to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

    • A control is prepared with the solvent instead of the test compound.

    • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A is the absorbance.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

  • Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, leading to its decolorization. The change in absorbance is measured spectrophotometrically.

  • Protocol:

    • Generate the ABTS•+ by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or water) to an absorbance of approximately 0.70 at 734 nm.

    • Prepare various concentrations of the test compound.

    • Add a small volume of the test compound solution to the diluted ABTS•+ solution.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • A control is prepared with the solvent instead of the test compound.

    • The percentage of inhibition is calculated, and the IC50 value is determined as in the DPPH assay.

In Vivo Assays

1. Measurement of Antioxidant Enzyme Activity (SOD, CAT, GPx)

  • Principle: The activities of key antioxidant enzymes are measured in tissue homogenates or serum using specific spectrophotometric assays.

  • Protocol (General Steps):

    • Collect tissue samples (e.g., liver, brain) or blood from control and treated animal groups.

    • Homogenize the tissue samples in a suitable buffer on ice.

    • Centrifuge the homogenate to obtain the supernatant, which contains the enzymes.

    • Determine the protein concentration of the supernatant.

    • SOD Activity: Assayed by its ability to inhibit the photoreduction of nitroblue tetrazolium (NBT).

    • CAT Activity: Assayed by measuring the rate of decomposition of hydrogen peroxide (H2O2) at 240 nm.

    • GPx Activity: Assayed by measuring the rate of oxidation of reduced glutathione (GSH) to oxidized glutathione (GSSG) catalyzed by GPx, which is coupled to the recycling of GSSG back to GSH by glutathione reductase, consuming NADPH. The decrease in NADPH absorbance is monitored at 340 nm.

    • Enzyme activities are typically expressed as units per milligram of protein.

2. Measurement of Malondialdehyde (MDA) Levels

  • Principle: MDA is a marker of lipid peroxidation. It is quantified using the thiobarbituric acid reactive substances (TBARS) assay, where MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically.

  • Protocol:

    • Use tissue homogenates or serum samples.

    • Add a solution of TBA and an acid (e.g., trichloroacetic acid) to the sample.

    • Heat the mixture in a water bath (e.g., at 95°C) for a specific time (e.g., 60 minutes).

    • Cool the samples and centrifuge to remove any precipitate.

    • Measure the absorbance of the supernatant at a specific wavelength (typically around 532 nm).

    • The concentration of MDA is calculated using a standard curve prepared with a known concentration of MDA.

Mandatory Visualizations

Experimental Workflow for In Vivo Antioxidant Activity Assessment

G cluster_0 Animal Model cluster_1 Sample Collection & Preparation cluster_2 Biochemical Assays cluster_3 Data Analysis A Control Group D Tissue/Blood Collection A->D B Oxidative Stress Model Group B->D C Treatment Group (Cyanidin Glycoside) C->D E Homogenization & Centrifugation D->E F Supernatant (Enzyme Source) E->F G SOD Activity Assay F->G H CAT Activity Assay F->H I GPx Activity Assay F->I J MDA (TBARS) Assay F->J K Statistical Comparison G->K H->K I->K J->K

Caption: Workflow for assessing the in vivo antioxidant activity of cyanidin glycosides.

Signaling Pathway of Cyanidin-3-O-glucoside (C3G) Antioxidant Activity

G C3G Cyanidin-3-O-glucoside (C3G) ROS Reactive Oxygen Species (ROS) C3G->ROS directly scavenges AMPK AMPK C3G->AMPK activates OxidativeStress Oxidative Stress ROS->OxidativeStress causes Nrf2 Nrf2 AMPK->Nrf2 activates Keap1 Keap1 Nrf2->Keap1 dissociates from ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->AntioxidantEnzymes upregulates expression AntioxidantEnzymes->ROS neutralizes AntioxidantEnzymes->OxidativeStress reduces

Caption: C3G's dual antioxidant mechanism: direct ROS scavenging and Nrf2 pathway activation.

Concluding Remarks

The available evidence strongly supports the potent antioxidant activity of cyanidin glycosides, exemplified by C3G, both in vitro and in vivo. In vitro assays demonstrate their capacity for direct radical scavenging, which is often superior to that of other well-known antioxidants. In vivo studies further reveal a more complex mechanism of action, involving the upregulation of the body's own antioxidant defense systems through signaling pathways like AMPK/Nrf2. This dual action underscores the therapeutic potential of cyanidin glycosides in mitigating conditions associated with oxidative stress. Further research is warranted to elucidate the specific antioxidant profile of this compound and to translate these findings into effective clinical applications.

References

A Head-to-Head Comparison of Anthocyanin Extraction Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of anthocyanins from plant matrices is a critical first step. The chosen method can significantly impact the yield, purity, and stability of the final extract, ultimately influencing research outcomes and product efficacy. This guide provides an objective, data-driven comparison of common anthocyanin extraction techniques, supported by detailed experimental protocols.

Anthocyanins, a class of water-soluble flavonoids, are responsible for the vibrant red, purple, and blue colors in many fruits, vegetables, and flowers.[1] Beyond their role as natural colorants, they are of significant interest for their potential health benefits, which has driven the search for optimal extraction methods.[2] The selection of an appropriate extraction technique is not a simple decision, as it depends on the complex chemistry of anthocyanins, their sensitivity to heat and pH, and their interaction with other compounds in the plant material.[3]

This comparison focuses on four prominent methods: Conventional Solvent Extraction (CSE), Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE). Each method's performance is evaluated based on quantitative data from various studies, providing a clear overview for informed decision-making.

Comparative Analysis of Extraction Methods

The efficiency of anthocyanin extraction is influenced by several key parameters, including the choice of solvent, temperature, time, and pH.[4] The following table summarizes the performance of different extraction methods based on these critical factors and the resulting anthocyanin yield.

Extraction MethodPlant MaterialSolventTemperature (°C)TimeTotal Anthocyanin Content/YieldReference
Conventional Solvent Extraction (CSE) Red CabbageWater, 50/50 (v/v) ethanol-water40-704-6 hLower yield compared to MAE[5][6]
Plum (var. Santa Rosa)50% Ethanol (B145695) + 0.2% Citric acidAmbient-325 mg/100 ml[7]
HibiscusEthanol acidified with 1% citric acid60120 min156.25 ± 0.13 mg CAG/100g[4]
Ultrasound-Assisted Extraction (UAE) Mulberry63.8% methanol (B129727) with 1% TFA43.240 min64.70 ± 0.45 mg/g[8]
Pigmented Corn36% methanol in water (pH 7)7010 min-[9]
Black Beans64% ethanolAmbient30 min86.20 ± 0.63 mg C3GE/100 g dm[10]
Microwave-Assisted Extraction (MAE) Red CabbageWater, 50/50 (v/v) ethanol-water-10 min220.0 mg cyanidin-3-glycoside/L[5][6]
Jabuticaba By-products38% MeOH in water (pH 6)8110 min9.70 ± 0.28 mg/g[11]
Chinese Bayberry-8015 min2.95 ± 0.08 mg/g[12]
Supercritical Fluid Extraction (SFE) Red Onion SkinCO2 with co-solvent--244.98 mg/L[2][13]
Black BeansCO2 with 50% ethanol-water co-solvent6060 min2.99 mg C3GE/g bean coat[14]
Haskap Berry PulpCO2 with water co-solvent6535 min (15 static, 20 dynamic)52.7% yield[15]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing extraction techniques. Below are generalized protocols for the key methods discussed.

Conventional Solvent Extraction (CSE) / Maceration

This traditional method relies on the solvent's ability to dissolve anthocyanins from the plant matrix over time.[16]

Protocol:

  • Sample Preparation: Fresh or dried plant material is ground to a fine powder to increase the surface area for extraction.[17]

  • Solvent Addition: The powdered sample is mixed with a suitable solvent (e.g., ethanol, methanol, or acetone, often acidified with a small amount of acid like HCl or citric acid) in a flask.[1] A common sample-to-solvent ratio is 1:15 (w/v).[18]

  • Maceration: The mixture is left to stand for a specified period (ranging from hours to days), often with occasional agitation, at room temperature or a slightly elevated temperature.[16]

  • Filtration: The mixture is filtered to separate the solid plant residue from the liquid extract.

  • Solvent Evaporation: The solvent is removed from the extract, typically under reduced pressure using a rotary evaporator, to concentrate the anthocyanins.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts them, facilitating the release of intracellular contents and enhancing mass transfer.[17] This method is known for being relatively low-cost and simple.[17]

Protocol:

  • Sample Preparation: The plant material is ground into a powder.

  • Extraction: The powdered sample is suspended in an appropriate solvent in a beaker. An ultrasonic probe is inserted into the mixture, or the beaker is placed in an ultrasonic bath.

  • Sonication: The mixture is subjected to ultrasound at a specific frequency (e.g., 30 kHz) and power (e.g., 100 W) for a defined period (e.g., 10-40 minutes).[8][9][19] The temperature is often controlled during this process.[8]

  • Separation: The extract is separated from the solid residue by centrifugation and/or filtration.[19]

  • Concentration: The solvent is evaporated to yield the concentrated anthocyanin extract.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and the plant matrix, causing the rupture of plant cells and accelerating the extraction process.[13] This technique is recognized for its speed and efficiency, often requiring less solvent than conventional methods.[12][13]

Protocol:

  • Sample Preparation: The plant material is dried and ground.

  • Extraction: The sample is placed in a microwave-safe extraction vessel with a suitable solvent.

  • Microwave Irradiation: The vessel is placed in a microwave extraction system and irradiated at a specific power (e.g., 180-600 W) for a short duration (e.g., 10-15 minutes).[12][20] Temperature and pressure can be controlled in closed-vessel systems.

  • Cooling and Filtration: After irradiation, the vessel is cooled, and the extract is filtered to remove the solid residue.

  • Concentration: The solvent is removed from the filtrate to obtain the anthocyanin extract.

Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[17] In its supercritical state (above its critical temperature and pressure), CO2 exhibits properties of both a liquid and a gas, allowing it to penetrate the plant matrix effectively and dissolve anthocyanins. The addition of a polar co-solvent like ethanol is often necessary to enhance the extraction of polar anthocyanins.[14]

Protocol:

  • Sample Preparation: The plant material is dried and ground.

  • Loading: The ground material is packed into a high-pressure extraction vessel.

  • Extraction: Supercritical CO2, often mixed with a co-solvent, is pumped through the vessel at a controlled temperature (e.g., 60-65°C) and pressure (e.g., 300-450 bar).[14][15][17]

  • Separation: The extract-laden supercritical fluid flows into a separator where the pressure is reduced. This causes the CO2 to return to its gaseous state, leaving behind the extracted anthocyanins.

  • Collection: The anthocyanin extract is collected from the separator.

Workflow and Pathway Diagrams

To visualize the general process and the underlying principles, the following diagrams are provided.

Anthocyanin_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Purification cluster_final Final Product start Plant Material (Fruits, Vegetables, etc.) grinding Drying & Grinding start->grinding extraction_methods Extraction (CSE, UAE, MAE, SFE) grinding->extraction_methods filtration Filtration / Centrifugation extraction_methods->filtration concentration Solvent Evaporation (Concentration) filtration->concentration purification Purification (Optional) (e.g., Chromatography) concentration->purification final_extract Anthocyanin-Rich Extract purification->final_extract

Caption: General workflow for the extraction of anthocyanins from plant materials.

Extraction_Method_Comparison CSE Conventional Solvent Extraction (CSE) Time Time CSE->Time Long Solvent Solvent Consumption CSE->Solvent High Yield Yield Efficiency CSE->Yield Moderate Cost Initial Cost CSE->Cost Low UAE Ultrasound-Assisted Extraction (UAE) UAE->Time Short UAE->Solvent Low UAE->Yield High UAE->Cost Moderate MAE Microwave-Assisted Extraction (MAE) MAE->Time Very Short MAE->Solvent Low MAE->Yield High MAE->Cost Moderate SFE Supercritical Fluid Extraction (SFE) SFE->Time Moderate SFE->Solvent Very Low (CO2) SFE->Yield High Purity SFE->Cost High

Caption: Logical relationship of key performance indicators for different extraction methods.

Conclusion

The choice of an anthocyanin extraction method is a trade-off between factors such as yield, processing time, cost, and environmental impact. Conventional solvent extraction, while simple and inexpensive, is often time-consuming and solvent-intensive.[1] Modern techniques like UAE and MAE offer significant advantages in terms of reduced extraction time and solvent consumption, leading to higher efficiency.[9][13][20] SFE stands out for providing high-purity extracts and being environmentally friendly, though it requires a higher initial investment.[14]

For researchers and drug development professionals, understanding the nuances of each method is paramount. This guide provides a foundation for selecting the most appropriate technique based on specific research goals, available resources, and the desired quality of the anthocyanin extract. Optimization of parameters for any chosen method is still a critical step to maximize the extraction efficiency for a specific plant matrix.[21]

References

Relative stability of Cyanidin 3-sophoroside-5-glucoside compared to other anthocyanins.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of Cyanidin 3-sophoroside-5-glucoside, an anthocyanin found in sources like purple sweet potato, relative to other common anthocyanins. The stability of anthocyanins is a critical factor for their application in research, pharmaceuticals, and as natural colorants, as it is significantly influenced by environmental factors such as pH, temperature, and light. This document summarizes available experimental data, details relevant experimental protocols, and provides visualizations to elucidate the structural and environmental factors affecting anthocyanin stability.

Executive Summary

Anthocyanin stability is a complex characteristic determined by its chemical structure, including the nature of the aglycone, the type and number of glycosyl moieties, and the presence and nature of acylation. Generally, increased glycosylation and acylation contribute to enhanced stability. While direct comparative studies on isolated this compound are limited, data from extracts containing this compound and studies on structurally related anthocyanins suggest that its di-glycosidic nature likely confers greater stability compared to mono-glycosidic anthocyanins like cyanidin-3-glucoside, particularly under thermal and pH stress. However, acylated anthocyanins often exhibit the highest stability due to intramolecular co-pigmentation, which protects the chromophore from degradation.

Data Presentation: Comparative Stability of Anthocyanins

The following tables summarize the degradation kinetics of various anthocyanins under different stress conditions. The data is compiled from multiple studies to provide a comparative overview.

Table 1: Thermal Degradation of Anthocyanins

AnthocyaninConditionsDegradation Rate Constant (k)Half-life (t½)Reference
Cyanidin-3-glucoside90°C, pH 3> 64% degradation in 4.5 h< 4.5 h[1]
Pelargonidin-3-glucoside90°C, pH 3> 64% degradation in 4.5 h< 4.5 h[1]
Malvidin-3-glucoside90°C, pH 3> 64% degradation in 4.5 h< 4.5 h[1]
Cyanidin55°C, pH 7.0Lower than Cyanidin-3-glucosideHigher than Cyanidin-3-glucoside[2]
Cyanidin-3-glucoside55°C, pH 7.0Higher than CyanidinLower than Cyanidin[2]
Cyanidin-3-O-rutinoside60-100°C, pH 2.0-5.0Generally lower than C3GGenerally higher than C3G[3][4]

Table 2: pH Stability of Anthocyanins

AnthocyaninpHObservationReference
Cyanidin2.027% remaining after 8h at 25°C[5]
Cyanidin-3-glucoside2.099% remaining after 8h at 25°C[5]
Purple Sweet Potato Anthocyanins (incl. This compound)2.0 - 6.0Good stability

Experimental Protocols

Spectrophotometric pH Differential Method for Total Monomeric Anthocyanin Content and Stability

This method is based on the structural transformation of anthocyanins with a change in pH, which is reflected in their absorbance spectra. The colored oxonium form exists at pH 1.0, while the colorless hemiketal form predominates at pH 4.5. The difference in absorbance at the wavelength of maximum absorption (λvis-max) is proportional to the concentration of monomeric anthocyanins.

Materials:

  • Potassium chloride buffer (0.025 M, pH 1.0)

  • Sodium acetate (B1210297) buffer (0.4 M, pH 4.5)

  • Spectrophotometer capable of measuring absorbance in the visible range.

  • 1 cm pathlength cuvettes.

Procedure:

  • Prepare two dilutions of the anthocyanin sample: one with the pH 1.0 buffer and another with the pH 4.5 buffer.

  • Allow the solutions to equilibrate for at least 15 minutes.

  • Measure the absorbance of the pH 1.0 dilution at the λvis-max (around 520 nm for cyanidin-based anthocyanins) and at 700 nm (to correct for haze).

  • Measure the absorbance of the pH 4.5 dilution at the same wavelengths.

  • Calculate the total monomeric anthocyanin concentration using the following formula: Total Monomeric Anthocyanin (mg/L) = (A × MW × DF × 1000) / (ε × l) Where:

    • A = (Aλvis-max - A700nm)pH 1.0 - (Aλvis-max - A700nm)pH 4.5

    • MW = Molecular weight of the anthocyanin (e.g., 449.2 g/mol for cyanidin-3-glucoside)

    • DF = Dilution factor

    • ε = Molar absorptivity of the anthocyanin (e.g., 26,900 L·mol⁻¹·cm⁻¹ for cyanidin-3-glucoside)

    • l = Pathlength in cm (typically 1 cm)

For Stability Assessment:

  • Subject the anthocyanin solutions to the desired stress conditions (e.g., different temperatures or light exposure) for specific durations.

  • At each time point, measure the total monomeric anthocyanin content using the pH differential method described above.

  • Calculate the degradation rate constant (k) and half-life (t½) by plotting the natural logarithm of the concentration against time.

High-Performance Liquid Chromatography (HPLC) for Individual Anthocyanin Quantification and Stability

HPLC allows for the separation and quantification of individual anthocyanins in a mixture, providing more detailed information on the stability of specific compounds.

Instrumentation and Conditions:

  • HPLC System: With a diode array detector (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Typically an acidified aqueous solution (e.g., water/formic acid/acetonitrile, 87:10:3, v/v/v).

  • Mobile Phase B: Typically a higher concentration of organic solvent (e.g., water/formic acid/acetonitrile, 40:10:50, v/v/v).

  • Gradient Elution: A linear gradient is typically used to separate the different anthocyanins.

  • Detection Wavelength: 520 nm.

  • Injection Volume: 10-20 µL.

Procedure:

  • Prepare anthocyanin solutions in a suitable solvent (e.g., acidified methanol).

  • Filter the samples through a 0.45 µm syringe filter before injection.

  • Inject the sample into the HPLC system.

  • Identify and quantify individual anthocyanins by comparing their retention times and peak areas with those of known standards.

For Stability Assessment:

  • Subject the anthocyanin solutions to the desired stress conditions.

  • At various time points, inject an aliquot into the HPLC system.

  • Monitor the decrease in the peak area of the parent anthocyanin and the appearance of degradation products.

  • Calculate the degradation rate constant (k) and half-life (t½) for each individual anthocyanin.

Mandatory Visualization

Experimental_Workflow_for_Anthocyanin_Stability_Assessment cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Analysis Anthocyanin_Source Anthocyanin Source (e.g., Purple Sweet Potato) Extraction Extraction Anthocyanin_Source->Extraction Purification Purification/ Isolation Extraction->Purification Stock_Solution Stock Solution in Buffer Purification->Stock_Solution pH_Stress Different pH (e.g., 2, 4, 6, 8) Stock_Solution->pH_Stress Temp_Stress Different Temperatures (e.g., 25, 50, 75, 90°C) Stock_Solution->Temp_Stress Light_Stress Light Exposure (UV, Visible) Stock_Solution->Light_Stress Sampling Time-course Sampling pH_Stress->Sampling Temp_Stress->Sampling Light_Stress->Sampling Spectrophotometry Spectrophotometry (pH Differential) Sampling->Spectrophotometry HPLC HPLC-DAD Sampling->HPLC Degradation_Kinetics Degradation Kinetics (k, t½) Spectrophotometry->Degradation_Kinetics HPLC->Degradation_Kinetics Comparison Comparative Stability Analysis Degradation_Kinetics->Comparison

Caption: Workflow for comparative stability analysis of anthocyanins.

Anthocyanin_Degradation_Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Anthocyanin Anthocyanin Stability Aglycone Aglycone Structure (e.g., Cyanidin, Pelargonidin) Aglycone->Anthocyanin Glycosylation Glycosylation (Number and Type of Sugars) Glycosylation->Anthocyanin Acylation Acylation (Presence and Type of Acyl Groups) Acylation->Anthocyanin pH pH pH->Anthocyanin Temperature Temperature Temperature->Anthocyanin Light Light Light->Anthocyanin Oxygen Oxygen Oxygen->Anthocyanin Enzymes Enzymes Enzymes->Anthocyanin

Caption: Factors influencing anthocyanin stability.

References

Unveiling the Therapeutic Promise of Cyanidin 3-Sophoroside-5-Glucoside: A Comparative Analysis in Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide comparing the therapeutic potential of Cyanidin (B77932) 3-sophoroside-5-glucoside and its analogs against established therapies in cancer, type 2 diabetes, and neurodegenerative disease models.

Cyanidin 3-sophoroside-5-glucoside, a prominent anthocyanin found in purple-fleshed sweet potatoes, is emerging as a compound of significant interest in the scientific community for its potential health benefits. This guide provides a comparative analysis of its therapeutic efficacy, primarily through the lens of its well-studied analog, Cyanidin-3-O-glucoside (C3G), against standard therapeutic agents in various disease models. The data presented herein is intended to offer an objective overview to inform further research and drug development efforts.

Comparative Efficacy in Disease Models

To contextualize the therapeutic potential of this compound, this section presents a quantitative comparison of the effects of its analog, C3G, with established therapies in preclinical models of lung cancer, type 2 diabetes, and cerebral ischemia.

Table 1: Comparative Efficacy in Lung Cancer Xenograft Model
Treatment AgentDosageModelKey Efficacy MetricResultCitation
Cyanidin-3-O-glucoside (C3G) 6 mg/mouse/day (oral)A/JCr mice with NNK-induced lung tumorigenesisTumor Multiplicity Reduction64.7% - 68.1%[1]
5-Fluorouracil (B62378) (5-FU) 100 mg/kg/weekA549 human lung adenocarcinoma xenograft in BALB/c nude miceTumor Inhibition Rate50.0%[2]
C3G + 5-FU C3G and 5-FUH661 lung LCC lines xenografted into BALB/c nude miceTumor Growth InhibitionSignificantly greater than either agent alone[3]
Table 2: Comparative Efficacy in a Type 2 Diabetes (db/db mice) Model
Treatment AgentDosageModelKey Efficacy MetricResultCitation
Cyanidin-3-O-glucoside (C3G) 0.2% in diet for 5 weeksdb/db miceFasting Blood Glucose ReductionSignificantly lowered[4]
Metformin 250 mg/kg in drinking waterHigh-fat diet-fed C57BL/6J miceFasting Blood Glucose ReductionSignificantly lowered[5]
Table 3: Comparative Efficacy in a Cerebral Ischemia Model
Treatment AgentDosageModelKey Efficacy MetricResultCitation
Cyanidin-3-O-glucoside (C3G) 2 mg/kg (oral)Mice with permanent middle cerebral artery occlusion (pMCAO)Infarct Volume Reduction27% (pre-treatment), 25% (delayed treatment)[6][7]
Resveratrol (B1683913) 10⁻⁶ and 10⁻⁷ g/kg (intravenous)Rats with focal cerebral ischemiaInfarct Volume ReductionSignificantly reduced[8]

Key Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound and its analogs are attributed to their modulation of several key signaling pathways implicated in cell proliferation, inflammation, and apoptosis. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow for assessing cellular viability.

NF_kB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK Complex IKK Complex IκB IκB IKK Complex->IκB Phosphorylates NF-kB NF-kB Nucleus Nucleus NF-kB->Nucleus Translocates to Proteasomal\nDegradation Proteasomal Degradation IκB->Proteasomal\nDegradation Leads to Gene\nTranscription Gene Transcription Nucleus->Gene\nTranscription Induces

Caption: NF-κB Signaling Pathway.

PI3K_Akt_Signaling Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Recruits and Activates Downstream\nTargets Downstream Targets Akt->Downstream\nTargets Phosphorylates Cell Survival,\nGrowth, Proliferation Cell Survival, Growth, Proliferation Downstream\nTargets->Cell Survival,\nGrowth, Proliferation Promotes

Caption: PI3K/Akt Signaling Pathway.

MAPK_ERK_Signaling Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription\nFactors Transcription Factors ERK->Transcription\nFactors Activates Gene Expression\n(Proliferation, Differentiation) Gene Expression (Proliferation, Differentiation) Transcription\nFactors->Gene Expression\n(Proliferation, Differentiation) Regulates

Caption: MAPK/ERK Signaling Pathway.

MTT_Assay_Workflow cluster_incubation Incubation cluster_measurement Measurement start Start Seed cells in\n96-well plate Seed cells in 96-well plate start->Seed cells in\n96-well plate end End process process data data Treat cells with\ncompounds Treat cells with compounds Seed cells in\n96-well plate->Treat cells with\ncompounds Incubate for\ndesired time Incubate for desired time Treat cells with\ncompounds->Incubate for\ndesired time Add MTT reagent Add MTT reagent Incubate for\ndesired time->Add MTT reagent Incubate to allow\nformazan formation Incubate to allow formazan (B1609692) formation Add solubilization\nsolution Add solubilization solution Incubate to allow\nformazan formation->Add solubilization\nsolution Measure absorbance\nat 570 nm Measure absorbance at 570 nm Add solubilization\nsolution->Measure absorbance\nat 570 nm Analyze data Analyze data Analyze data->end

Caption: MTT Assay Experimental Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments commonly used to assess the therapeutic potential of compounds like this compound.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium and incubate for 24 hours.[8]

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Read the absorbance at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis: Subtract the background absorbance of the media-only wells. Cell viability is typically expressed as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample and to quantify their expression levels.

Principle: Proteins from a cell lysate are separated by size using gel electrophoresis, transferred to a solid support membrane, and then probed with specific antibodies to detect the protein of interest.

Protocol:

  • Sample Preparation:

    • Treat cells with the compound of interest for the desired time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.

    • Determine the protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis:

    • Denature the protein samples by boiling in Laemmli sample buffer.

    • Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel.[10]

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[11]

  • Blocking:

    • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[4]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[10]

    • Wash the membrane three times for 5-10 minutes each with TBST.[11]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[4]

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system or X-ray film.

  • Data Analysis:

    • Perform densitometry analysis on the protein bands of interest and normalize to a loading control (e.g., β-actin or GAPDH) to quantify relative protein expression.

This guide provides a foundational comparison of the therapeutic potential of this compound, primarily through its analog C3G, against established treatments. The presented data and protocols are intended to serve as a resource for researchers to design and conduct further investigations into the promising bioactivities of this natural compound.

References

Safety Operating Guide

Proper Disposal of Cyanidin 3-sophoroside-5-glucoside in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential Guidance for Researchers, Scientists, and Drug Development Professionals on the Safe and Compliant Disposal of Cyanidin 3-sophoroside-5-glucoside.

This compound, a natural anthocyanin pigment, is generally not classified as a hazardous substance.[1][2] However, proper laboratory practice dictates that all chemical waste, regardless of its perceived hazard level, should be managed responsibly to ensure a safe working environment and environmental protection. This guide provides a step-by-step procedure for the disposal of this compound.

Risk Assessment and Personal Protective Equipment (PPE)

Before handling any chemical for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE). While this compound and related anthocyanins are not known to be skin or eye irritants, adherence to standard laboratory safety protocols is mandatory.[1][2]

PPE RequirementSpecification
Eye ProtectionSafety glasses or goggles
Hand ProtectionStandard laboratory gloves (e.g., nitrile)
Body ProtectionLaboratory coat

Step-by-Step Disposal Procedure

The recommended disposal method for this compound depends on whether it is in solid form or dissolved in a solvent.

For Solid (Powder) this compound:

  • Collection: Collect the solid waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and indicate that it is "Non-hazardous waste for disposal."

  • Segregation: Store the container with other non-hazardous solid chemical waste, away from incompatible materials.

  • Disposal: Dispose of the container through your institution's chemical waste management program. Follow your facility's specific procedures for non-hazardous solid waste.

For this compound in Aqueous Solution (e.g., water, buffers):

  • Neutralization (if necessary): Anthocyanin stability is pH-dependent.[3] If the solution is acidic or basic, neutralize it to a pH between 6.0 and 8.0 using a suitable acid or base.

  • Dilution: For small quantities of dilute aqueous solutions, check your local and institutional regulations. Some regulations may permit drain disposal of non-hazardous, biodegradable substances after neutralization and copious dilution with water.[4][5] However, it is always best to consult with your institution's Environmental Health and Safety (EHS) office first.

  • Collection for Waste Disposal: If drain disposal is not permitted or for larger volumes, collect the aqueous waste in a labeled container. The label should read "Aqueous Waste: this compound" and be designated for your institution's aqueous waste stream.

For this compound in Organic Solvents:

  • Collection: Under no circumstances should organic solvents be poured down the drain. [5] Collect the solution in a container specifically designated for flammable or organic solvent waste.

  • Labeling: The container must be clearly labeled with the name of the solvent and "this compound."

  • Disposal: Follow your institution's hazardous waste disposal procedures for the specific organic solvent used.

Experimental Workflow for Disposal

G cluster_start Start: Identify Waste cluster_form Determine Physical Form cluster_solid_disposal Solid Waste Disposal cluster_solution_type Determine Solvent Type cluster_aqueous_disposal Aqueous Waste Disposal cluster_organic_disposal Organic Solvent Waste Disposal start This compound Waste is_solid Is it a solid? start->is_solid collect_solid Collect in a labeled, sealed container. is_solid->collect_solid Yes is_aqueous Is it an aqueous solution? is_solid->is_aqueous No (Solution) dispose_solid Dispose via institutional non-hazardous solid waste stream. collect_solid->dispose_solid check_regulations Consult institutional EHS for drain disposal permissibility. is_aqueous->check_regulations Yes collect_organic Collect in a labeled organic solvent waste container. is_aqueous->collect_organic No (Organic Solvent) drain_disposal Neutralize, dilute with copious amounts of water, and drain dispose. check_regulations->drain_disposal Permitted collect_aqueous Collect in a labeled aqueous waste container. check_regulations->collect_aqueous Not Permitted dispose_aqueous Dispose via institutional aqueous waste stream. collect_aqueous->dispose_aqueous dispose_organic Dispose via institutional hazardous waste stream. collect_organic->dispose_organic

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cyanidin 3-sophoroside-5-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with Cyanidin 3-sophoroside-5-glucoside. This guide provides detailed personal protective equipment (PPE) requirements, handling procedures, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound, based on guidelines for similar compounds.

Protection Type Specific Recommendations Rationale
Eye Protection Tightly sealed goggles or safety glasses with side shields.[3][4]To prevent eye contact with the substance, which could cause irritation.[3]
Hand Protection Chemically resistant gloves such as PVC, PE, or nitrile rubber.[3]To avoid skin contact. The chosen gloves should comply with EU Directive 89/89/CEE and EN 374 standards.[3]
Body Protection A lab coat, long-sleeved overalls, or other protective clothing.[3][4]To minimize skin exposure. Body protection should be selected based on the amount and concentration of the substance being handled.[3]
Respiratory Protection A respirator with an approved filter (e.g., Filter P2) should be used if there is a risk of aerosol or vapor formation.[3][5]To protect against inhalation of potentially harmful airborne particles.

Operational Plan: From Handling to Disposal

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps to be followed.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal a Don Appropriate PPE b Prepare Work Area (Clean, Uncluttered Surface) a->b c Weigh/Measure Compound (Avoid Generating Dust/Aerosols) b->c d Perform Experiment c->d e Decontaminate Work Surfaces d->e f Segregate Waste e->f g Dispose of Contaminated PPE f->g h Dispose of Chemical Waste (According to Institutional & Local Regulations) g->h

Caption: Workflow for handling this compound.

Step-by-Step Handling and Disposal Procedures

1. Preparation:

  • Donning PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.

  • Work Area Preparation: Ensure the work area, such as a chemical fume hood or a designated benchtop, is clean and uncluttered.

2. Handling:

  • Weighing and Measuring: When weighing or measuring the solid compound, do so carefully to avoid creating dust. If working with a solution, prevent the formation of aerosols.

  • Experimental Procedures: Carry out the experiment, being mindful of potential reactions. This product may react violently with alkalis or amines in bulk.[3]

3. Post-Experiment Clean-up:

  • Decontamination: Immediately after use, thoroughly clean and decontaminate all work surfaces and equipment.

  • Waste Segregation: Separate waste into different streams: contaminated PPE, solid chemical waste, and liquid chemical waste.

4. Disposal Plan:

  • Contaminated Materials: Contaminated clothing should be removed immediately.[3] Disposable items like gloves should be discarded after use.

  • Chemical Waste: All waste containing this compound must be disposed of in accordance with institutional and local environmental regulations.[3] Do not dispose of it down the drain or in the regular trash.

  • Packaging: The containers and packing materials that have been in contact with the substance should be treated with the same disposal procedures as the product itself.[3]

First Aid Measures:

  • Eye Contact: In case of contact with eyes, rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[3] If eye irritation persists, seek medical attention.[3]

  • Skin Contact: Should the substance come into contact with skin, flush the affected area with plenty of water for at least 15 minutes while removing any contaminated clothing.[3]

  • Inhalation: If inhaled, move the person to fresh air. If symptoms persist, it is important to consult a doctor.[3]

  • Ingestion: If swallowed, rinse the mouth and drink 2-4 cupfuls of water if the person is conscious and alert. Do not induce vomiting.[3] In all cases of exposure, show the Safety Data Sheet of a similar compound to the attending physician.[3]

References

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